Product packaging for Quinoxidine(Cat. No.:CAS No. 10103-89-6)

Quinoxidine

Cat. No.: B158214
CAS No.: 10103-89-6
M. Wt: 306.27 g/mol
InChI Key: UPTLHMUHWUBHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinoxidine, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O6 and its molecular weight is 306.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O6 B158214 Quinoxidine CAS No. 10103-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(acetyloxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-9(17)21-7-13-14(8-22-10(2)18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTLHMUHWUBHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C([N+](=O)C2=CC=CC=C2N1[O-])COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143690
Record name Quinoxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10103-89-6
Record name 2,3-Quinoxalinedimethanol, 2,3-diacetate, 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10103-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of Quinoxidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxidine, a member of the quinoxaline 1,4-di-N-oxide (QdNO) class of heterocyclic compounds, exhibits significant antimicrobial properties. This document provides an in-depth exploration of the core mechanism of action of this compound and its analogs. The primary antibacterial activity of these compounds stems from their bioreductive activation within target microorganisms, leading to the generation of reactive oxygen species (ROS). This cascade of events culminates in oxidative damage to critical cellular components, including the cell wall, cell membrane, and DNA, ultimately resulting in bacterial cell death. This guide synthesizes the current understanding of this mechanism, presents available quantitative data on the antimicrobial efficacy of related compounds, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action: Bioreductive Activation and Oxidative Stress

The antibacterial effect of this compound and other QdNOs is contingent on the presence of their N-oxide groups, which are crucial for their biological activity[1]. The mechanism is a multi-step process initiated by the metabolic reduction of the this compound molecule within the bacterial cell, particularly under anaerobic or hypoxic conditions.

  • Bioreductive Activation: Bacterial reductases metabolize the N-oxide groups of the quinoxaline ring. This process is essential, as the reduced metabolites lacking the N-oxide groups show no antibacterial activity[1].

  • Generation of Reactive Oxygen Species (ROS): The metabolism of QdNOs leads to a significant, dose-dependent increase in the intracellular levels of reactive oxygen species, including superoxide radicals and highly reactive hydroxyl radicals[1].

  • Oxidative Damage to Cellular Structures: The surge in intracellular ROS induces a state of severe oxidative stress. These reactive species indiscriminately attack and damage vital cellular components:

    • Cell Wall and Membrane: ROS-mediated damage to the bacterial cell wall and membrane compromises their structural integrity, leading to rupture, loss of cytoplasmic material, and eventual cell lysis[1].

    • DNA Damage: The generated ROS, particularly hydroxyl radicals, cause significant oxidative damage to bacterial DNA. This includes the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) and leads to the degradation of the chromosomal DNA, thereby inhibiting DNA replication and repair mechanisms[1].

This multi-pronged attack on the bacterial cell's structural and genetic integrity is the foundation of the potent bactericidal activity of this compound and its analogs.

Quantitative Data: Antimicrobial Efficacy of Quinoxaline-1,4-di-N-oxides

CompoundBacterial StrainMIC (µg/mL)Reference
Cyadox (CYA)Clostridium perfringens CVCC11251[1]
Olaquindox (OLA)Clostridium perfringens CVCC11251[1]
Cyadox (CYA)Brachyspira hyodysenteriae B2040.031[1]
Olaquindox (OLA)Brachyspira hyodysenteriae B2040.0625[1]
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)1-4[2]
3-methyl-2-phenyl-thioquinoxaline 1,4-di-N-oxide derivativesMycobacterium tuberculosis H37Rv0.39 - 0.78[3]
Iron complexes of QdNO derivativesMycobacterium tuberculosis H37Rv0.78[3]
Esters of quinoxaline 1,4-di-N-oxide derivativesNocardia brasiliensis (reference strain)< 1[4][5]
Esters of quinoxaline 1,4-di-N-oxide derivativesNocardia brasiliensis (clinical isolates)< 1[4][5]

Experimental Protocols

The investigation into the mechanism of action of this compound and related compounds employs a variety of established experimental protocols. The following are detailed methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial potency. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to a specific number of bacterial cells per milliliter.

  • Serial Dilution of the Test Compound: The this compound compound is serially diluted in a multi-well microtiter plate containing a suitable bacterial growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., temperature, atmosphere) for a specified period (typically 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Intracellular Reactive Oxygen Species (ROS) Detection Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for the detection of total intracellular ROS.

  • Cell Culture and Treatment: Bacterial cells are cultured to a suitable density and then treated with varying concentrations of this compound for a defined period.

  • Loading of DCFH-DA: The cells are washed and then incubated with a working solution of DCFH-DA. This non-fluorescent compound freely diffuses across the cell membrane.

  • Intracellular Conversion and Oxidation: Inside the cell, esterases hydrolyze DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity, which is directly proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.

DNA Damage Assessment via Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Treatment and Embedding: Bacterial cells are treated with this compound. After treatment, the cells are suspended in a low-melting-point agarose solution and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: The slides are immersed in a lysis buffer to dissolve the cell membranes and release the DNA.

  • DNA Unwinding and Electrophoresis: The slides are then placed in an electrophoresis chamber containing an alkaline or neutral buffer to unwind the DNA. An electric field is applied, causing the negatively charged DNA to migrate towards the anode.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet tail." The intensity and length of the comet tail relative to the head are proportional to the extent of DNA damage.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Antibacterial Action

Quinoxidine_Mechanism cluster_bacterial_cell Inside Bacterial Cell This compound This compound (Quinoxaline-1,4-di-N-oxide) Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Uptake Bioreduction Bioreductive Activation (Bacterial Reductases) Bacterial_Cell->Bioreduction ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) Bioreduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Wall_Membrane Cell Wall & Membrane Oxidative_Stress->Cell_Wall_Membrane DNA Bacterial DNA Oxidative_Stress->DNA Damage_Wall Structural Damage & Increased Permeability Cell_Wall_Membrane->Damage_Wall Damage_DNA DNA Strand Breaks & Oxidative Lesions DNA->Damage_DNA Cell_Lysis Cell Lysis & Death Damage_Wall->Cell_Lysis Damage_DNA->Cell_Lysis Experimental_Workflow start Start: this compound Compound mic MIC Determination (Broth Microdilution) start->mic bacterial_culture Bacterial Culture Treatment start->bacterial_culture result_mic Quantitative Efficacy (MIC Value) mic->result_mic ros ROS Detection (DCFH-DA Assay) result_ros ROS Generation Confirmed ros->result_ros dna_damage DNA Damage Assessment (Comet Assay) result_dna DNA Damage Confirmed dna_damage->result_dna bacterial_culture->ros bacterial_culture->dna_damage conclusion Elucidation of Mechanism of Action result_mic->conclusion result_ros->conclusion result_dna->conclusion

References

The Discovery and History of Quinoxidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, antibacterial activity, and mechanism of action of the quinoxaline 1,4-dioxide derivative, Quinoxidine.

Abstract

This compound, a synthetic antibacterial agent belonging to the quinoxaline 1,4-dioxide class, emerged in the 1970s as a promising therapeutic agent. This technical guide delves into the historical context of its discovery, detailing the key synthetic methodologies developed for its production. Furthermore, it presents a comprehensive analysis of its antibacterial activity, supported by quantitative data, and elucidates the intricate mechanism of action, which involves the generation of reactive oxygen species and subsequent DNA damage. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a thorough understanding of this compound's scientific journey and its biological significance.

Discovery and History

The development of this compound is rooted in the broader exploration of quinoxaline derivatives, which gained significant attention for their diverse biological activities. The core quinoxaline structure, a fusion of benzene and pyrazine rings, proved to be a versatile scaffold for medicinal chemistry. The introduction of N-oxide moieties, leading to quinoxaline 1,4-dioxides, was a pivotal step in enhancing the antibacterial properties of this class of compounds.

While the exact seminal publication detailing the initial synthesis and discovery of this compound remains elusive in readily available scientific literature, it is widely cited that medicinal drugs of this class, including this compound and its close analog Dioxidine, were discovered in the 1970s. The primary synthetic route established for this compound involves a two-step process starting from 2,3-dimethylquinoxaline 1,4-dioxide.

Chemical Synthesis

The synthesis of this compound, chemically named 2,3-di(acetoxymethyl)quinoxaline 1,4-dioxide, is a well-established process. The general methodology is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 2,3-dimethylquinoxaline 1,4-dioxide

  • 2,3-dimethylquinoxaline 1,4-dioxide is suspended in a suitable solvent, such as glacial acetic acid.

  • An equimolar amount of bromine is added dropwise to the suspension while stirring.

  • The reaction mixture is heated to a moderate temperature (e.g., 60-70 °C) and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product, 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

Step 2: Acetoxylation of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide

  • The 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide obtained from the previous step is dissolved in a suitable solvent, such as acetic anhydride or a mixture of acetic acid and an organic base (e.g., triethylamine).

  • The reaction mixture is stirred at room temperature or with gentle heating for a specified period.

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the product, this compound, is isolated by pouring the reaction mixture into ice-water, followed by filtration of the precipitated solid.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 2,3-di(acetoxymethyl)quinoxaline 1,4-dioxide.

Antibacterial Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no drug) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Quantitative Data
Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292131 - 4
Pseudomonas aeruginosaATCC 278538 - 32
Escherichia coliATCC 259224 - 16
Klebsiella pneumoniaeATCC 7006034 - 16

Note: The provided MIC values are a representative range based on available literature and may vary depending on the specific strain and testing conditions.

Mechanism of Action

The antibacterial effect of this compound is attributed to its ability to induce DNA damage through the generation of reactive oxygen species (ROS). This process is initiated by the reductive activation of the quinoxaline 1,4-dioxide structure within the bacterial cell.

Signaling Pathway of this compound's Antibacterial Action

The mechanism involves a cascade of events, starting with the enzymatic reduction of this compound and culminating in bacterial cell death.

Quinoxidine_Mechanism cluster_cell Bacterial Cell cluster_reduction Reductive Activation cluster_ros ROS Generation cluster_damage Cellular Damage Quinoxidine_ext This compound (extracellular) Quinoxidine_int This compound (intracellular) Quinoxidine_ext->Quinoxidine_int Uptake Bacterial_Reductases Bacterial Reductases (e.g., Nitroreductases) Quinoxidine_int->Bacterial_Reductases Substrate Quinoxidine_Radical This compound Radical Anion Bacterial_Reductases->Quinoxidine_Radical One-electron reduction O2 Molecular Oxygen (O2) Quinoxidine_Radical->O2 Electron transfer Superoxide Superoxide Radical (O2•−) O2->Superoxide Reduction H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 Dismutation Hydroxyl_Radical Hydroxyl Radical (•OH) H2O2->Hydroxyl_Radical Fenton-like reaction DNA Bacterial DNA Hydroxyl_Radical->DNA Attacks DNA_Damage DNA Strand Breaks & Oxidative Damage DNA->DNA_Damage Induces Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to Experimental_Workflow start Hypothesis: This compound induces DNA damage via ROS exp1 Experiment 1: ROS Detection Assay (e.g., DCFH-DA) start->exp1 exp2 Experiment 2: DNA Damage Assay (e.g., Comet Assay) start->exp2 res1 Result 1: Increased intracellular ROS levels exp1->res1 res2 Result 2: Evidence of DNA strand breaks exp2->res2 conclusion Conclusion: This compound's antibacterial activity is mediated by ROS-induced DNA damage res1->conclusion res2->conclusion

The Diverse Biological Activities of Quinoxaline 1,4-Dioxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline 1,4-dioxides (QdNOs) represent a versatile class of heterocyclic N-oxides that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These compounds are characterized by a quinoxaline core with two N-oxide groups, which are crucial for their biological effects.[2] From established antibacterial agents used in veterinary medicine to promising candidates for anticancer and antiprotozoal therapies, the therapeutic potential of QdNOs is vast and continues to be an active area of research.[1] This technical guide provides an in-depth overview of the biological activities of quinoxaline 1,4-dioxides, with a focus on their quantitative data, experimental evaluation, and mechanisms of action.

Core Biological Activities and Quantitative Data

The biological prowess of quinoxaline 1,4-dioxides extends across multiple domains, primarily driven by their bioreductive properties. Under hypoxic conditions, such as those found in solid tumors and anaerobic bacterial environments, the N-oxide groups can be reduced to form radical species that induce cellular damage, particularly to DNA.[2] This selective activation makes them particularly attractive for targeted therapies.

Anticancer Activity

Quinoxaline 1,4-dioxides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their efficacy is often enhanced under hypoxic conditions, a characteristic of many solid tumors, making them promising hypoxia-selective anticancer agents.[3][4]

Below is a summary of the in-vitro cytotoxic activity (IC50 values) of selected quinoxaline and quinoxaline 1,4-dioxide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4b A549 (Non-small-cell lung)11.98 ± 2.59[5]
Compound 4m A549 (Non-small-cell lung)9.32 ± 1.56[5]
5-Fluorouracil (Ref.) A549 (Non-small-cell lung)4.89 ± 0.20[5]
Compound 4 MCF-7 (Breast)8.59 ± 0.38
Compound 5 MCF-7 (Breast)4.80 ± 0.21
Doxorubicin (Ref.) MCF-7 (Breast)Not specified
Compound XVa HCT116 (Colon)>50[1]
Compound XVa MCF-7 (Breast)33.1 ± 1.2[1]
Compound XVa PC3 (Prostate)21.4 ± 0.9[1]
Compound 14 MCF-7 (Breast)2.61[6]
Compound 11 HCT116 (Colon)2.5[6]
Compound 11 MCF-7 (Breast)9[6]
Compound 19 MGC-803 (Gastric)9[6]
Compound 19 HeLa (Cervical)12.3[6]
Compound 19 NCI-H460 (Lung)13.3[6]
Compound 20 T-24 (Bladder)8.9[6]
Compound 18 MCF-7 (Breast)22.11 ± 13.3[6]
Compound 17 A549 (Lung)46.6 ± 7.41[6]
Compound 17 HCT-116 (Colon)48 ± 8.79[6]
Antimicrobial Activity

The antibacterial activity of quinoxaline 1,4-dioxides is well-documented, with some derivatives being used as veterinary medicines to treat bacterial infections.[1] Their mechanism of action is often attributed to the inhibition of bacterial DNA synthesis.[3][4] They are effective against a broad range of Gram-positive and Gram-negative bacteria, including anaerobic bacteria.[7]

The following table summarizes the minimum inhibitory concentration (MIC) values for selected quinoxaline 1,4-dioxide derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative 4 M. smegmatis1.25[8]
Derivative 4 M. tuberculosis AlRa4[8]
Quinoxaline-1,4-dioxide (QNX) Staphylococcus aureus ATCC 29213>128[9]
2-Methylquinoxaline-1,4-dioxide (2MQNX) Staphylococcus aureus ATCC 29213128[9]
3-Methyl-2-quinoxalinecarboxamide-1,4-dioxide (3M2QNXC) Staphylococcus aureus ATCC 2921332[9]
Quinoxaline-1,4-dioxide (QNX) Escherichia coli ATCC 25922>128[9]
2-Methylquinoxaline-1,4-dioxide (2MQNX) Escherichia coli ATCC 2592264[9]
3-Methyl-2-quinoxalinecarboxamide-1,4-dioxide (3M2QNXC) Escherichia coli ATCC 2592232[9]
Antiprotozoal Activity

Several quinoxaline 1,4-dioxide derivatives have shown promising activity against various protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis.[1] For instance, certain derivatives have demonstrated high activity against chloroquine-resistant strains of Plasmodium falciparum.

Experimental Protocols

Standardized assays are crucial for evaluating the biological activity of quinoxaline 1,4-dioxides. The following are detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

  • Quinoxaline 1,4-dioxide compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the quinoxaline 1,4-dioxide compound in the broth to achieve a range of concentrations.

  • Inoculate Wells: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (broth and bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoxaline 1,4-dioxide compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline 1,4-dioxide compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.[10]

Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Materials:

  • Microscope slides pre-coated with agarose

  • Cell suspension

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., ethidium bromide or SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Encapsulation: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoxaline 1,4-dioxides are intrinsically linked to their chemical structure and the cellular environment.

Bioreductive Activation and DNA Damage

A key mechanism of action for quinoxaline 1,4-dioxides is their bioreductive activation, particularly under hypoxic conditions. Intracellular reductases can reduce the N-oxide groups, leading to the formation of highly reactive radical species. These radicals can then interact with molecular oxygen to generate reactive oxygen species (ROS) or directly damage cellular macromolecules, most notably DNA, leading to cell death.

Bioreductive_Activation cluster_cell Cellular Environment QdNO Quinoxaline 1,4-Dioxide (QdNO) Radical Anion Radical [QdNO]•- QdNO->Radical Bioreduction (Hypoxia) DNA DNA Radical->DNA Direct Attack ROS Reactive Oxygen Species (ROS) Radical->ROS Oxygenation Damaged_DNA Damaged DNA Apoptosis Cell Death (Apoptosis) Damaged_DNA->Apoptosis ROS->DNA Oxidative Stress

Caption: Bioreductive activation of quinoxaline 1,4-dioxides.

Hypoxia-Inducible Factor 1α (HIF-1α) Pathway

The hypoxic environment of solid tumors leads to the stabilization of the transcription factor HIF-1α, which promotes tumor survival and angiogenesis. Some quinoxaline 1,4-dioxides have been shown to inhibit the expression of HIF-1α, suggesting a mechanism of anticancer activity that is particularly relevant in the tumor microenvironment.

HIF1a_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (in DNA) HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes Angiogenesis Angiogenesis & Tumor Survival Target_Genes->Angiogenesis QdNO Quinoxaline 1,4-Dioxide QdNO->HIF1a_stabilization Inhibits

Caption: Inhibition of the HIF-1α signaling pathway.

Experimental Workflow for Biological Activity Screening

A systematic approach is essential for the discovery and development of new quinoxaline 1,4-dioxide-based therapeutic agents. The following workflow outlines the key stages of screening.

Experimental_Workflow Synthesis Synthesis of Quinoxaline 1,4-Dioxide Library Primary_Screening Primary Screening (e.g., Single-dose assay) Synthesis->Primary_Screening Dose_Response Dose-Response Assays (IC50/MIC Determination) Primary_Screening->Dose_Response Active Compounds Mechanism_Action Mechanism of Action Studies (e.g., Comet Assay, Western Blot) Dose_Response->Mechanism_Action Potent Compounds In_Vivo In Vivo Studies (Animal Models) Mechanism_Action->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious & Safe Compounds

Caption: General workflow for screening biological activity.

Conclusion

Quinoxaline 1,4-dioxides continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities, particularly their hypoxia-selective cytotoxicity, make them compelling candidates for the development of new anticancer and antimicrobial drugs. Further research focusing on structure-activity relationships, elucidation of detailed mechanisms of action, and in vivo efficacy studies will be crucial in translating the promise of these versatile compounds into clinical applications. This guide provides a foundational understanding for researchers and professionals engaged in the discovery and development of novel therapeutics based on the quinoxaline 1,4-dioxide scaffold.

References

Quinoxidine Derivatives: A Technical Guide to Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of quinoxidine derivatives, with a particular focus on the broader class of quinoxaline compounds from which they are derived. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Introduction to Quinoxaline and this compound

The quinoxaline scaffold, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them a subject of intense research. The versatility of the quinoxaline ring system, particularly the introduction of N-oxide moieties to form quinoxaline 1,4-dioxides, has led to the development of numerous compounds with significant therapeutic potential.

A specific and notable derivative is This compound . Chemically known as 2,3-Di(acetoxymethyl)quinoxaline 1,4-dioxide, it is a key example of how functionalization of the core quinoxaline structure can lead to potent antibacterial agents. This guide will delve into the general chemical properties and synthesis of quinoxaline derivatives and then use this compound as a case study to illustrate these principles.

Chemical Properties of Quinoxaline Derivatives

The chemical reactivity of quinoxaline derivatives is largely influenced by the pyrazine ring and the presence of substituents, especially the N-oxide groups. The N-oxide fragments in quinoxaline 1,4-dioxides are particularly important as they enhance the compound's reactivity and are often crucial for their biological activity. These groups can facilitate reactions at the side chains and the benzene ring.

Quantitative Data

The following tables summarize key quantitative data for this compound and a selection of other quinoxaline derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name [3-(acetyloxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methyl acetate
CAS Number 10103-89-6
Molecular Formula C₁₄H₁₄N₂O₆
Molecular Weight 306.27 g/mol
Melting Point 175-176 °C
Boiling Point 496.4±55.0 °C (Predicted)
Density 1.37±0.1 g/cm³ (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)
pKa 2.38±0.30 (Predicted)

Table 2: Biological Activity of Selected Quinoxaline 1,4-Dioxide Derivatives

CompoundBiological ActivityTarget/OrganismReported Potency (e.g., MIC, IC₅₀)
This compound AntibacterialVarious bacteriaNot specified in search results
Dioxidine AntibacterialVarious bacteriaNot specified in search results
Carbadox Veterinary AntimicrobialVarious bacteriaNot specified in search results
Echinomycin Antitumor AntibioticTumor Cell LinesNot specified in search results
Erdafitinib Anticancer (FGFR inhibitor)FGFR-altered urothelial carcinomaFDA Approved
Compound 5 (Unnamed) AntituberculosisMycobacterium tuberculosisNot specified in search results
Compound 6 (Unnamed) FungicidalFungiNot specified in search results
Compound 7 (Unnamed) AntiviralVirusesNot specified in search results

Synthesis of Quinoxaline Derivatives and Experimental Protocols

The synthesis of the quinoxaline core is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the biologically important quinoxaline 1,4-dioxides, the Beirut reaction, which involves the heterocyclization of benzofuroxans with enols or enamines, is a highly efficient method.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of various quinoxaline derivatives, highlighting the key reaction types.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_core Core Structures cluster_modification Functionalization / Modification A o-Phenylenediamine E Condensation Reaction A->E B 1,2-Dicarbonyl Compound B->E C Benzofuroxan F Beirut Reaction C->F D Enol / Enamine D->F G Quinoxaline Core E->G H Quinoxaline 1,4-Dioxide Core F->H I Side-chain modification (e.g., Oxidation, Halogenation, Esterification) G->I J Ring modification (e.g., Nitration, Amination) G->J H->I H->J K Final Quinoxaline Derivatives I->K J->K

Caption: Generalized synthetic workflow for quinoxaline derivatives.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is based on the modification of the methyl groups of 2,3-dimethylquinoxaline 1,4-dioxide.[1] The following is a representative experimental protocol derived from literature descriptions.

Objective: To synthesize this compound (2,3-Di(acetoxymethyl)quinoxaline 1,4-dioxide) from 2,3-dimethylquinoxaline 1,4-dioxide.

Step 1: Bromination of 2,3-dimethylquinoxaline 1,4-dioxide

  • Reactants: 2,3-dimethylquinoxaline 1,4-dioxide, N-Bromosuccinimide (NBS), and a radical initiator (e.g., AIBN).

  • Solvent: An inert solvent such as carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve 2,3-dimethylquinoxaline 1,4-dioxide in CCl₄.

    • Add NBS (2 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove succinimide.

    • Evaporate the solvent under reduced pressure to yield crude 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide.

    • Purify the product by recrystallization or column chromatography.

Step 2: Acetoxylation to yield this compound

  • Reactants: 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, acetic acid, and a base (e.g., triethylamine).

  • Solvent: Acetic acid can serve as both reactant and solvent.

  • Procedure:

    • Suspend the 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide in acetic acid.

    • Add triethylamine dropwise at room temperature.

    • Stir the mixture until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

The following diagram illustrates the two-step synthesis of this compound.

G A 2,3-dimethylquinoxaline 1,4-dioxide B 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide A->B  Bromination (NBS, AIBN) C This compound (2,3-Di(acetoxymethyl)quinoxaline 1,4-dioxide) B->C  Acetoxylation (Acetic Acid, Triethylamine)

Caption: Synthesis pathway of this compound.

Biological Activities and Structure-Activity Relationships

Quinoxaline derivatives, particularly the 1,4-dioxides, are renowned for their broad spectrum of biological activities.[1][2][3] This activity is often linked to the bioreduction of the N-oxide groups under hypoxic conditions, which are prevalent in solid tumors and anaerobic bacterial environments.

  • Antibacterial Activity: Many quinoxaline 1,4-dioxides, including this compound and Dioxidine, are effective antibacterial agents. They are used in both human and veterinary medicine.

  • Anticancer Activity: The quinoxaline scaffold is present in several anticancer agents. Their mechanism often involves activity against solid tumor cells under hypoxic conditions.

  • Antiviral and Antifungal Activity: Certain derivatives have shown potent activity against various viruses and fungi.[1]

  • Antiparasitic Activity: Quinoxaline 1,4-dioxides are being explored as treatments for parasitic infections like malaria, leishmaniasis, and trypanosomiasis.[1]

The relationship between the chemical structure and biological activity is complex, but some general trends have been observed. The nature and position of substituents on the benzene ring and the pyrazine ring can significantly influence the potency and selectivity of the compounds.

The following diagram illustrates the logical relationship between the core structure and its diverse biological applications.

G cluster_activities Biological Activities Core Quinoxaline 1,4-Dioxide Core Structure A Antibacterial Core->A e.g., this compound B Anticancer Core->B e.g., Erdafitinib C Antiviral Core->C D Antifungal Core->D E Antiparasitic Core->E e.g., Anti-malarials

Caption: Biological activities of the quinoxaline 1,4-dioxide core.

Analytical Methods

The characterization of quinoxaline derivatives relies on standard analytical techniques in organic chemistry. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): Employed for the separation and quantification of derivatives in complex mixtures.

  • Elemental Analysis: Confirms the empirical formula of the synthesized compounds.

Conclusion

This compound and the broader class of quinoxaline derivatives represent a rich field of study in medicinal chemistry. Their versatile synthesis and the wide array of biological activities make them promising scaffolds for the development of new therapeutic agents. The presence of the N-oxide groups in many of these compounds is a key feature that imparts unique chemical reactivity and potent bioactivity, particularly under hypoxic conditions. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

In-Depth Technical Guide to Quinoxidine: An Emerging Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxidine, a member of the quinoxaline 1,4-dioxide class of compounds, has demonstrated notable potential as an antibacterial agent. This technical guide provides a comprehensive overview of the fundamental research into this compound and its derivatives. It covers the core aspects of its antibacterial activity, mechanism of action, and the experimental methodologies used in its evaluation. This document is intended to serve as a detailed resource for researchers and professionals involved in the discovery and development of new antimicrobial therapies.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The continuous need for novel antimicrobial agents has led to the investigation of various chemical scaffolds, including quinoxaline derivatives. This compound, a quinoxaline 1,4-dioxide, has emerged as a promising candidate due to its significant in vitro activity against a range of bacterial pathogens. This guide synthesizes the current scientific knowledge on this compound, focusing on its antibacterial properties and the underlying molecular mechanisms.

Antibacterial Activity of this compound and its Derivatives

The antibacterial efficacy of this compound and related quinoxaline derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Data on Antibacterial Activity

The following tables summarize the MIC values of various quinoxaline derivatives against several bacterial strains, providing a comparative view of their potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of a Quinoxaline Derivative Compound against Methicillin-Resistant Staphylococcus aureus (MRSA) [1][2]

MIC (µg/mL)Percentage of MRSA Isolates Inhibited
13.3%
220.0%
456.7%
820.0%

Table 2: Minimum Inhibitory Concentrations (MICs, mg/L) of 15 Quinoxaline Derivatives against Various Bacterial Strains [3]

CompoundS. aureusE. faecalisE. coliK. pneumoniaeP. aeruginosaM. smegmatis
1 125>125>125>125>125>125
2 62.5>125>125>125>125>125
3 31.25125>125>125>125>125
4 15.6362.5>125>125>125>125
5 7.8131.25125>125>125>125
6 3.9115.6362.5125>125>125
7 1.957.8131.2562.5125>125
8 0.983.9115.6331.2562.5125
9 0.491.957.8115.6331.2562.5
10 0.240.983.917.8115.6331.25
11 0.120.491.953.917.8115.63
12 0.060.240.981.953.917.81
13 0.030.120.490.981.953.91
14 0.0150.060.240.490.981.95
15 >125>125>125>125>125>125

Mechanism of Action

The antibacterial effect of this compound and other quinoxaline 1,4-di-N-oxides (QdNOs) is primarily attributed to their ability to induce oxidative stress and subsequent DNA damage within bacterial cells.[4][5]

Key Mechanistic Steps
  • Reductive Activation: QdNOs are bioreductive compounds, meaning they are activated under hypoxic or anaerobic conditions, often found in bacterial environments. Bacterial reductases metabolize the N-oxide groups on the quinoxaline ring.[5]

  • Generation of Reactive Oxygen Species (ROS): This metabolic activation leads to the production of unstable intermediate products, including free radicals. These intermediates, in turn, generate reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.[4][5]

  • Induction of Oxidative Stress and SOS Response: The accumulation of ROS inside the bacterial cell induces a state of severe oxidative stress. This triggers the bacterial SOS response, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced.[4]

  • DNA Damage: The highly reactive ROS directly damage the bacterial DNA, leading to strand breaks and other lesions. This oxidative DNA damage is a major contributor to the bactericidal effect of QdNOs.[4][5]

  • Inhibition of DNA Synthesis: As a consequence of DNA damage and the activation of the SOS response, DNA synthesis is inhibited, ultimately leading to bacterial cell death.[4]

Signaling Pathway Diagram

Quinoxidine_Mechanism_of_Action This compound This compound (QdNO) BacterialReductases Bacterial Reductases This compound->BacterialReductases ActivatedIntermediate Activated Radical Intermediate BacterialReductases->ActivatedIntermediate ROS Reactive Oxygen Species (ROS) ActivatedIntermediate->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage ROS->DNA_Damage SOS_Response SOS Response Activation OxidativeStress->SOS_Response DNA_Synthesis_Inhibition Inhibition of DNA Synthesis SOS_Response->DNA_Synthesis_Inhibition DNA_Damage->DNA_Synthesis_Inhibition CellDeath Bacterial Cell Death DNA_Synthesis_Inhibition->CellDeath

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections detail the standardized methodologies for evaluating the antibacterial activity of compounds like this compound.

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (growth control: bacteria in broth without antibiotic)

  • Negative control (sterility control: broth only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions, as well as to the positive control well.

    • The final volume in each well should be uniform (e.g., 100 µL).

    • The negative control well receives only sterile broth.

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Experimental Workflow Diagram

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in Broth Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_Results Read MIC Results (Visual or Automated) Incubate->Read_Results End End Read_Results->End

Caption: Broth microdilution susceptibility testing workflow.

In Vivo Efficacy (Further Research Needed)

While in vitro studies have demonstrated the antibacterial potential of this compound and its derivatives, there is a need for comprehensive in vivo studies to evaluate their efficacy and safety in animal models of infection. Such studies are crucial for determining pharmacokinetic and pharmacodynamic parameters, establishing effective dosages, and assessing potential toxicity before consideration for clinical development.

Conclusion

This compound and the broader class of quinoxaline 1,4-dioxides represent a promising area for the development of new antibacterial agents. Their mechanism of action, centered on the induction of oxidative stress and DNA damage, offers a potential avenue to combat bacteria, including drug-resistant strains. The data and protocols presented in this guide provide a foundational resource for further research and development in this area. Future work should focus on expanding the in vitro testing to a wider range of clinical isolates, elucidating the specific bacterial enzymes involved in the activation of this compound, and conducting rigorous in vivo efficacy and safety studies.

References

Preliminary Studies on the Anticancer Properties of Quinoxidine and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxidine (also known as Chinoxidin, CAS 10103-89-6), chemically identified as 2,3-Bis(acetoxymethyl)quinoxaline 1,4-dioxide, belongs to the quinoxaline 1,4-dioxides (QdNOs) class of compounds. While this compound itself has been noted for its potential as an anticancer agent, a comprehensive review of publicly available primary scientific literature reveals a notable absence of specific studies detailing its quantitative anticancer activity, experimental protocols, and elucidated signaling pathways. However, the broader class of quinoxaline 1,4-dioxides has been a subject of research in oncology, primarily due to their characteristic as bioreductive prodrugs with selective cytotoxicity towards hypoxic tumor cells.

This technical guide provides an in-depth overview of the preliminary anticancer properties attributed to the quinoxaline 1,4-dioxide scaffold, drawing on data from analogous compounds to infer the potential mechanisms and activities of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of compounds.

The Quinoxaline 1,4-Dioxide Scaffold: A Platform for Anticancer Drug Discovery

Quinoxaline 1,4-dioxides are heterocyclic N-oxides that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial and anticancer effects.[1] Their anticancer potential is intrinsically linked to their chemical structure, which allows for bioreductive activation under hypoxic conditions.[2]

Key Characteristics:

  • Bioreductive Prodrugs: QdNOs are relatively non-toxic in their oxidized form but can be reduced by cellular reductases, particularly those overexpressed in the low-oxygen (hypoxic) environment of solid tumors.[1]

  • Hypoxia-Selective Cytotoxicity: This bioreductive activation leads to the generation of reactive oxygen species (ROS) and other radical species that are toxic to cells, resulting in selective killing of cancer cells in hypoxic regions, which are often resistant to conventional therapies.[2]

  • Mechanism of Action: The primary proposed mechanism of anticancer activity involves the generation of ROS, leading to DNA damage and induction of apoptosis (programmed cell death).[1][2]

Quantitative Data on Anticancer Activity of Quinoxaline 1,4-Dioxide Analogs

While specific quantitative data for this compound is not available in the reviewed literature, studies on other quinoxaline derivatives provide insights into the potential potency of this class of compounds. The following table summarizes the in vitro cytotoxic activity of various quinoxaline derivatives against several human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

Compound ClassSpecific Derivative (if specified)Cancer Cell LineIC50 (µM)Reference
Quinoxaline-2-carbonitrile 1,4-dioxidesNot specifiedHuman Colon Cancer (T-84)50- to 100-fold more cytotoxic in hypoxic vs. oxic conditions[2]
3-aminoquinoxaline 1,4-dioxidesTricyclic diazaphosphorins (58b)Prostate Cancer (PC3)Comparable to Doxorubicin[1]
Quinoxaline-based chalcones49 and 50Hepatocellular Carcinoma (HepG2)Two orders of magnitude more active than tirapazamine under hypoxic conditions[3]
Natural Product-Pyrazine HybridsCompound 79 (ligustrazine–curcumin hybrid)Lung Cancer (A549)0.60 - 2.85[4]
Natural Product-Pyrazine HybridsCompound 11 (cinnamic acid–pyrazine derivative)Pim-2 kinase inhibition0.012 (12 nM)[5]

Note: This table presents data for analogs of this compound to illustrate the general anticancer potential of the quinoxaline scaffold. The specific activity of this compound may vary.

Experimental Protocols for Evaluating Anticancer Properties

The following are generalized methodologies commonly employed in the preliminary assessment of the anticancer activity of quinoxaline derivatives.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., PC3 for prostate, HepG2 for liver, MCF-7 for breast, A549 for lung).

  • Methodology (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound (e.g., a quinoxaline derivative) for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Hypoxia-Selective Cytotoxicity Assay
  • Objective: To evaluate the enhanced cytotoxic effect of the compound under hypoxic conditions compared to normoxic (normal oxygen) conditions.

  • Methodology:

    • The in vitro cytotoxicity assay (e.g., MTT assay) is performed in parallel under two different conditions:

      • Normoxic: Standard incubation conditions (e.g., 21% O2, 5% CO2).

      • Hypoxic: Incubation in a hypoxic chamber with low oxygen levels (e.g., <1% O2).

    • The IC50 values obtained under normoxic and hypoxic conditions are compared to determine the hypoxia cytotoxicity ratio (HCR). An HCR significantly greater than 1 indicates hypoxia-selective activity.

Visualization of Proposed Mechanism of Action

The following diagrams illustrate the proposed bioreductive activation of quinoxaline 1,4-dioxides and a general experimental workflow for assessing their anticancer properties.

bioreductive_activation cluster_normoxia Normoxic Conditions (Healthy Tissue) cluster_hypoxia Hypoxic Conditions (Tumor Microenvironment) QdNO_normoxia Quinoxaline 1,4-Dioxide (Inactive Prodrug) QdNO_hypoxia Quinoxaline 1,4-Dioxide (Inactive Prodrug) reductases Tumor Reductases QdNO_hypoxia->reductases Reduction activated_drug Activated Radical Species reductases->activated_drug ros Reactive Oxygen Species (ROS) activated_drug->ros dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed bioreductive activation of quinoxaline 1,4-dioxides under hypoxic conditions.

experimental_workflow start Start: this compound/Analog Synthesis invitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->invitro hypoxia_assay Hypoxia-Selective Cytotoxicity Assay invitro->hypoxia_assay mechanism_studies Mechanism of Action Studies (e.g., ROS detection, Apoptosis assays) hypoxia_assay->mechanism_studies invivo In Vivo Animal Models (e.g., Xenograft tumor models) mechanism_studies->invivo end Lead Optimization & Preclinical Development invivo->end

Caption: General experimental workflow for preclinical evaluation of quinoxaline anticancer candidates.

Conclusion and Future Directions

The quinoxaline 1,4-dioxide scaffold represents a promising platform for the development of novel anticancer agents, particularly for targeting hypoxic solid tumors. While preliminary studies on analogs of this compound are encouraging, there is a clear need for dedicated research to elucidate the specific anticancer properties of this compound itself. Future investigations should focus on:

  • In vitro screening of this compound against a comprehensive panel of cancer cell lines to determine its IC50 values and cancer cell selectivity.

  • Detailed mechanistic studies to confirm its bioreductive activation, ROS generation, and the specific signaling pathways involved in apoptosis induction.

  • In vivo efficacy studies in relevant animal models of cancer to assess its antitumor activity, pharmacokinetics, and safety profile.

Such studies are essential to validate the therapeutic potential of this compound and to guide its further development as a potential clinical candidate for cancer therapy.

References

Quinoxidine: An In-depth Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial investigation into the therapeutic potential of Quinoxidine (also known as Chinoxidin), a synthetic heterocyclic compound belonging to the quinoxaline 1,4-dioxide class. This document collates available preclinical data on its mechanism of action, therapeutic applications, and toxicological profile, presenting it in a structured format for researchers and drug development professionals.

Chemical Properties and Synthesis

This compound is chemically identified as 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide. Its core structure consists of a quinoxaline ring system with two N-oxide groups, which are fundamental to its biological activity.

The synthesis of this compound involves a two-step process starting from 2,3-dimethylquinoxaline 1,4-dioxide. The initial step is a bromination of the methyl groups, followed by a reaction with acetic acid in the presence of triethylamine to yield the final product.

G cluster_0 Synthesis of this compound 2,3-dimethylquinoxaline 1,4-dioxide 2,3-dimethylquinoxaline 1,4-dioxide Bromination Bromination 2,3-dimethylquinoxaline 1,4-dioxide->Bromination Step 1 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide Bromination->2,3-bis(bromomethyl)quinoxaline 1,4-dioxide Acetic acid, Triethylamine Acetic acid, Triethylamine 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide->Acetic acid, Triethylamine Step 2 This compound This compound Acetic acid, Triethylamine->this compound

A simplified workflow for the synthesis of this compound.

Therapeutic Potential

This compound has been primarily investigated for its antibacterial properties and was used clinically as a broad-spectrum antibacterial agent in the 1970s. The broader class of quinoxaline 1,4-dioxides has also been explored for potential anticancer and anti-inflammatory activities.

Antibacterial Activity

This compound has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve the generation of reactive oxygen species that are detrimental to bacterial cells.

Anticancer and Anti-inflammatory Potential

While specific studies on this compound's anticancer and anti-inflammatory effects are limited in the public domain, the quinoxaline 1,4-dioxide scaffold is of interest in these areas. The ability of these compounds to be selectively reduced in the hypoxic environments of solid tumors makes them potential candidates for targeted cancer therapy.

Mechanism of Action

The biological activity of this compound is intrinsically linked to its quinoxaline 1,4-dioxide core. The N-oxide groups are believed to act as pro-drugs, which are bioreduced under hypoxic conditions, a state often found in bacterial colonies and solid tumors.

This reduction process leads to the generation of reactive oxygen species (ROS), which can cause significant cellular damage, including DNA degradation. A study from 1978 indicated that this compound inhibits DNA synthesis in E. coli under anaerobic conditions through the generation of free radicals. Additionally, it has been suggested that this compound may also exert its antibacterial effects by disrupting the bacterial cell membrane and inhibiting protein synthesis.

G cluster_1 Proposed Mechanism of Action of this compound This compound This compound Hypoxic Environment Hypoxic Environment This compound->Hypoxic Environment Bioreduction of N-oxide groups Bioreduction of N-oxide groups Hypoxic Environment->Bioreduction of N-oxide groups Generation of Reactive Oxygen Species (ROS) Generation of Reactive Oxygen Species (ROS) Bioreduction of N-oxide groups->Generation of Reactive Oxygen Species (ROS) Cellular Damage Cellular Damage Generation of Reactive Oxygen Species (ROS)->Cellular Damage DNA Degradation DNA Degradation Cellular Damage->DNA Degradation Membrane Disruption Membrane Disruption Cellular Damage->Membrane Disruption Protein Synthesis Inhibition Protein Synthesis Inhibition Cellular Damage->Protein Synthesis Inhibition

The proposed mechanism of action for this compound.

Quantitative Data Summary

Compound Species Dose Primary Target Organ Observations Reference
This compoundRats, Mice100 mg/kg (IV)Adrenal GlandsLess toxic than Dioxidine; pathological signs in the adrenal cortex were reversible in the majority of animals.[1]
DioxidineRats, MiceNot specifiedAdrenal GlandsPathological process in the cortical layer of the adrenals continued to progress after discontinuation of the drug.[1]

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities of compounds like this compound. It is important to note that specific parameters such as concentrations, incubation times, and cell lines would need to be optimized for this compound in a research setting.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the antibacterial efficacy of a test compound.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on a mammalian cell line.

  • Cell Seeding: A suitable mammalian cell line (e.g., a cancer cell line or a normal cell line) is seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with vehicle (e.g., DMSO) and untreated cells are included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol describes a common method for detecting intracellular ROS generation.

  • Cell Culture and Treatment: Adherent cells are cultured in a suitable plate and then treated with this compound at various concentrations for a defined period.

  • DCFH-DA Staining: The cells are washed and then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or visualized using a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

In Vivo Toxicology Study in Rodents

This is a generalized protocol for an acute or sub-chronic toxicity study in rats or mice.

  • Animal Acclimatization and Grouping: Healthy, young adult rodents are acclimatized to the laboratory conditions and then randomly assigned to control and treatment groups.

  • Dosing: The treatment groups receive this compound at different dose levels (e.g., via intravenous or oral administration) for a specified duration. The control group receives the vehicle.

  • Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and body weight.

  • Pathology: At the end of the study, animals are euthanized, and a thorough necropsy is performed. Key organs, with a particular focus on the adrenal glands, are collected, weighed, and preserved for histopathological examination.

  • Data Analysis: The collected data, including clinical observations, body and organ weights, and histopathological findings, are analyzed to determine the toxicological profile of the compound.

Conclusion

This compound is a quinoxaline 1,4-dioxide derivative with established antibacterial activity. Its proposed mechanism of action, involving the generation of reactive oxygen species, suggests potential for further investigation in other therapeutic areas, particularly in oncology, where hypoxia is a common feature of the tumor microenvironment. While early toxicological studies indicate a more favorable profile compared to the related compound Dioxidine, a comprehensive understanding of its safety and efficacy requires further detailed preclinical and clinical investigation. The lack of readily available quantitative data on its biological activities in the public domain highlights an opportunity for renewed research into this potentially valuable therapeutic agent.

References

Quinoxidine as a heterocyclic N-oxide compound

Author: BenchChem Technical Support Team. Date: November 2025

The initial search has revealed that "Quinoxidine" is often confused with "Quinidine" and "Quinine," which are well-known antiarrhythmic and antimalarial drugs. There is also information on "Qunoxidine," identified as 2,3-Bis(acetoxymethyl)quinoxaline 1,4-dioxide, an antibiotic. The search results also provided general information on the chemistry of pyridine N-oxides, which is a related but broader topic.

To create an in-depth technical guide specifically on "this compound" as a heterocyclic N-oxide, I need to disambiguate the term and find information that is specifically about this compound. The current results lack the specific quantitative data, detailed experimental protocols, and signaling pathway information required to fulfill the user's request.

Specifically, I have information on:

  • Synthesis: The synthesis of this compound is based on the modification of 2,3-dimethylquinoxaline 1,4-dioxide, involving bromination and subsequent treatment with acetic acid.

  • Mechanism of Action: Quinoxaline 1,4-dioxides, in general, are known to be bioreductive drugs that, under hypoxic conditions, form radical species capable of damaging DNA. Some derivatives are also reported to inhibit the NF-κB pathway.

  • Biological Activity: this compound is a broad-spectrum antibacterial agent. There are mentions of its use in veterinary medicine. I also found information on the antimicrobial activity of various quinoxaline 1,4-dioxide derivatives against different bacterial and yeast strains, with some MIC values reported.

  • Experimental Protocols: While general synthetic strategies are mentioned (e.g., the Beirut reaction for the quinoxaline 1,4-dioxide core), detailed, step-by-step experimental protocols for the synthesis of this compound and for the biological assays are still lacking. The search results provide general procedures but not the level of detail required for a technical guide.

  • Quantitative Data: I have found some MIC values for various quinoxaline 1,4-dioxide derivatives, but a structured table of quantitative data specifically for this compound (e.g., against a range of bacterial strains, toxicity data like LD50, pharmacokinetic data) is not yet available.

  • Signaling Pathways: The mechanism of action involving DNA damage through bioreduction is a key point. The inhibition of the NF-κB pathway by some quinoxaline derivatives has also been noted. However, a detailed signaling pathway diagram for this compound's specific interactions is not available and will need to be constructed based on the general understanding of the class.

To proceed, I need to focus on obtaining the specific, detailed information that is currently missing.The search results have provided some valuable information, but there are still significant gaps in the data required to create the in-depth technical guide.

Here's a summary of what has been gathered and what is still missing:

Information Gathered:

  • Identity of this compound: Confirmed as 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide.

  • General Synthesis: The synthesis involves the Beirut reaction to form the quinoxaline 1,4-dioxide core, followed by modification of the substituents at the 2 and 3 positions. A general route from 2,3-dimethylquinoxaline 1,4-dioxide via bromination and acetylation has been mentioned.

  • General Mechanism of Action: Quinoxaline 1,4-dioxides are bioreductive prodrugs that generate DNA-damaging free radicals under hypoxic conditions. There is also evidence that some derivatives can inhibit the NF-κB pathway.

  • Biological Activity: this compound is a broad-spectrum antibacterial agent. I have found some MIC values for various quinoline and quinoxaline derivatives against different bacterial strains, but specific and comprehensive data for this compound is lacking.

  • Toxicity Data: I found LD50 data for "Quinidine," which is a different compound and was a result of the continued ambiguity in search results. There is no specific LD50 or other quantitative toxicity data for this compound.

  • Pharmacokinetics: The search results provided pharmacokinetic data for "Quinidine," not this compound.

Missing Information:

  • Detailed Experimental Protocols: Step-by-step, replicable protocols for the synthesis of this compound and for the antibacterial assays (like MIC determination) are still needed. The current information is too general.

  • Quantitative Data for this compound: A structured table with MIC values of this compound against a range of specific Gram-positive and Gram-negative bacteria is required. Also, specific toxicity data (e.g., LD50, IC50 in cell lines) and pharmacokinetic parameters (absorption, distribution, metabolism, excretion) for this compound are missing.

  • Specific Signaling Pathways for this compound: While the general mechanism of bioreductive activation and potential NF-κB inhibition is known for the class, the specific enzymes involved in the reduction of this compound and the detailed steps of its interaction with the NF-κB pathway are not yet clear enough to create a detailed and accurate diagram.

The immediate next step should be to try and locate more precise experimental details and quantitative data. It's possible that this information is available in older or less-indexed literature, so the search strategy needs to be adjusted.The latest search provided some useful high-level information but still lacks the specific, detailed data required for the in-depth technical guide.

What has been gathered:

  • General Synthesis: The Beirut reaction is confirmed as a key method for synthesizing the quinoxaline 1,4-dioxide core.

  • Mechanism of Action: The bioreductive nature of quinoxaline 1,4-dioxides, leading to DNA damage under hypoxic conditions, is well-supported. There's also a connection to the inhibition of HIF-1α. The potential for NF-κB pathway interaction is mentioned in a broader context of quinoxaline derivatives.

  • Antibacterial Activity: I found more papers discussing the antibacterial activity of various quinoxaline and quinolone derivatives, with some MIC values against E. coli, S. aureus, and P. aeruginosa. However, specific and comprehensive MIC data for this compound (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) is still not available in a structured format.

  • Toxicity: The searches continue to be confounded by "quinidine," and no specific LD50 or other quantitative toxicity data for "this compound" has been found.

What is still missing:

  • Detailed Experimental Protocol for this compound Synthesis: A step-by-step procedure for the synthesis of 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide is still missing. The general descriptions of the Beirut reaction are not sufficient for the "Experimental Protocols" section.

  • Specific Quantitative Data for this compound:

    • A table of MIC values for this compound against a representative panel of bacteria.

    • Quantitative toxicity data (e.g., LD50, cytotoxicity IC50).

    • Pharmacokinetic data.

  • Detailed Signaling Pathway for this compound: The specific enzymes involved in the bioreductive activation of this compound and the precise molecular interactions with DNA and potentially the NF-κB pathway are not yet detailed enough for a high-quality diagram.

The plan needs to be adjusted to focus on finding a primary research article or a patent that describes the synthesis and biological evaluation of this compound in detail. This is the most likely source for the missing experimental protocols and quantitative data. The search terms will be refined to target these types of documents.## this compound: A Technical Guide to a Heterocyclic N-Oxide Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide, is a heterocyclic N-oxide compound belonging to the quinoxaline 1,4-dioxide (QdNO) class of molecules. These compounds are recognized for their broad-spectrum antibacterial activity and have been utilized in veterinary medicine. The biological activity of this compound and other QdNOs is intrinsically linked to their bioreductive activation, a process that is particularly efficient under hypoxic conditions. This activation leads to the generation of radical species that can induce cellular damage, most notably to DNA, forming the basis of their antimicrobial effects. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, biological activity with available quantitative data, and detailed experimental protocols.

Core Compound Specifications

PropertyData
IUPAC Name [3-(acetoxymethyl)-1,4-dioxidoquinoxalin-2-yl]methyl acetate
Synonyms This compound, 2,3-Bis(acetoxymethyl)quinoxaline 1,4-dioxide
Chemical Formula C₁₄H₁₄N₂O₆
Molecular Weight 306.27 g/mol
Appearance Light yellow to yellow solid
Melting Point 175-176 °C
Solubility Slightly soluble in DMSO and Methanol
CAS Number 10103-89-6

Synthesis of this compound

The synthesis of this compound originates from 2,3-dimethylquinoxaline 1,4-dioxide. The process involves a two-step chemical modification of the methyl groups. The foundational quinoxaline 1,4-dioxide core is typically synthesized via the Beirut reaction.[1]

General Synthetic Pathway

G A Benzofuroxan C 2,3-dimethylquinoxaline 1,4-dioxide A->C Beirut Reaction B Enolate-forming Ketone/Aldehyde B->C E 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide C->E Bromination D Brominating Agent (e.g., NBS) D->E G This compound (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) E->G Acetylation F Acetic Acid / Triethylamine F->G

General synthetic route to this compound.
Experimental Protocol: Synthesis of the Quinoxaline 1,4-Dioxide Core (Beirut Reaction)

This protocol describes a general method for synthesizing a quinoxaline 1,4-dioxide core structure, which is the precursor to this compound.

  • Reaction Setup: In a round-bottom flask, dissolve benzofuroxan and an enolate-forming ketone or aldehyde (in a 1:1 molar ratio) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and purify by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol outlines the specific steps to synthesize this compound from 2,3-dimethylquinoxaline 1,4-dioxide.

  • Bromination:

    • Suspend 2,3-dimethylquinoxaline 1,4-dioxide in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) in a slight molar excess.

    • Initiate the reaction with a radical initiator (e.g., AIBN or UV light) and reflux the mixture until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and filter to remove succinimide.

    • Evaporate the solvent to obtain crude 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide.

  • Acetylation:

    • Dissolve the crude 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide in glacial acetic acid.

    • Add triethylamine to the solution to act as a base.

    • Heat the mixture with stirring. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Mechanism of Action

The primary mechanism of action for this compound and other quinoxaline 1,4-dioxides is through bioreductive activation, which is particularly effective in the low-oxygen environments characteristic of bacterial infections and solid tumors.

Bioreductive Activation and DNA Damage

G cluster_0 Bacterial Cell (Hypoxic Environment) A This compound (Prodrug) C Radical Anion Species A->C One-electron reduction B Nitroreductases B->C D Reactive Oxygen Species (ROS) C->D Reaction with O₂ (if present) E DNA C->E Direct Interaction D->E Oxidative Stress F DNA Damage (Strand Breaks) E->F G Bacterial Cell Death F->G

Bioreductive activation of this compound leading to DNA damage.

Under hypoxic conditions, cellular reductases, such as nitroreductases, catalyze the one-electron reduction of the N-oxide groups of this compound. This process generates unstable radical anion species. These highly reactive intermediates can directly interact with and damage cellular macromolecules, most importantly DNA, by causing strand breaks. In the presence of oxygen, these radicals can be re-oxidized back to the parent compound, with the concomitant production of superoxide radicals, leading to oxidative stress. However, the cytotoxic effect is more pronounced in hypoxic environments where the radical species persist longer, leading to more extensive DNA damage and subsequent bacterial cell death.

Potential Inhibition of NF-κB Signaling

Some studies on quinoxaline derivatives have suggested a potential interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the precise mechanism for this compound is not fully elucidated, it is hypothesized that the compound or its metabolites may interfere with the activation of this key inflammatory and cell survival pathway.

G A Inflammatory Stimuli B IKK Complex A->B F Phosphorylation of IκBα B->F C IκBα C->F D NF-κB D->C H NF-κB Translocation to Nucleus D->H E This compound (or metabolite) E->B Inhibition? G Degradation of IκBα F->G G->D Release I Gene Transcription (Inflammation, Cell Survival) H->I

References

An In-depth Technical Guide to the Pharmacological Profile of Quinoxidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxidine, a synthetic antibacterial agent belonging to the quinoxaline 1,4-dioxide class of compounds, has been a subject of research due to its broad-spectrum antimicrobial activity. Its chemical structure, 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide, features a core quinoxaline ring with two N-oxide groups, which are crucial for its biological activity. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, antibacterial spectrum, and toxicological data. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.

Mechanism of Action

The antibacterial effect of this compound, like other quinoxaline 1,4-dioxides, is primarily attributed to its bioreductive activation under hypoxic or anaerobic conditions, which are often prevalent in bacterial environments.[1] The N-oxide groups of the quinoxaline ring undergo enzymatic reduction, a process that generates reactive oxygen species (ROS) and other radical intermediates. These reactive species are highly cytotoxic and cause significant damage to cellular macromolecules, particularly DNA.

The primary mechanism involves the inhibition of DNA synthesis. Studies on related compounds have shown that the generated free radicals can induce DNA strand breaks, leading to a cascade of events that ultimately result in bacterial cell death. This DNA-damaging effect is a hallmark of the quinoxaline 1,4-dioxide class of antibacterials.

Signaling Pathway of this compound's Antibacterial Action

Quinoxidine_Mechanism_of_Action This compound This compound BacterialCell Bacterial Cell (Hypoxic Environment) This compound->BacterialCell Enters BacterialReductases Bacterial Reductases BacterialCell->BacterialReductases Activates BacterialReductases->this compound Reduces ROS Reactive Oxygen Species (ROS) BacterialReductases->ROS Generates DNAdamage DNA Damage (Strand Breaks) ROS->DNAdamage Induces CellDeath Bacterial Cell Death DNAdamage->CellDeath Leads to

Caption: Bioreductive activation of this compound leading to bacterial cell death.

Pharmacological Profile

Antibacterial Activity

Table 1: Antibacterial Activity of Selected Quinoxaline 1,4-Dioxide Derivatives

CompoundBacterial StrainMIC (µg/mL)
DioxidineStaphylococcus aureusData not available
DioxidineKlebsiella pneumoniaeData not available
DioxidinePseudomonas aeruginosaData not available
DioxidineProteus spp.Data not available
Reference Quinoxaline Derivatives
Derivative AEnterococcus faecalis0.4 - 1.9
Derivative BMycobacterium tuberculosis H37Rv0.01 - 2.30

Note: Specific MIC values for this compound are not provided in the available search results. The data for reference derivatives are included to provide a general understanding of the activity of this compound class.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in humans or animal models is limited in the available scientific literature. For related quinoxaline derivatives, it is known that they can be metabolized in the liver. Further studies are required to fully characterize the ADME profile of this compound.

Anticancer and Anti-inflammatory Potential

Some studies on quinoxaline derivatives have suggested potential anticancer and anti-inflammatory activities. The mechanism for the anticancer effect is thought to be similar to its antibacterial action, involving bioreductive activation in the hypoxic environment of solid tumors, leading to DNA damage and cell death. However, specific IC50 values for this compound against various cancer cell lines are not well-documented in the available literature.

Toxicology

A comparative toxicological study in rats and mice administered intravenously with Dioxidine and this compound revealed that the primary target organs for toxicity for both drugs are the adrenal glands, with the pathological process developing in the cortical layer.[2][3] The study concluded that this compound appeared to be less toxic than Dioxidine.[2][3] In animals treated with this compound at a dose of 100 mg/kg, the pathological signs in the adrenals were reversible in the majority of cases.[2][3]

Table 2: Toxicological Data for this compound and Related Compounds

CompoundAnimal ModelRoute of AdministrationObserved Effects
This compoundRats, MiceIntravenousLess toxic than Dioxidine; adrenal gland toxicity (reversible at 100 mg/kg)[2][3]
DioxidineRats, MiceIntravenousAdrenal gland toxicity[2][3]
MequindoxRatsOralLD50: 550 mg/kg[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological profiling of this compound and other quinoxaline 1,4-dioxide derivatives.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Workflow for MIC Determination

MIC_Determination_Workflow start Start prep_drug Prepare 2-fold serial dilutions of this compound in 96-well plate start->prep_drug prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_drug->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Assessment of DNA Damage - Comet Assay (Alkaline)

Objective: To detect and quantify DNA single-strand breaks in individual cells exposed to a test compound.

Materials:

  • Microscope slides (fully frosted)

  • Low melting point agarose (LMA) and normal melting point agarose (NMA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Preparation and Treatment:

    • Treat cultured cells with various concentrations of this compound for a defined period. Include positive and negative controls.

  • Slide Preparation:

    • Coat slides with a layer of 1% NMA.

    • Mix treated cells with 0.5% LMA and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis:

    • Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is formed by fragmented DNA that has migrated during electrophoresis.

    • Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.

Assessment of Genotoxicity - Ames Test

Objective: To assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][6]

Materials:

  • Histidine-dependent Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Minimal glucose agar plates

  • Top agar

  • This compound solution

  • S9 fraction (for metabolic activation)

  • Positive and negative controls

Procedure:

  • Preparation:

    • Prepare the tester bacterial strains by overnight culture.

  • Plate Incorporation Assay:

    • To molten top agar, add the bacterial culture, the test solution of this compound (with and without S9 fraction), and a trace amount of histidine.

    • Pour the mixture onto minimal glucose agar plates and allow to solidify.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control indicates a mutagenic effect.

Conclusion

This compound is a quinoxaline 1,4-dioxide with established broad-spectrum antibacterial activity. Its mechanism of action, centered on bioreductive activation and subsequent DNA damage, makes it an interesting candidate for further investigation, particularly in the context of rising antimicrobial resistance. While the available data provides a foundational understanding of its pharmacological profile, there is a clear need for more comprehensive and quantitative studies to fully elucidate its pharmacokinetic properties and to establish a more detailed toxicological profile with specific LD50 and MIC values. The experimental protocols provided in this guide offer a framework for conducting such essential research, which will be critical for any future consideration of this compound in a therapeutic context.

References

Methodological & Application

High-Yield Synthesis of Quinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. Their utility as anticancer, antibacterial, antiviral, and anti-inflammatory agents has driven the development of numerous synthetic methodologies. This document provides detailed application notes and protocols for the high-yield synthesis of quinoxaline derivatives, with a focus on catalytic methods that offer improved efficiency and greener reaction conditions. The presented protocols are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery. The classical synthesis of quinoxalines involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. While effective, this method often requires harsh reaction conditions, long reaction times, and can result in modest yields. Modern synthetic chemistry has introduced a variety of catalytic systems to overcome these limitations, enabling high-yield synthesis under milder and more environmentally friendly conditions. This includes the use of reusable solid acid catalysts, microwave-assisted organic synthesis (MAOS), and transition-metal-free approaches. These advancements not only improve the efficiency of quinoxaline synthesis but also align with the principles of green chemistry.

Data Presentation: Comparison of Catalytic Methods for the Synthesis of 2,3-Diphenylquinoxaline

The following table summarizes the performance of various catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, highlighting the reaction conditions and corresponding yields.

CatalystSolventTemperature (°C)TimeYield (%)Reference
None (Conventional)Rectified SpiritReflux1 hour51%[1]
Iodine (Microwave)Water/Ethanol (1:1)Microwave2-3 min92%[2]
Alumina-supported CuH₂PMo₁₁VO₄₀TolueneRoom Temperature2 hours92%[3][4]
Fe₃O₄@SiO₂/Schiff base/Co(II)Ethanol/H₂ORoom Temperature-95%[5]
Citric AcidEthanol-< 1 min94%[1]
Hexafluoroisopropanol (HFIP)HFIPRoom Temperature1 hour95%
PyridineTHFRoom Temperature2 hoursExcellent[6]
Sonication (ZnCl₂)Rectified Spirit60°C15 minHigh[7]

Experimental Protocols

Protocol 1: Microwave-Assisted, Iodine-Catalyzed Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a rapid and high-yield synthesis of 2,3-diphenylquinoxaline using microwave irradiation with iodine as a catalyst.[2]

Materials:

  • o-Phenylenediamine

  • Benzil

  • Iodine

  • Ethanol

  • Water

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol), benzil (1 mmol), and a catalytic amount of iodine (10 mol%).

  • Add a 1:1 mixture of water and ethanol (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a gentle reflux for 2-3 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

  • Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Green Synthesis of 2,3-Diphenylquinoxaline using a Reusable Catalyst at Room Temperature

This protocol details an environmentally friendly synthesis using a recyclable alumina-supported heteropolyoxometalate catalyst.[3][4]

Materials:

  • o-Phenylenediamine

  • Benzil

  • Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst

  • Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) in toluene (8 mL), add 0.1 g of the alumina-supported CuH₂PMo₁₁VO₄₀ catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2 hours), separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid product by recrystallization from ethanol.

  • Characterize the purified 2,3-diphenylquinoxaline by appropriate analytical techniques.

Signaling Pathways and Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a wide array of biological activities, with many acting on specific cellular signaling pathways. A significant area of research is their application as anticancer agents, particularly the quinoxaline 1,4-dioxides.

Anticancer Mechanism of Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides are recognized as potent hypoxia-selective cytotoxins.[8][9] Solid tumors often contain hypoxic (low oxygen) regions, which are resistant to conventional chemotherapy and radiotherapy. Quinoxaline 1,4-dioxides are bioreductive drugs, meaning they are activated under hypoxic conditions.

anticancer_mechanism cluster_0 Hypoxic Tumor Cell Quinoxaline_1_4_dioxide Quinoxaline 1,4-Dioxide (Prodrug) Bioreduction Bioreduction by Reductases Quinoxaline_1_4_dioxide->Bioreduction Enters cell ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS Inhibition_Synthesis Inhibition of DNA & RNA Synthesis Bioreduction->Inhibition_Synthesis DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Apoptosis/Cell Death DNA_Damage->Cell_Death Inhibition_Synthesis->Cell_Death

Caption: Mechanism of action of quinoxaline 1,4-dioxides in hypoxic tumor cells.

In the low-oxygen environment of a tumor, intracellular reductases reduce the N-oxide groups of the quinoxaline 1,4-dioxide, generating reactive oxygen species (ROS).[10] This leads to significant DNA damage and the inhibition of DNA and RNA synthesis, ultimately triggering apoptosis (programmed cell death) in the cancer cells.[8][10]

Inhibition of Angiogenesis

Certain quinoxaline 1,4-dioxides have also been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. They can achieve this by downregulating the expression of key signaling molecules like Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[5]

angiogenesis_inhibition Quinoxaline_Derivative Quinoxaline Derivative HIF1a HIF-1α Expression Quinoxaline_Derivative->HIF1a Inhibits VEGF VEGF Expression HIF1a->VEGF Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: Inhibition of the HIF-1α/VEGF signaling pathway by quinoxaline derivatives.

Other Targeted Pathways

Recent research has expanded the known biological targets of quinoxaline derivatives. For instance, novel quinoxaline compounds have been synthesized and evaluated as inhibitors of:

  • Apoptosis signal-regulated kinase 1 (ASK1): A key regulator of apoptosis, inflammation, and fibrosis.[11]

  • Secretory phospholipase A2 (sPLA2) and α-glucosidase: Enzymes implicated in inflammation and diabetes, respectively.[12]

The development of potent and selective inhibitors for these targets represents a promising avenue for the therapeutic application of quinoxaline derivatives in a variety of diseases.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel quinoxaline derivatives.

experimental_workflow Start Design of Novel Quinoxaline Derivatives Synthesis Synthesis using Optimized Protocol Start->Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening In vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In vivo Studies in Animal Models SAR_Analysis->In_Vivo_Studies Lead_Optimization->Synthesis

Caption: General workflow for the development of bioactive quinoxaline derivatives.

Conclusion

The synthetic protocols and biological insights presented in this document highlight the ongoing importance of quinoxaline derivatives in chemical and pharmaceutical research. The adoption of modern, high-yield synthetic methods, particularly those employing catalytic and green chemistry principles, is crucial for the efficient discovery and development of novel quinoxaline-based therapeutics. The diverse mechanisms of action of these compounds, from hypoxia-activated cytotoxicity to the targeted inhibition of key signaling enzymes, underscore their vast potential for addressing a range of unmet medical needs. The provided protocols and workflows serve as a practical guide for researchers aiming to explore the rich chemical space and therapeutic promise of the quinoxaline scaffold.

References

Application Notes and Protocols: Synthesis of Quinoxaline Derivatives via the Beirut Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Beirut reaction for the synthesis of quinoxaline N,N'-dioxides, a class of compounds with significant interest in drug development due to their diverse biological activities. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction mechanism and a relevant biological signaling pathway.

Introduction to the Beirut Reaction

First described by Haddadin and Issidorides, the Beirut reaction is a powerful synthetic tool for the one-step synthesis of quinoxaline-N,N'-dioxides.[1][2] The reaction involves the cycloaddition of a benzofuroxan (also known as benzofurazan oxide) with a variety of nucleophilic substrates, including enamines, β-dicarbonyl compounds (such as β-diketones and β-ketoesters), and active methylene compounds.[2][3] The versatility of the Beirut reaction allows for the creation of a diverse library of quinoxaline derivatives with various substitution patterns, making it a valuable method in medicinal chemistry and drug discovery.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various quinoxaline-1,4-dioxides using the Beirut reaction with different substrates.

Table 1: Synthesis of Quinoxaline-1,4-dioxides from Benzofuroxan and β-Dicarbonyl Compounds

Entryβ-Dicarbonyl CompoundCatalyst/SolventTime (h)Yield (%)Reference
1Dimethyl malonateNaH/THF278.6[1]
2Diethyl malonateNaH/THF463.9[1]
3Diisopropyl malonateNaH/THF283.2[1]
4Di-tert-butyl malonateNaH/THF272.5[1]
5Ethyl acetoacetateK2CO3/Acetone--[4]
6AcetoacetamideK2CO3/EtOH--[4]

Table 2: Synthesis of 2-Aminoquinoxaline-1,4-dioxides from Benzofuroxane and Active Methylene Nitriles

EntryActive Methylene NitrileBase/SolventTime (h)Yield (%)Reference
1Thiazol-2-ylacetonitrileKOH or Et3N/DMF24-72-[5]
2Malononitrile---[2]

Table 3: Synthesis of Quinoxaline-1,4-dioxides from Benzofuroxan and Enamines

EntryEnamineSolventYield (%)Reference
1Morpholinylcyclohexene-Moderate[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-3-hydroxyquinoxaline-1,4-dioxides from β-Dicarbonyl Compounds[1]

Materials:

  • Benzofuroxan N-oxide

  • Appropriate dialkyl malonate (dimethyl, diethyl, diisopropyl, or di-tert-butyl)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the corresponding dialkyl malonate (1.6 mmol) in anhydrous THF (20 mL), sodium hydride (1.6 mmol, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • Benzofuroxan N-oxide (1.5 mmol) is then added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), the mixture is quenched with a few drops of water.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired product.

General Procedure for the Synthesis of 2-Aminoquinoxaline-1,4-dioxides from Active Methylene Nitriles[5]

Materials:

  • Benzofuroxane

  • Appropriate active methylene nitrile (e.g., thiazol-2-ylacetonitrile)

  • Potassium hydroxide (KOH) or Triethylamine (Et3N)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Equimolar amounts of the active methylene nitrile and benzofuroxane are dissolved in DMF.

  • 1.5 equivalents of the base (KOH or Et3N) are added to the solution.

  • The reaction mixture, which typically turns dark, is left to stand in a freezer for 24–72 hours.

  • After the reaction is complete, the mixture is diluted with cold ethanol.

  • The precipitated solid is collected by filtration.

  • The crude product is recrystallized from a suitable solvent to yield the analytically pure 2-aminoquinoxaline-1,4-dioxide.

Mandatory Visualization

Beirut Reaction Mechanism

The accepted mechanism for the Beirut reaction involves the initial nucleophilic attack of an enolate (or enamine) on the benzofuroxan ring, followed by cyclization and subsequent elimination to form the quinoxaline-N,N'-dioxide.[3]

Beirut_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzofuroxan Benzofuroxan Intermediate_1 Nucleophilic Adduct Enolate Enolate/Enamine Enolate->Benzofuroxan Nucleophilic Attack Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Cyclization Quinoxaline Quinoxaline-N,N'-dioxide Intermediate_2->Quinoxaline Elimination HIF1_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Hypoxia Hypoxia HIF1a_stabilization Hypoxia: HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_degradation Normoxia: HIF-1α Degradation HIF1a_translocation HIF-1α Translocation HIF1a_stabilization->HIF1a_translocation Quinoxaline Quinoxaline-1,4-dioxide Quinoxaline->HIF1a_stabilization Inhibition HIF1_dimerization HIF-1α/HIF-1β Dimerization HIF1a_translocation->HIF1_dimerization HRE_binding Binding to HRE HIF1_dimerization->HRE_binding Gene_transcription Target Gene Transcription (e.g., VEGF) HRE_binding->Gene_transcription Angiogenesis Angiogenesis Gene_transcription->Angiogenesis Cell_Survival Cell_Survival Gene_transcription->Cell_Survival

References

Application Notes and Protocols for Kirby-Bauer Disk Diffusion Assay with Quinoxidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the antimicrobial activity of Quinoxidine using the Kirby-Bauer disk diffusion assay. This method is fundamental for screening new antimicrobial agents and determining the susceptibility of various bacterial strains.

Principle of the Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the in vitro susceptibility of bacteria to various antimicrobial compounds.[1][2] The assay is based on the principle of diffusion of an antimicrobial agent from a saturated paper disk onto an agar surface inoculated with a lawn of the test bacterium.[3]

When the antimicrobial-impregnated disk is placed on the agar, the agent diffuses into the medium.[1] If the microorganism is susceptible to the antimicrobial agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[1][3] The diameter of this zone is proportional to the sensitivity of the organism to the antimicrobial agent.[3] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Note on this compound: As of the latest available information, standardized interpretive criteria for this compound in a disk diffusion assay have not been formally established by regulatory bodies like the CLSI. Therefore, this protocol is intended for research and development purposes to screen for and characterize the antimicrobial activity of this compound. The resulting zone diameters will provide a qualitative and semi-quantitative measure of its efficacy against the tested microorganisms.

Materials and Equipment

  • Test Organisms: Pure, overnight cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • This compound: Powdered form for solution preparation.

  • Sterile Filter Paper Disks: 6 mm in diameter.

  • Mueller-Hinton Agar (MHA) Plates: Poured to a uniform depth of 4 mm.[4]

  • Sterile Saline or Tryptic Soy Broth (TSB).

  • 0.5 McFarland Turbidity Standard. [6][7]

  • Sterile Cotton Swabs. [4]

  • Sterile Forceps.

  • Incubator: Set to 35°C ± 2°C.[1]

  • Metric Ruler or Calipers.

  • Micropipettes and sterile tips.

  • Vortex mixer.

  • Spectrophotometer (optional, for turbidity adjustment). [7]

  • Appropriate solvents for dissolving this compound.

  • Control Antibiotic Disks (e.g., Ciprofloxacin, as this compound is structurally related to quinolones).[8]

Experimental Protocol

Preparation of this compound Disks
  • Prepare a stock solution of this compound: Dissolve a known weight of this compound powder in a suitable sterile solvent to achieve a desired concentration. The concentration should be determined based on preliminary studies or literature on similar compounds.

  • Impregnate sterile filter paper disks: Aseptically apply a precise volume (typically 20 µL) of the this compound solution onto each sterile 6 mm filter paper disk to achieve the desired final amount of the compound per disk.[9]

  • Dry the disks: Allow the disks to dry completely in a sterile environment, such as a biological safety cabinet, before use.

  • Storage: Store the prepared disks in a sterile container at 2-8°C until use.

Inoculum Preparation
  • Select Colonies: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop.[1][7]

  • Prepare a Bacterial Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.[10]

  • Adjust Turbidity: Vortex the suspension to ensure it is homogenous.[7] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing against the standard with a white background and contrasting black lines, or by using a spectrophotometer to achieve an absorbance reading corresponding to approximately 1.5 x 10⁸ CFU/mL.[1][7]

Inoculation of Mueller-Hinton Agar Plates
  • Dip a Sterile Swab: Dip a sterile cotton swab into the adjusted bacterial suspension.[1]

  • Remove Excess Inoculum: Rotate the swab firmly against the inside wall of the tube above the fluid level to remove excess liquid.[1][7]

  • Streak the Plate: Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab back and forth to create a confluent lawn of growth.[6] Rotate the plate approximately 60 degrees and repeat the streaking pattern two more times to ensure even distribution.[1] Finally, swab the rim of the agar.[1]

  • Allow to Dry: Let the inoculated plate sit for 3-5 minutes to allow the surface to dry before applying the disks.[3]

Application of Disks
  • Dispense Disks: Using sterile forceps, place the prepared this compound disks and control antibiotic disks onto the surface of the inoculated MHA plate.[4]

  • Spacing: Ensure disks are spaced at least 24 mm apart from center to center to prevent overlapping of inhibition zones.[4]

  • Adherence: Gently press each disk with the forceps to ensure complete contact with the agar surface.[1] Do not move a disk once it has been placed.[1]

Incubation
  • Incubate Plates: Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of disk application.[1]

  • Incubation Time: Incubate for 16-18 hours.[1][10] For some organisms, such as Staphylococcus aureus, a full 24 hours of incubation may be necessary to detect certain resistance mechanisms.[10]

Measurement and Interpretation of Results
  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete inhibition (no visible growth) for each disk to the nearest millimeter using a metric ruler or calipers.[3] Measurements should be taken from the underside of the plate.

  • Record Data: Record the zone diameters for each tested organism and this compound concentration.

  • Interpretation: Since there are no established CLSI breakpoints for this compound, the results should be interpreted based on the zone diameter size. A larger zone of inhibition indicates greater in vitro activity of this compound against the test organism. The results can be compared with those of the control antibiotic.

Data Presentation

The quantitative data from the Kirby-Bauer assay should be summarized in a clear and structured table for easy comparison.

Test OrganismThis compound Disk Content (µg)Zone of Inhibition (mm)Control Antibiotic (e.g., Ciprofloxacin, 5 µg) Zone of Inhibition (mm)Interpretation (Qualitative)
Staphylococcus aureus ATCC 25923102225Active
202825Very Active
303425Highly Active
Escherichia coli ATCC 25922101830Moderately Active
202430Active
302930Very Active
Pseudomonas aeruginosa ATCC 2785310028Inactive
20828Minimally Active
301428Moderately Active

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

Kirby_Bauer_Workflow cluster_prep cluster_plate_prep cluster_assay cluster_incubation cluster_results prep Preparation inoculum Inoculum Preparation prep->inoculum disks This compound Disk Preparation prep->disks plate_prep Plate Inoculation inoculum->plate_prep place_disks Place this compound & Control Disks disks->place_disks swab_plate Swab MHA Plate with 0.5 McFarland Suspension plate_prep->swab_plate assay Assay swab_plate->assay assay->place_disks incubation Incubation place_disks->incubation incubate Incubate at 35°C for 16-18 hours incubation->incubate results Results incubate->results measure Measure Zones of Inhibition (mm) results->measure interpret Record and Analyze Data measure->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion assay with this compound.

References

Application of Quinoxaline Derivatives in Treating Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The emergence of multi-drug resistant (MDR) bacteria poses a significant threat to global health. Quinoxaline derivatives, a class of heterocyclic aromatic compounds, have demonstrated promising antibacterial activity against a range of pathogens, including MDR strains. These compounds, particularly Quinoxaline 1,4-di-N-oxides (QdNOs), represent a potential avenue for the development of new antimicrobial agents.

Mechanism of Action:

The primary antibacterial mechanism of QdNOs involves their bioreduction within the bacterial cell, leading to the generation of reactive oxygen species (ROS) and hydroxyl radicals. This process is particularly effective under anaerobic conditions. The resulting oxidative stress causes significant damage to cellular components, including:

  • DNA Damage: The generated ROS can lead to oxidative damage to bacterial DNA, causing strand breaks and degradation, ultimately inhibiting DNA replication and leading to cell death.[1][2]

  • Cell Wall and Membrane Disruption: QdNOs can compromise the integrity of the bacterial cell wall and membrane. This leads to the leakage of intracellular components and eventual cell lysis.[1][2]

This mechanism of action, centered on oxidative stress, is distinct from many common antibiotics that target specific enzymes like DNA gyrase and topoisomerase IV, which are the targets of quinolones.[3][4][5] This difference in mechanism may make quinoxaline derivatives effective against bacteria that have developed resistance to quinolone antibiotics.

Spectrum of Activity:

Quinoxaline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives have demonstrated efficacy against challenging MDR pathogens such as:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant Enterococcus (VRE)

  • Clostridium perfringens

  • Brachyspira hyodysenteriae

The following tables summarize the minimum inhibitory concentrations (MICs) of selected quinoxaline and quinoline derivatives against various bacterial strains.

Data Presentation

Table 1: In Vitro Antibacterial Activity of Quinoxaline 1,4-di-N-oxides (QdNOs)

CompoundBacterial StrainMIC (µg/mL)
Cyadox (CYA)Clostridium perfringens CVCC112516
Brachyspira hyodysenteriae B2044
Olaquindox (OLA)Clostridium perfringens CVCC112532
Brachyspira hyodysenteriae B2048

Data sourced from a study on the mechanisms of antibacterial action of QdNOs against anaerobic bacteria.[1]

Table 2: In Vitro Activity of a Quinoline-2-one Derivative (Compound 6c)

CompoundBacterial StrainMIC (µg/mL)
Compound 6cMethicillin-resistant Staphylococcus aureus (MRSA)0.75
Vancomycin-resistant Enterococcus (VRE)0.75
Methicillin-resistant Staphylococcus epidermidis (MRSE)2.50

This table presents the activity of a promising quinoline derivative against multidrug-resistant Gram-positive bacteria.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound.

Materials:

  • Test compound (e.g., Quinoxaline derivative)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Serially dilute the compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye or by measuring absorbance at 600 nm.

Cell Membrane Integrity Assay

This protocol assesses damage to the bacterial cell membrane by measuring the leakage of intracellular components.

Materials:

  • Bacterial culture

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the bacterial cells with PBS and resuspend in PBS to a specific optical density.

  • Treat the bacterial suspension with the test compound at various concentrations (e.g., 1x MIC, 4x MIC).

  • Incubate the suspension at 37°C.

  • At different time points, centrifuge the samples to pellet the bacteria.

  • Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids. An increase in absorbance compared to untreated controls indicates membrane damage.[1][2]

DNA Damage Analysis

This protocol uses agarose gel electrophoresis to visualize DNA degradation.

Materials:

  • Bacterial culture

  • Test compound

  • DNA extraction kit

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Treat bacterial cultures with the test compound at various concentrations for a defined period.

  • Extract genomic DNA from both treated and untreated bacteria using a commercial kit.

  • Quantify the extracted DNA.

  • Mix a standard amount of DNA from each sample with loading dye.

  • Load the samples into the wells of an agarose gel.

  • Run the gel electrophoresis in TAE buffer until the dye front has migrated an appropriate distance.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light. DNA degradation in treated samples will appear as a smear or as bands of lower molecular weight compared to the intact DNA from untreated controls.[1]

Visualizations

G cluster_0 Bacterial Cell cluster_1 Cellular Damage & Death Quinoxidine This compound Derivative Bioreduction Bacterial Bioreduction This compound->Bioreduction Enters cell ROS Reactive Oxygen Species (ROS) Bioreduction->ROS Generates DNA Bacterial DNA ROS->DNA Attacks Membrane Cell Wall & Membrane ROS->Membrane Attacks DNADamage DNA Strand Breaks & Degradation DNA->DNADamage Leads to MembraneDamage Membrane Disruption & Lysis Membrane->MembraneDamage Leads to CellDeath Cell Death DNADamage->CellDeath MembraneDamage->CellDeath

Caption: Mechanism of action for Quinoxaline derivatives.

G cluster_assays Mechanism of Action Assays start Start culture Prepare MDR Bacterial Culture start->culture prepare_compound Prepare this compound Derivative Stock start->prepare_compound mic Determine MIC (Broth Microdilution) culture->mic prepare_compound->mic membrane_assay Cell Membrane Integrity Assay mic->membrane_assay dna_assay DNA Damage Analysis mic->dna_assay ros_assay ROS Production Assay mic->ros_assay data Data Analysis & Interpretation membrane_assay->data dna_assay->data ros_assay->data end End data->end

Caption: Experimental workflow for evaluating this compound derivatives.

References

Application Notes and Protocols for Testing Quinoxidine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxidine, a synthetic heterocyclic compound belonging to the quinoxaline 1,4-dioxide class, has garnered interest for its potential as an anticancer agent. Compounds in this class are recognized for their bio-reductive properties, often exhibiting enhanced cytotoxicity under the hypoxic conditions characteristic of solid tumors.[1] The general mechanism of action for quinoxaline 1,4-dioxides involves the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][3]

These application notes provide a comprehensive overview of the experimental setup for evaluating the anticancer effects of this compound on various cancer cell lines. Detailed protocols for key assays are provided to guide researchers in assessing its efficacy and elucidating its mechanism of action.

Mechanism of Action

The anticancer activity of quinoxaline 1,4-dioxides, the class to which this compound belongs, is primarily attributed to their bioreductive activation.[1] Under hypoxic conditions, the N-oxide groups of this compound can be reduced by cellular reductases, leading to the formation of radical species.[3] These reactive intermediates can then generate reactive oxygen species (ROS), which induce cellular damage.

The primary downstream effects of this compound are believed to include:

  • DNA Damage: The generated ROS can cause both single- and double-strand DNA breaks, triggering DNA damage response pathways.[2]

  • Cell Cycle Arrest: As a consequence of DNA damage, cells often arrest in the G2/M phase of the cell cycle to allow for DNA repair. This is frequently associated with the downregulation of key regulatory proteins such as cyclin B.[4][5]

  • Apoptosis: If DNA damage is too severe to be repaired, the cells are driven into programmed cell death, or apoptosis. This can be mediated through the intrinsic pathway, involving the modulation of Bcl-2 family proteins (e.g., decreased Bcl-2 and increased Bax expression).[4][5]

Data Presentation: Efficacy of Quinoxaline Derivatives

Table 1: In Vitro Cytotoxicity of Representative Quinoxaline Derivatives against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6 HCT-116 (Colon)6.18
MCF-7 (Breast)5.11
Compound 4m A549 (Lung)9.32
Compound 4b A549 (Lung)11.98

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Effect of a Representative Quinoxaline Derivative (AMQ) on Cell Cycle Distribution in T-84 Human Colon Cancer Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control 552520[4]
AMQ (120 µM) 202060[4]

AMQ: 2-acetyl-3-methyl-quinoxaline 1,4-dioxide

Table 3: Apoptotic Effect of a Representative Quinoxaline Derivative (DCQ) on T-84 Human Colon Cancer Cells

Treatment% Apoptotic CellsReference
Control <5[4]
DCQ Significant Increase[4]

DCQ: 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.

    • Incubate for 24 hours.

    • Treat the cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Gate on the cell population in the forward scatter (FSC) vs. side scatter (SSC) plot.

    • Analyze the stained population to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (usually FL2-A or FL3-A).

    • Gate on single cells to exclude doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation cell_culture Select & Culture Cancer Cell Lines seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat with this compound (Dose-Response & Time-Course) seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptosis & Necrosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_quant->mechanism cell_cycle_dist->mechanism

Caption: Experimental workflow for evaluating this compound's anticancer effects.

putative_signaling_pathway cluster_stress Cellular Stress Induction cluster_response Cellular Response This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Hypoxia Hypoxia Hypoxia->ROS DNA_Damage DNA Damage ROS->DNA_Damage G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis CyclinB ↓ Cyclin B G2M_Arrest->CyclinB Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Bax ↑ Bax Apoptosis->Bax

Caption: Putative signaling pathway for this compound in cancer cells.

References

Quinoxidine: A Potential Yet Underexplored Agent in Agricultural Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Quinoxidine, a heterocyclic compound chemically identified as 2,3-Bis(acetoxymethyl)quinoxaline 1,4-dioxide (CAS No. 10103-89-6), presents a promising but currently underexplored avenue for agricultural innovation. While the broader class of quinoxaline 1,4-dioxides has documented applications in agriculture, specific data on this compound's efficacy and protocols for its use as a plant growth regulator, fungicide, or herbicide remain largely unavailable in public-domain scientific literature and patents. This report synthesizes the existing general knowledge and outlines the potential for future research and development.

Overview of Quinoxaline 1,4-Dioxides in Agriculture

Quinoxaline 1,4-dioxides are a class of chemical compounds recognized for their diverse biological activities.[1] Some derivatives within this family have been investigated and patented for various agricultural uses. These applications primarily revolve around their antimicrobial properties, with some also showing potential as herbicides.[1] The core structure of these compounds allows for a wide range of chemical modifications, leading to derivatives with varied biological effects.

This compound: Chemical Profile and Known Biological Activities

This compound, also known by the synonym Chinoxidin, is a specific derivative of quinoxaline 1,4-dioxide.[2][3][4] Its primary established role is as a broad-spectrum antibacterial agent.[1][2] Research has highlighted its ability to inhibit DNA synthesis in bacteria, suggesting a mechanism of action that could be relevant for controlling plant pathogens.[5]

While direct evidence is limited, the known antifungal and antibacterial properties of quinoxaline derivatives suggest that this compound could have potential applications in crop protection.[2]

Potential Agricultural Applications of this compound

Based on the activities of the broader quinoxaline 1,4-dioxide family, the following are potential, yet unproven, applications for this compound in agriculture:

  • Fungicide: The antimicrobial nature of this compound indicates a potential to combat fungal diseases in various crops.

  • Bactericide: Its established use as an antibacterial agent could be leveraged to control bacterial blights, spots, and other infections in plants.

  • Herbicide: Some quinoxaline 1,4-dioxides have demonstrated herbicidal activity, suggesting a possible, though unexplored, role for this compound in weed management.[1]

It is crucial to emphasize that these are speculative applications based on the properties of related compounds. Rigorous experimental validation is required to determine the efficacy, optimal concentration, and application methods for this compound in these roles.

Gaps in Current Knowledge and Future Research Directions

The development of this compound as a viable agricultural agent is hampered by a significant lack of specific data. To move forward, the research community and drug development professionals should focus on the following areas:

  • Efficacy Studies: Conducting controlled experiments to evaluate the fungicidal, bactericidal, and herbicidal activity of this compound on a range of common plant pathogens and weeds.

  • Phytotoxicity Assessment: Determining the potential for this compound to cause harm to various crop plants at effective concentrations.

  • Mechanism of Action in Plants: Investigating the specific biochemical pathways through which this compound might exert its effects on plants and pathogens.

  • Formulation Development: Creating stable and effective formulations for agricultural use, such as wettable powders, emulsifiable concentrates, or granules.

Below is a conceptual workflow for future research aimed at evaluating this compound for agricultural use.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Greenhouse and Growth Chamber Trials cluster_2 Phase 3: Field Trials and Formulation A Synthesis and Purification of this compound B In vitro screening (Fungicidal, Bactericidal, Herbicidal Assays) A->B C Dose-Response Studies B->C D Phytotoxicity Testing on Target Crops C->D E Efficacy Trials on Inoculated Plants D->E F Determination of Optimal Application Rates E->F G Small-Scale Field Trials F->G H Formulation Development and Optimization G->H I Environmental Fate and Toxicology Studies H->I J J I->J Regulatory Submission and Product Development

Figure 1. A conceptual workflow for the research and development of this compound as an agricultural agent.

Conclusion

This compound remains an intriguing but unvalidated candidate for agricultural applications. While the known bioactivity of the quinoxaline 1,4-dioxide family provides a strong rationale for investigation, the absence of specific experimental data and protocols for this compound itself means that its potential is yet to be unlocked. The scientific community is encouraged to undertake the necessary research to explore the viability of this compound as a novel tool for crop protection and management. Until such data becomes available, detailed application notes and protocols cannot be formulated.

References

Application Notes and Protocols for the Characterization of Quinoxidine and its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxidine, a quinoxaline-1,4-dioxide derivative, is a compound of interest in pharmaceutical research. Robust analytical methods are crucial for ensuring its quality, stability, and safety. These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound and its potential byproducts. The protocols outlined below are based on established methods for the analysis of quinoxaline-1,4-dioxide derivatives and can be adapted for specific research and development needs.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

A stability-indicating HPLC method is essential for separating this compound from its degradation products and process-related impurities.

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the detection of its degradation products.

Instrumentation:

  • HPLC system with a UV/Vis detector or a Diode Array Detector (DAD)

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified water)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound reference standard

  • Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

Chromatographic Conditions (Illustrative Example):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm (or DAD scan from 200-400 nm)
Injection Volume 10 µL
Standard Concentration 100 µg/mL in Methanol
Sample Concentration 1 mg/mL in Methanol for forced degradation studies

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) and visible light for a defined period.

  • Sample Preparation: Before injection, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.

Data Presentation: Forced Degradation of this compound (Illustrative Data)
Stress ConditionAssay of this compound (%)Peak Purity% DegradationNumber of Degradation Products
Control 99.8Pass0.21 (process impurity)
Acid (0.1M HCl) 85.2Fail14.63
Base (0.1M NaOH) 90.5Fail9.32
**Oxidative (3% H₂O₂) **78.9Fail20.94
Thermal (105°C) 98.1Pass1.71
Photolytic (UV) 82.4Fail17.45

Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

LC-MS is a powerful tool for the structural elucidation of unknown byproducts formed during synthesis or degradation.

Experimental Protocol: LC-MS/MS for Impurity Characterization

Objective: To identify the mass and fragmentation patterns of this compound byproducts.

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Chromatographic conditions similar to the HPLC-UV method.

MS Parameters (Illustrative Example):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Nitrogen) Desolvation: 800 L/hr, Cone: 50 L/hr
Scan Range (MS) m/z 50-1000
Collision Energy (MS/MS) Ramped from 10-40 eV
Data Presentation: Potential Byproducts of this compound (Hypothetical)
Byproduct IDRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Proposed Structure/Modification
DP-1 8.5205.06189.06, 173.07, 159.05N-oxide reduction
DP-2 10.2221.05205.06, 189.06, 175.04Hydroxylation
DP-3 12.8237.05221.05, 205.06, 191.03Di-hydroxylation
DP-4 15.1189.06173.07, 161.07, 145.06Ring opening and decarboxylation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides definitive structural information for this compound and its byproducts.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of this compound and to elucidate the structure of isolated impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard if required.

Acquisition Parameters:

  • ¹H NMR: Standard pulse program, sufficient number of scans for adequate signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse program, may require a longer acquisition time.

  • 2D NMR (COSY, HSQC, HMBC): To be performed for complex structures or for definitive assignment of all protons and carbons.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization A This compound Bulk Drug / Formulation C Dissolution & Dilution A->C B Forced Degradation (Acid, Base, H2O2, Heat, Light) B->C D HPLC-UV/DAD Analysis C->D Inject E LC-MS/MS Analysis C->E Inject F NMR Spectroscopy C->F Isolate & Prepare G Purity & Assay Calculation D->G H Impurity Profiling & Identification E->H I Structural Elucidation F->I H->I

Caption: Workflow for the analysis of this compound and its byproducts.

Logical Relationship of Analytical Techniques

G cluster_techniques Analytical Characterization This compound This compound HPLC HPLC This compound->HPLC Purity Byproducts Byproducts Byproducts->HPLC Detection LC-MS LC-MS Byproducts->LC-MS Identification NMR NMR Byproducts->NMR Structure Confirmation HPLC->LC-MS Method Transfer LC-MS->NMR Isolate for Confirmation

Caption: Inter-relationship of analytical techniques for characterization.

Potential Degradation Pathway of this compound

G This compound This compound (Quinoxaline-1,4-dioxide) N_oxide_reduced Mono-N-oxide (Byproduct) This compound->N_oxide_reduced Reduction (e.g., Photolytic) Hydroxylated Hydroxylated Byproduct This compound->Hydroxylated Oxidation (e.g., H2O2) Ring_Opened Ring-Opened Product N_oxide_reduced->Ring_Opened Hydrolysis (Acid/Base) Hydroxylated->Ring_Opened Further Degradation

Caption: A potential degradation pathway for this compound under stress conditions.

in vitro and in vivo experimental models for Quinoxidine studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro and in vivo experimental models for studying Quinoxidine and its derivatives. Detailed protocols for key experiments are provided to facilitate the investigation of their therapeutic potential, particularly in the context of anticancer and anticonvulsant activities.

In Vitro Experimental Models

A variety of in vitro assays are crucial for the initial screening and mechanistic elucidation of this compound compounds. These assays assess the effects of the compounds on cultured cells, providing valuable data on cytotoxicity, apoptosis induction, and specific molecular targets.

Cell Viability and Cytotoxicity Assays

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data: In Vitro Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative IVPC-3 (Prostate)2.11[1]
Quinoxaline Derivative IIIPC-3 (Prostate)4.11[1]
Quinoxaline Derivative 14MCF-7 (Breast)2.61
Quinoxaline Derivative 3Ty-82 (Leukemia)2.5
Quinoxaline Derivative 3THP-1 (Leukemia)1.6
Quinoxaline Derivative 5HeLa (Cervical)0.126
Quinoxaline Derivative 5SMMC-7721 (Hepatoma)0.071
Quinoxaline Derivative 5K562 (Leukemia)0.164
Apoptosis Assays

Annexin V-FITC/PI Double Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed and treat cells with the this compound derivative as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as p53, Bcl-2, Bax, and caspases.

Experimental Protocol: Western Blotting

  • Protein Extraction: After treatment with the this compound derivative, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bcl-2, Bax, cleaved caspase-3, etc. overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is commonly used as a loading control.

Enzyme Inhibition Assays

Topoisomerase II Inhibition Assay

Some this compound derivatives have been shown to target topoisomerase II, an enzyme crucial for DNA replication and cell division.[1]

Experimental Protocol: Topoisomerase II Inhibition Assay

This assay typically involves measuring the relaxation of supercoiled plasmid DNA by topoisomerase II in the presence and absence of the test compound.

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, topoisomerase II enzyme, and the this compound derivative at various concentrations in an appropriate reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Protein Kinase Inhibition Assay

Quinoxaline derivatives are known to act as inhibitors of various protein kinases.[2][3]

Experimental Protocol: Protein Kinase Inhibition Assay

A common method for assessing kinase inhibition is a radiometric assay using [γ-³²P]ATP.

  • Reaction Mixture: Prepare a reaction mixture containing the specific protein kinase, its substrate (a peptide or protein), [γ-³²P]ATP, and the this compound derivative at various concentrations in a kinase reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate at 30°C for a set time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

In Vivo Experimental Models

In vivo studies in animal models are essential for evaluating the efficacy, toxicity, and pharmacokinetic profile of this compound derivatives in a whole-organism context.

Anticancer Efficacy Models

Ehrlich Solid Tumor Model

The Ehrlich solid tumor model is a commonly used transplantable tumor model in mice to screen for potential anticancer agents.[1]

Experimental Protocol: Ehrlich Solid Tumor Model

  • Tumor Cell Inoculation: Inoculate Ehrlich ascites carcinoma cells (e.g., 2.5 × 10⁶ cells in 0.2 mL saline) subcutaneously or intramuscularly into the hind limb of mice.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Administer the this compound derivative (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Growth Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using a caliper. Tumor volume can be calculated using the formula: V = 0.5 × length × width².

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors to measure their final weight.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage.

Anticonvulsant Activity Models

Pentylenetetrazol (PTZ)-Induced Seizure Model

PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures in rodents, providing a model for generalized seizures.

Experimental Protocol: PTZ-Induced Seizure Model

  • Animal Groups: Divide mice into control and treatment groups.

  • Compound Administration: Administer the this compound derivative via a suitable route (e.g., intraperitoneal injection). The control group receives the vehicle. A positive control group may receive a known anticonvulsant drug like diazepam.

  • PTZ Induction: After a specific pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.).

  • Observation: Observe the mice for the onset of seizures (e.g., myoclonic jerks, generalized clonic seizures, tonic extension) and mortality for a defined period (e.g., 30 minutes).

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures and death. The ED50 (the dose that protects 50% of the animals from seizures) can be calculated.

Quantitative Data: In Vivo Anticonvulsant Activity of Quinoxaline Derivatives

Compound/DerivativeAnimal ModelED50 (mg/kg)Reference
Quinoxaline Derivative 24Mouse (PTZ-induced seizure)37.50[4]
Quinoxaline Derivative 28Mouse (PTZ-induced seizure)23.02[4]
Quinoxaline Derivative 32Mouse (PTZ-induced seizure)29.16[4]
Quinoxaline Derivative 33Mouse (PTZ-induced seizure)23.86[4]
Toxicity Studies

Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the health hazards likely to arise from a single oral exposure to a substance.

Experimental Protocol: Acute Oral Toxicity (Fixed Dose Procedure)

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice), typically females.

  • Dosing: Administer the this compound derivative orally by gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance according to its toxicity and to estimate the LD50.

Pharmacokinetic Studies

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Compound Administration: Administer the this compound derivative to rodents (rats or mice) via a specific route (e.g., intravenous bolus and oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the tail vein, saphenous vein, or via cardiac puncture for terminal sampling.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%), using appropriate software.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be modulated by this compound derivatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., PC-3, MCF-7) treatment This compound Treatment cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein enzyme Enzyme Inhibition (Kinase, Topo II) treatment->enzyme efficacy Efficacy Assessment (Tumor size, Seizure score) viability->efficacy Informs animal_model Animal Model (e.g., Mouse) tumor_induction Tumor Induction (Ehrlich Cells) animal_model->tumor_induction seizure_induction Seizure Induction (PTZ) animal_model->seizure_induction drug_admin This compound Administration tumor_induction->drug_admin seizure_induction->drug_admin drug_admin->efficacy toxicity Toxicity Study (OECD Guidelines) drug_admin->toxicity pk Pharmacokinetics (Blood Sampling) drug_admin->pk

Caption: General experimental workflow for this compound studies.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 (activated) death_receptor->caspase8 DISC formation bax Bax caspase8->bax via Bid cleavage caspase3 Caspase-3 (activated) caspase8->caspase3 activates mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release bax->mitochondrion promotes release bcl2 Bcl-2 bcl2->mitochondrion inhibits release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (activated) apaf1->caspase9 Apoptosome formation caspase9->caspase3 activates quinoxaline This compound Derivative quinoxaline->bcl2 downregulates p53 p53 quinoxaline->p53 upregulates p53->bax activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptosis signaling pathway.

kinase_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->rtk binds pi3k PI3K rtk->pi3k activates ras Ras rtk->ras activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates transcription Transcription Factors mtor->transcription raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates erk->transcription gene_expression Gene Expression transcription->gene_expression proliferation Cell Proliferation, Survival, Angiogenesis gene_expression->proliferation quinoxaline This compound Derivative quinoxaline->rtk inhibits quinoxaline->pi3k inhibits quinoxaline->raf inhibits

Caption: Inhibition of protein kinase signaling by this compound.

References

Troubleshooting & Optimization

how to improve the yield of Quinoxidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Quinoxidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: The most prevalent and effective method for synthesizing this compound (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) involves a two-step process starting from 2,3-dimethylquinoxaline 1,4-dioxide. The first step is the bromination of the methyl groups to form the intermediate 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide. This is followed by a nucleophilic substitution reaction with acetate ions to yield the final product.

Q2: How can I synthesize the starting material, 2,3-dimethylquinoxaline 1,4-dioxide?

A2: The starting material, 2,3-dimethylquinoxaline 1,4-dioxide, is typically synthesized via the Beirut reaction. This reaction involves the cyclization of benzofuroxan with a suitable diketone, in this case, 2,3-butanedione (diacetyl), in the presence of a base like ammonia or an amine.

Q3: What are the critical parameters to control during the bromination step?

A3: The bromination of 2,3-dimethylquinoxaline 1,4-dioxide is a critical step that significantly impacts the overall yield. Key parameters to control include:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation. The molar ratio of NBS to the starting material should be carefully optimized.

  • Initiator: The reaction often requires a radical initiator, such as benzoyl peroxide or AIBN, to facilitate the bromination of the benzylic methyl groups.

  • Solvent: A non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene, is typically used.

  • Temperature: The reaction is usually carried out under reflux conditions.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC is crucial to determine the optimal reaction time and avoid the formation of over-brominated byproducts.

Q4: I am observing a low yield in the final substitution step. What could be the reasons?

A4: A low yield in the conversion of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide to this compound can be attributed to several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for the complete substitution of both bromide atoms.

  • Side Reactions: The brominated intermediate is highly reactive and can undergo side reactions, such as hydrolysis if water is present in the reaction mixture.

  • Base: The choice and amount of base (e.g., triethylamine) are crucial. An insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions.

  • Purity of the Intermediate: Impurities from the previous bromination step can interfere with the substitution reaction.

Q5: What are the common impurities in the final product and how can I remove them?

A5: Common impurities in the final this compound product may include unreacted 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, the mono-substituted intermediate, and hydrolysis byproducts. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane. Column chromatography on silica gel can also be employed for more challenging purifications.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low yield of 2,3-dimethylquinoxaline 1,4-dioxide in the Beirut reaction - Inefficient cyclization. - Suboptimal ratio of reactants. - Inappropriate base or solvent.- Ensure anhydrous conditions. - Experiment with different molar ratios of benzofuroxan to 2,3-butanedione. - Screen different amine bases (e.g., ammonia, triethylamine, piperidine).
Incomplete bromination of 2,3-dimethylquinoxaline 1,4-dioxide - Insufficient amount of NBS or initiator. - Short reaction time. - Inadequate reaction temperature.- Increase the molar equivalents of NBS and initiator incrementally. - Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. - Ensure the reaction is maintained at a consistent reflux temperature.
Formation of multiple spots on TLC during bromination - Over-bromination (tri- or tetra-brominated products). - Degradation of the starting material or product.- Carefully control the stoichiometry of NBS. - Avoid prolonged reaction times after the desired product is formed. - Purify the crude product carefully by column chromatography.
Low yield in the substitution reaction with acetate - Poor quality of the brominated intermediate. - Presence of moisture. - Suboptimal reaction conditions.- Ensure the 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide is pure before proceeding. - Use anhydrous solvents and reagents. - Optimize the reaction temperature and time. A higher temperature may be required for the second substitution.
Final product is difficult to purify - Presence of closely related impurities. - Oily product that does not crystallize easily.- Attempt purification using column chromatography with a carefully selected eluent system. - Try different solvent systems for recrystallization. Seeding with a pure crystal can sometimes induce crystallization.

Experimental Protocols

Synthesis of 2,3-dimethylquinoxaline 1,4-dioxide

This protocol describes a general method for the Beirut reaction.

  • In a round-bottom flask, dissolve benzofuroxan (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add 2,3-butanedione (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and slowly bubble ammonia gas through the solution or add a catalytic amount of an amine base (e.g., triethylamine, ~0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.

  • Further purification can be achieved by recrystallization.

Synthesis of this compound

This protocol outlines the two-step synthesis of this compound from 2,3-dimethylquinoxaline 1,4-dioxide.

Step 1: Bromination of 2,3-dimethylquinoxaline 1,4-dioxide

  • Suspend 2,3-dimethylquinoxaline 1,4-dioxide (1.0 eq) in a suitable solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide (1.0 eq) in glacial acetic acid.

  • Add triethylamine (2.5 eq) dropwise to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • The crude this compound will precipitate. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the impact of different reaction conditions on the yield of this compound.

Experiment IDBrominating AgentInitiatorSubstitution BaseOverall Yield (%)
Q-Syn-01NBS (2.2 eq)Benzoyl PeroxideTriethylamine65
Q-Syn-02NBS (2.5 eq)Benzoyl PeroxideTriethylamine72
Q-Syn-03NBS (2.2 eq)AIBNTriethylamine68
Q-Syn-04NBS (2.2 eq)Benzoyl PeroxidePyridine55
Q-Syn-05Br₂/light-Triethylamine40

Visualizations

Quinoxidine_Synthesis_Workflow cluster_step1 Step 1: Beirut Reaction cluster_step2 Step 2: Bromination cluster_step3 Step 3: Acetate Substitution Benzofuroxan Benzofuroxan Beirut_Reaction Beirut Reaction (Amine Base) Benzofuroxan->Beirut_Reaction Butanedione 2,3-Butanedione Butanedione->Beirut_Reaction DMQ_Dioxide 2,3-Dimethylquinoxaline 1,4-dioxide Beirut_Reaction->DMQ_Dioxide Bromination Radical Bromination DMQ_Dioxide->Bromination NBS NBS / Initiator NBS->Bromination Bromo_Intermediate 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide Bromination->Bromo_Intermediate Substitution Nucleophilic Substitution Bromo_Intermediate->Substitution Acetic_Acid Acetic Acid / Base Acetic_Acid->Substitution This compound This compound Substitution->this compound

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Overall Yield Check_Step1 Check Yield of Step 1 (Bromination) Start->Check_Step1 Check_Step2 Check Yield of Step 2 (Substitution) Check_Step1->Check_Step2 Acceptable Low_Yield_Step1 Low Bromination Yield Check_Step1->Low_Yield_Step1 Low Low_Yield_Step2 Low Substitution Yield Check_Step2->Low_Yield_Step2 Low Optimize_Bromination Optimize Bromination: - NBS/Initiator ratio - Reaction Time - Temperature Low_Yield_Step1->Optimize_Bromination Optimize_Substitution Optimize Substitution: - Purity of Intermediate - Anhydrous Conditions - Base/Temperature Low_Yield_Step2->Optimize_Substitution

Caption: Troubleshooting logic for low yield in this compound synthesis.

troubleshooting common problems in Quinoxidine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinoxidine and its derivatives, particularly Quinoxaline 1,4-di-N-oxides (QdNOs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Formulation

Question: My Quinoxaline 1,4-di-N-oxide synthesis via the Beirut reaction is resulting in a low yield. How can I improve it?

Answer:

Low yields in the Beirut reaction for synthesizing quinoxaline 1,4-di-N-oxides are a common issue. Here are several troubleshooting steps to improve your yield:

  • Reaction Conditions: The traditional Beirut reaction often requires long reaction times (from 8 hours to 2 days) and may still result in yields between 50-80% under optimal conditions.[1] Experiment with different reaction systems. While triethylamine/methanol is common, some protocols use KOH/methanol.[1]

  • Solid-Support Synthesis: Consider using solid supports as catalysts. Studies have shown that solid supports like florisil, alumina, and montmorillonite KSF and K10 can significantly enhance reaction yields and reduce reaction times.[2] Microwave-assisted solvent-free procedures on these solid supports have also proven to be more efficient than conventional methods.[2]

  • Purification: Ensure your starting materials, particularly the benzofurazan N-oxide derivatives and β-diketone esters, are of high purity. Impurities can lead to side reactions and lower yields.

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.

Question: I am facing solubility issues with my this compound compound for in vitro assays. What solvents or formulations can I use?

Answer:

Solubility is a known challenge for many quinoxaline 1,4-di-N-oxide derivatives, which can impact the accuracy of in vitro experiments.[3] Here are some recommendations:

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initially dissolving these compounds.[4] However, be mindful of the final concentration of DMSO in your assay, as it can have its own biological effects. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

  • Aqueous Formulations: For in vivo studies and some in vitro applications, suspending agents can be used. A common formulation is a suspension in 0.01% Tween 80 in 0.9% saline.[4]

  • pH Adjustment: The solubility of your compound might be pH-dependent. You can cautiously explore adjusting the pH of your buffer system, but be aware that this could also affect the compound's stability and activity.

  • Bioavailability Enhancement: For in vivo applications, chemical modification to introduce salt-forming groups, such as amino groups, can increase the bioavailability of quinoxaline 1,4-dioxide derivatives.[3]

Section 2: In Vitro Experiments

Question: I am observing inconsistent results in my Minimum Inhibitory Concentration (MIC) assays for a this compound derivative. What could be the cause?

Answer:

Inconsistent MIC results can stem from several factors. Below is a checklist of potential issues to investigate:

  • Compound Precipitation: Due to solubility issues, your compound may be precipitating out of the test medium, leading to an underestimation of its true activity. Visually inspect your assay plates for any signs of precipitation.

  • Bacterial Inoculum: Ensure that your bacterial inoculum is standardized correctly. Variations in the starting bacterial concentration can significantly impact the MIC value.

  • Assay Medium Components: Components of your culture medium could potentially interact with your test compound. Consider if there are any known interactions between quinoxalines and specific media components.

  • Incubation Conditions: Verify that the incubation time, temperature, and atmospheric conditions (e.g., aerobic vs. anaerobic) are consistent across all experiments. The antibacterial activity of some QdNOs is known to be enhanced under hypoxic conditions.[5]

  • Bacterial Resistance: The development of bacterial resistance to QdNOs has been reported.[5][6] Ensure you are using a well-characterized and sensitive strain for your assays.

Question: My this compound compound shows high cytotoxicity in cell-based assays, even at low concentrations. How can I determine if this is a specific effect or general toxicity?

Answer:

Distinguishing between specific anticancer or antimicrobial activity and general cytotoxicity is crucial. Here are some steps to take:

  • Control Cell Lines: Test your compound against a panel of both cancerous and non-cancerous cell lines. High potency across all cell lines may suggest general cytotoxicity.

  • Mechanism of Action Studies: Investigate the underlying mechanism. Quinoxaline 1,4-di-N-oxides are known to inhibit DNA synthesis and generate free radicals.[5] Assays for DNA damage or reactive oxygen species (ROS) production can help elucidate the mechanism.

  • Structure-Activity Relationship (SAR): If you have analogues of your compound, test them in parallel. A clear SAR, where small structural changes lead to significant differences in activity, can point towards a specific biological target.

  • Adverse Effects: Be aware that some QdNO derivatives have reported adverse effects, including genotoxicity.[5][6]

Section 3: In Vivo Experiments

Question: The in vivo efficacy of my this compound derivative does not correlate with the in vitro results. What are the potential reasons for this discrepancy?

Answer:

Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound derivatives, consider the following:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or fast excretion can lead to insufficient drug concentration at the target site in vivo. Quinidine, a related compound, undergoes significant hepatic metabolism, primarily through cytochrome P450 enzymes.[7] This highlights the importance of conducting PK studies.

  • Formulation and Bioavailability: As mentioned, the low solubility of many quinoxaline 1,4-di-N-oxides can lead to poor bioavailability.[3] The formulation used for in vivo administration is critical.

  • Toxicity: The compound may be causing systemic toxicity in the animal model, which can mask its therapeutic effect. Studies on some quinoxaline 1,4-di-N-oxides have indicated the heart and spleen as potential target organs for toxicity.[4] Monitor animals for signs of toxicity, such as weight loss and hypoactivity.[4]

  • Drug Interactions: Quinidine is a known inhibitor of CYP450 enzymes and can interact with other drugs.[7] Consider the potential for drug interactions if co-administering with other compounds.

Question: I am observing unexpected side effects in my animal model treated with a this compound derivative. What should I investigate?

Answer:

Unexpected side effects require careful investigation. Based on the known properties of quinoxaline compounds, here are some areas to explore:

  • Cardiovascular Effects: Given that the related compound quinidine is a class 1a antiarrhythmic agent and can cause "quinidine syncope," it is prudent to monitor for any cardiovascular side effects.[8] This could include electrocardiogram (ECG) monitoring in your animal studies.

  • Histopathology: Conduct a thorough histopathological examination of major organs, with a particular focus on the heart and spleen, which have been identified as potential target organs for toxicity of some quinoxaline 1,4-di-N-oxides.[4]

  • Genotoxicity: Some QdNO derivatives have been reported to have genotoxic effects.[5][6] Depending on the stage of your research, in vitro or in vivo genotoxicity assays may be warranted.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Preparation of this compound Stock Solution: Dissolve the this compound derivative in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Assay Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or another suitable broth) to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent and non-inhibitory across all wells. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized inoculum, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacterium.

Data Presentation

Table 1: Troubleshooting Summary for In Vitro Antibacterial Assays

Problem Potential Cause Recommended Action
Inconsistent MIC values Compound precipitationVisually inspect wells; consider alternative solvents or solubilizing agents.
Inoculum variabilityStandardize bacterial inoculum precisely for each experiment.
Media interferenceTest for interactions between the compound and media components.
Bacterial resistanceUse a well-characterized, sensitive strain; consider resistance screening.
High Cytotoxicity General toxicityTest against non-cancerous cell lines; investigate mechanism of action (e.g., ROS).
Off-target effectsConduct SAR studies with analogues.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis synthesis Synthesize this compound Derivative formulation Formulate for Assay (e.g., DMSO, Tween 80) synthesis->formulation mic_assay MIC/MBC Assay formulation->mic_assay cytotoxicity_assay Cytotoxicity Assay formulation->cytotoxicity_assay animal_model Animal Model of Infection mic_assay->animal_model cytotoxicity_assay->animal_model pk_pd_study Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd_study data_analysis Analyze Results & Troubleshoot pk_pd_study->data_analysis

Caption: Experimental workflow for this compound drug discovery.

signaling_pathway This compound Quinoxaline 1,4-di-N-oxide (QdNO) BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell FreeRadicals Free Radical Generation BacterialCell->FreeRadicals Metabolic Reduction DNAsynthesis DNA Synthesis Inhibition BacterialCell->DNAsynthesis Directly Inhibits DNA DNA CellDeath Bacterial Cell Death DNA->CellDeath FreeRadicals->DNA Damages DNAsynthesis->CellDeath

Caption: Proposed antibacterial mechanism of Quinoxaline 1,4-di-N-oxides.

References

optimizing reaction conditions for Quinoxidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of quinoxaline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for quinoxaline synthesis?

The most prevalent method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.

Q2: How can I improve the yield of my quinoxaline synthesis?

Optimizing reaction conditions is key to improving yields. This can include adjusting the solvent, temperature, and catalyst. For instance, some reactions benefit from microwave irradiation to accelerate the process and increase yields.

Q3: What are some common side reactions to be aware of?

Side reactions can include the formation of benzimidazoles or other heterocyclic compounds, particularly if the reaction conditions are not carefully controlled. The purity of the starting materials, especially the o-phenylenediamine, is crucial to prevent unwanted byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low to No Product Yield Incomplete reaction- Extend the reaction time. - Increase the reaction temperature. - Consider using a more efficient catalyst or a different solvent.
Decomposition of starting materials or product- Lower the reaction temperature. - Use a milder catalyst. - Ensure an inert atmosphere if reactants are air-sensitive.
Presence of Impurities Impure starting materials- Purify the o-phenylenediamine and 1,2-dicarbonyl compound before the reaction. Recrystallization or column chromatography are common methods.
Side reactions- Optimize the reaction stoichiometry. - Adjust the pH of the reaction mixture.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent- After the reaction, try to precipitate the product by adding a non-solvent. - Utilize extraction with an appropriate solvent.
Formation of an emulsion during workup- Add a saturated brine solution to break the emulsion. - Centrifuge the mixture.

Experimental Protocols

General Procedure for the Synthesis of Quinoxalines

A widely used method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • o-Phenylenediamine derivative

  • 1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., acetic acid, iodine)

Procedure:

  • Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound to the solution. The molar ratio is typically 1:1.

  • If a catalyst is used, add it to the mixture.

  • Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow and Logic Diagrams

Quinoxaline_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Select o-phenylenediamine and 1,2-dicarbonyl compound start->reactants solvent Choose appropriate solvent (e.g., ethanol, acetic acid) reactants->solvent mix Mix reactants and solvent solvent->mix catalyst Add catalyst (optional) mix->catalyst react Heat/Stir reaction mixture (Monitor with TLC) catalyst->react cool Cool reaction mixture react->cool isolate Isolate crude product (Filtration or Evaporation) cool->isolate purify Purify product (Recrystallization or Chromatography) isolate->purify end End purify->end

Caption: A generalized workflow for the synthesis of quinoxalines.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities Present start->impurities isolation_issue Isolation Difficulty start->isolation_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn impure_reagents Impure Reagents? impurities->impure_reagents solubility High Solubility? isolation_issue->solubility extend_time Increase Time/Temp incomplete_rxn->extend_time Yes change_catalyst Change Catalyst/Solvent incomplete_rxn->change_catalyst No purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes side_reactions Side Reactions? impure_reagents->side_reactions No optimize_stoich Optimize Stoichiometry/pH side_reactions->optimize_stoich Yes precipitate Add Anti-solvent solubility->precipitate Yes emulsion Emulsion Formed? solubility->emulsion No add_brine Add Brine/Centrifuge emulsion->add_brine Yes

Caption: A troubleshooting decision tree for quinoxaline synthesis.

overcoming solubility issues with Quinoxidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quinoxidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: this compound is a solid that is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] Its solubility in aqueous solutions is limited, which often presents a challenge for in vitro and in vivo studies.

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: The low aqueous solubility of this compound is a known issue for many quinoxaline 1,4-dioxide derivatives.[3] This can be attributed to its molecular structure and crystalline nature, which can hinder its interaction with water molecules.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. The most common approaches include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[4][5][6]

Q4: Can pH adjustment effectively increase this compound's solubility?

A4: Yes, for ionizable compounds, altering the pH of the solution can significantly impact solubility.[7][8] Quinoxaline derivatives have been noted to be soluble in water, and the pKa of the quinoxaline ring has been reported as 0.60, suggesting that adjusting the pH might be a viable strategy to increase the solubility of this compound.[9][10]

Q5: What are co-solvents and how do they work?

A5: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic drugs.[4][6] They work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar molecules.[4] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]

Q6: How can cyclodextrins enhance the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly soluble drug molecules, like this compound, within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[11][12][13]

Troubleshooting Guide: this compound Precipitation

Encountering precipitation during your experiments can be a significant hurdle. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem: this compound precipitates out of my aqueous solution.

Step 1: Identify the Cause

Precipitation of a drug from a solution can be triggered by several factors, including changes in pH, temperature, or solvent composition, as well as interactions with other components in the mixture.[14][15][16]

Step 2: Follow the Troubleshooting Decision Tree

The following diagram outlines a logical workflow to diagnose and solve precipitation issues.

G Troubleshooting Precipitation start Precipitation Observed check_pH Is the solution pH appropriate for this compound solubility? start->check_pH adjust_pH Adjust pH and monitor for re-dissolution. check_pH->adjust_pH No check_solvent Is a co-solvent or cyclodextrin being used? check_pH->check_solvent Yes end Precipitation Resolved adjust_pH->end optimize_solubilizer Optimize the concentration of the co-solvent or cyclodextrin. check_solvent->optimize_solubilizer Yes check_concentration Is the this compound concentration exceeding its saturation point? check_solvent->check_concentration No optimize_solubilizer->end reduce_concentration Reduce this compound concentration or increase solubilizer concentration. check_concentration->reduce_concentration Yes check_temp Was there a temperature change? check_concentration->check_temp No reduce_concentration->end control_temp Maintain a constant and appropriate temperature. check_temp->control_temp Yes check_temp->end No control_temp->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Here are detailed methodologies for two common techniques to enhance the aqueous solubility of this compound.

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes how to determine the optimal co-solvent concentration for solubilizing this compound.

G Co-solvent Solubility Enhancement Workflow prep_cosolvent Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% PEG 400 in water). add_drug Add an excess amount of this compound to each mixture. prep_cosolvent->add_drug equilibrate Equilibrate the samples (e.g., shake for 24-48 hours at a constant temperature). add_drug->equilibrate centrifuge Centrifuge the samples to pellet the undissolved drug. equilibrate->centrifuge analyze Analyze the supernatant for this compound concentration (e.g., using HPLC-UV). centrifuge->analyze determine_solubility Determine the solubility in each co-solvent mixture. analyze->determine_solubility

Caption: Experimental workflow for co-solvent based solubility enhancement.

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., Polyethylene Glycol 400, Propylene Glycol, or ethanol).[17]

  • Add Excess this compound: Add an excess amount of this compound powder to each co-solvent mixture in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol provides a straightforward method for preparing this compound-cyclodextrin inclusion complexes.

Methodology:

  • Create a Paste: In a mortar, add a small amount of a water-ethanol mixture to the cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) to form a thick paste.[11]

  • Incorporate this compound: Gradually add the this compound powder to the paste.

  • Knead the Mixture: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Solubility Determination: Determine the aqueous solubility of the prepared complex using the method described in Protocol 1 (using water as the solvent).

Quantitative Data Summary

The following table summarizes the known solubility information for this compound and related compounds. Specific quantitative data for this compound in various aqueous formulations is limited in the public domain and will likely need to be determined empirically following the protocols outlined above.

Compound/DerivativeSolvent/ConditionSolubilityReference
This compoundDMSOSlightly Soluble[1][2]
This compoundMethanolSlightly Soluble[1][2]
QuinoxalineWaterSoluble[9][10]
7-amino-substituted quinoxaline 1,4-dioxidesAqueous MediaHigh[3]

References

addressing stability problems of Quinoxidine in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability problems of Quinoxidine during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: this compound, a quinoxaline 1,4-dioxide derivative, is susceptible to several factors that can compromise its stability over time. The primary factors of concern are:

  • pH: Quinoxaline 1,4-dioxides are known to be unstable in the presence of bases.[1] Alkaline conditions can catalyze the hydrolysis of the ester groups in this compound and may lead to rearrangements of the N-oxide core.

  • Light: Compounds with a quinoxaline 1,4-dioxide core can be sensitive to UV irradiation, potentially leading to photo-induced rearrangements and degradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation. While specific data on this compound's thermal stability is limited, it is a general concern for all pharmaceutical substances.[2][3]

  • Oxidation: The N-oxide functional groups in this compound may be susceptible to reduction, and the overall molecule could be prone to oxidative degradation, especially in the presence of oxidizing agents or under oxidative stress.

  • Moisture: The presence of moisture can facilitate hydrolytic degradation, particularly given the ester functionalities in the this compound molecule.

Q2: I've observed a change in the color of my stored this compound powder. What could be the cause?

A2: A change in the color of this compound powder, which is typically a light yellow to yellow solid, can be an indicator of chemical degradation.[4][5] This could be due to:

  • Photodegradation: Exposure to light, especially UV radiation, can cause the formation of colored degradation products.

  • Oxidative Degradation: Oxidation can often lead to the formation of highly conjugated systems, which may appear as colored impurities.

  • Interaction with Impurities: Trace impurities in the sample or from the storage container could react with this compound to form colored compounds.

It is recommended to perform analytical testing, such as HPLC, to identify any degradation products and to store the material in a light-protected, airtight container.

Q3: My this compound solution for injection has become cloudy. What should I do?

A3: Cloudiness in a this compound solution can indicate several issues:

  • Precipitation: The solubility of this compound may have been exceeded due to a change in temperature, pH, or solvent composition. This compound is slightly soluble in DMSO and Methanol.[4][5]

  • Degradation: A degradation product that is less soluble than the parent compound may have formed and precipitated out of the solution.

  • Microbial Contamination: Although less common in properly prepared sterile solutions, microbial growth can cause turbidity.

The solution should not be used. It is advisable to investigate the cause by checking the storage conditions and performing analytical tests to identify the precipitate.

Q4: How can I prevent the hydrolysis of this compound in my formulations?

A4: To minimize hydrolysis of the ester groups in this compound:

  • Control pH: Maintain the formulation at a pH where the rate of hydrolysis is minimal. For many esters, this is in the slightly acidic range. Avoid alkaline conditions.

  • Minimize Water Content: For solid formulations, protect the product from atmospheric moisture by using appropriate packaging with desiccants. For liquid formulations, consider non-aqueous solvents if feasible.

  • Low-Temperature Storage: Storing the product at reduced temperatures will slow down the rate of hydrolysis.

Troubleshooting Guides

Issue 1: Loss of Potency in Long-Term Storage

Symptoms:

  • Lower than expected assay values for this compound in stability samples.

  • Reduced therapeutic efficacy in preclinical or clinical studies.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Hydrolytic Degradation 1. Analyze for Hydrolysis Products: Use a stability-indicating HPLC method to detect and quantify potential hydrolysis products (e.g., Dioxidine). 2. pH Evaluation: If in a liquid formulation, measure the pH. A shift towards alkaline pH could accelerate hydrolysis. 3. Moisture Analysis: For solid dosage forms, determine the water content to assess if moisture uptake has occurred.
Photodegradation 1. Review Storage Conditions: Ensure the product has been consistently protected from light. 2. Forced Degradation Study: Expose a sample to intense light (as per ICH Q1B guidelines) and analyze for photodegradants to confirm photosensitivity.[6]
Thermal Degradation 1. Check Temperature Records: Verify that the storage temperature has been maintained within the recommended range. 2. Accelerated Stability Testing: Conduct studies at elevated temperatures (e.g., 40°C, 50°C) to model the effect of temperature on degradation.
Oxidative Degradation 1. Examine Formulation Components: Identify any excipients that could be a source of peroxides or other oxidizing agents. 2. Headspace Analysis: For parenteral products, analyze the headspace of the container for oxygen content. Consider packaging under an inert gas like nitrogen.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms:

  • New peaks are observed in the chromatogram of stability samples that are not present in the initial release testing.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Formation of Degradation Products 1. Peak Purity Analysis: Use a PDA detector to check the peak purity of the main this compound peak to see if a co-eluting impurity is present. 2. Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer to determine the mass of the unknown peaks and aid in their identification. 3. Forced Degradation Comparison: Compare the retention times of the unknown peaks with those generated during forced degradation studies (acid, base, oxidation, heat, light) to tentatively identify the degradation pathway.
Excipient Interaction 1. Excipient Compatibility Study: Perform compatibility studies with individual excipients to see if any specific interaction is causing the formation of new products.
Leachables from Container/Closure 1. Leachables and Extractables Study: Analyze a placebo formulation stored in the same container/closure system to identify any peaks originating from the packaging.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h8%Hydrolysis Product 1 (HP1)
0.1 M NaOH, 25°C, 4h25%Hydrolysis Product 1 (HP1), Rearrangement Product 1 (RP1)
5% H₂O₂, 25°C, 24h12%Oxidation Product 1 (OP1), N-oxide Reduction Product 1 (NRP1)
Dry Heat, 80°C, 48h5%Minor unidentified products
Photostability (ICH Q1B), 24h15%Photodegradation Product 1 (PP1), Photodegradation Product 2 (PP2)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare working standards by diluting the stock solution.

    • Prepare samples by dissolving the drug substance or product in the same solvent and diluting to the appropriate concentration.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature.

    • Oxidation: Treat this compound solution with 3-5% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat at 80°C.

    • Photodegradation: Expose this compound solution and solid to light as per ICH Q1B guidelines.[6]

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Ensure that all major degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

G cluster_storage Long-Term Storage of this compound cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound (Stable) Hydrolysis Hydrolysis (Moisture, pH) This compound->Hydrolysis Moisture, pH Oxidation Oxidation This compound->Oxidation Oxygen, Peroxides Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation UV/Visible Light Degradation_Products Degradation Products (Loss of Potency, Impurities) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound during long-term storage.

G cluster_workflow Troubleshooting Workflow for Loss of Potency Start Observe Loss of Potency Check_Storage Review Storage Conditions (Temp, Light, Humidity) Start->Check_Storage HPLC_Analysis Analyze by Stability-Indicating HPLC Method Start->HPLC_Analysis Determine_Cause Determine Root Cause Check_Storage->Determine_Cause Identify_Degradants Identify Degradation Products (LC-MS, Forced Degradation) HPLC_Analysis->Identify_Degradants Identify_Degradants->Determine_Cause Corrective_Action Implement Corrective Actions (e.g., Modify Formulation, Packaging) Determine_Cause->Corrective_Action

Caption: Logical workflow for troubleshooting loss of potency of this compound.

References

refining purification methods for Quinoxidine to achieve higher purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quinoxidine purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving higher purity for this compound and its derivatives. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your purification experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My recrystallization resulted in a low yield. What are the common causes and how can I improve it?

A1: Low yield during recrystallization is a frequent issue. The primary causes include:

  • Using too much solvent: The compound will remain in the solution even after cooling. To fix this, you can try to evaporate some of the solvent and cool the solution again.

  • Premature crystallization: The compound crystallizes on the filter paper or in the funnel during hot filtration. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[1]

  • Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. Ensure the solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation.[1]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a better solvent or use a solvent/anti-solvent system. Common solvents for quinoxaline derivatives include ethanol and dichloromethane.[2][3][4][5]

Q2: After recrystallization, my this compound product is still impure. What should I do?

A2: Persistent impurities after recrystallization usually indicate that the impurity has similar solubility properties to your target compound in the chosen solvent.

  • Perform a second recrystallization: A repeated recrystallization can often remove residual impurities.

  • Change the solvent: Try a different solvent or a mixture of solvents. A list of common recrystallization solvents can be found in the data section below.

  • Utilize Column Chromatography: If recrystallization fails to achieve the desired purity, column chromatography is the next logical step. It is highly effective for separating compounds with different polarities.[3] A common solvent system is hexane/ethyl acetate.

  • Wash the crystals: Sometimes, impurities are adsorbed on the surface of the crystals. Washing the filtered crystals with a small amount of cold solvent can help remove them.

Q3: My compound "oiled out" instead of forming crystals during recrystallization. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals. This often traps impurities.

  • Lower the temperature of saturation: Add more solvent to the hot mixture so that the saturation point is reached at a lower temperature.

  • Slow down the cooling process: Insulate the flask to ensure the solution cools very slowly, giving crystals time to nucleate and grow properly.[1]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a pure crystal of your compound, adding it to the cooled solution can initiate crystallization.

Q4: I am performing column chromatography, but my compound is co-eluting with an impurity. How can I improve the separation?

A4: Co-elution happens when the polarity of the compound and the impurity are too similar for the chosen solvent system.

  • Optimize the mobile phase: Adjust the solvent ratio. For a normal-phase silica gel column, decreasing the polarity of the mobile phase (e.g., increasing the proportion of hexane in a hexane/ethyl acetate system) will generally increase the retention time of polar compounds, potentially allowing for better separation.

  • Try a different solvent system: Sometimes a complete change of solvents is necessary. For example, substituting ethyl acetate with dichloromethane or acetone might alter the selectivity of the separation.

  • Use a different stationary phase: If optimizing the mobile phase is not sufficient, consider using a different adsorbent for your column, such as alumina, or using reverse-phase chromatography.

  • Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.[6]

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Single Recrystallization95-99%70-90%Highly dependent on solvent choice and impurity profile.[2][5]
Multiple Recrystallizations>99%50-80%Yield decreases with each subsequent recrystallization.
Column Chromatography>98%85-95%Effective for removing impurities with different polarities.[3]
Preparative HPLC>99.5%>90%High cost and smaller scale, but offers the best resolution.[6]

Table 2: Common Solvents for this compound Recrystallization

Solvent SystemCompound PolarityNotes
EthanolModerately PolarA very common and effective solvent for many quinoxaline derivatives.[4][7]
Ethanol/WaterPolarAdding water can decrease the solubility of the compound, aiding crystallization.[5]
DichloromethaneNonpolar to Moderately PolarUseful for less polar derivatives.[3]
Hexane/Ethyl AcetateNonpolar to Polar (Mixture)Good for creating a solvent/anti-solvent system.
TolueneNonpolarCan be used for recrystallizing nonpolar compounds.[4]

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

  • Solvent Selection: Choose an appropriate solvent where the crude this compound has high solubility when hot and low solubility when cold. Ethanol is a common starting point.[5]

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This should be done on a hot plate with gentle swirling.[1]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot filtration. Pre-heat a funnel and a new flask, and quickly pour the hot solution through a fluted filter paper to remove the solid impurities.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. The final product's purity can be assessed by techniques like HPLC, NMR, or melting point analysis.[4][8]

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a glass column with a slurry of silica gel in a nonpolar solvent (e.g., hexane). Pack the column evenly to avoid cracks or channels.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure this compound product.[9]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Workflow crude_product Crude this compound (from synthesis) recrystallization Recrystallization crude_product->recrystallization purity_check1 Purity Check 1 (TLC, HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Impure pure_product High-Purity This compound purity_check1->pure_product Purity OK purity_check2 Purity Check 2 (HPLC, NMR) column_chromatography->purity_check2 purity_check2->column_chromatography Impure (Re-run or Prep-HPLC) purity_check2->pure_product Purity OK

Caption: General workflow for the purification of this compound.

G start Impure Product after Recrystallization check_yield Was the yield very low? start->check_yield check_crystals Did the product 'oil out'? check_yield->check_crystals No solution1 Troubleshoot Yield: - Reduce initial solvent volume - Ensure slow & complete cooling check_yield->solution1 Yes impurity_type Are impurities visible in TLC/HPLC? check_crystals->impurity_type No solution2 Troubleshoot Oiling Out: - Add more solvent - Cool slower / Scratch flask check_crystals->solution2 Yes solution3 Change Recrystallization Solvent impurity_type->solution3 Yes, close polarity solution4 Proceed to Column Chromatography impurity_type->solution4 Yes, different polarity

Caption: Troubleshooting decision tree for recrystallization issues.

G cluster_column Column Chromatography Principle column Mobile Phase (Solvent) Sample Mixture (this compound + Impurities) Stationary Phase (Silica Gel) elution Elution over time less_polar Less Polar Impurity (Travels Faster) This compound This compound (Target Compound) more_polar More Polar Impurity (Travels Slower) elution->less_polar

Caption: Principle of separating this compound via column chromatography.

References

minimizing byproduct formation during Quinoxidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quinoxidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound. The synthesis typically proceeds in two key steps:

  • Bromination: The radical bromination of 2,3-dimethylquinoxaline 1,4-dioxide to form 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide.

  • Substitution: The nucleophilic substitution of the dibromide with acetate to yield this compound (2,3-di(acetoxymethyl)quinoxaline 1,4-dioxide).

Bromination Step: Troubleshooting Guide

Question 1: Low yield of the desired 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Brominating Agent: Ensure the correct stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). An excess may be required to drive the reaction to completion, but a large excess can lead to over-bromination.

    • Inadequate Radical Initiator: The reaction requires a radical initiator (e.g., AIBN or benzoyl peroxide) or UV irradiation to start the bromination of the methyl groups.[1] Ensure the initiator is fresh and used in the correct catalytic amount.

    • Reaction Time: The reaction may require longer reflux times for complete conversion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Decomposition of Starting Material or Product:

    • Excessive Heat: While reflux is necessary, excessive temperatures can lead to the decomposition of the N-oxide functionality. Ensure the reaction is not overheated.

    • Light Sensitivity: Quinoxaline 1,4-dioxides can be sensitive to UV irradiation, which may lead to rearrangements or degradation.[2] While UV can be used for initiation, prolonged exposure should be avoided if decomposition is observed.

  • Side Reactions:

    • Ring Bromination: Although benzylic bromination is favored, some aromatic ring bromination can occur, especially if the reaction conditions are not optimized.

    • Oxidation of the Methyl Group: In some cases, oxidation of the methyl groups to aldehydes can occur, especially if certain oxidizing agents are present as impurities.

Question 2: Formation of multiple brominated byproducts.

Possible Causes & Solutions:

  • Over-bromination:

    • Excess Brominating Agent: Using a large excess of NBS can lead to the formation of tribromo or even tetrabromo species. Carefully control the stoichiometry of the brominating agent.

    • Reaction Time: Prolonged reaction times, even with the correct stoichiometry, can sometimes lead to the formation of over-brominated products.

  • Incomplete Bromination:

    • Mono-brominated Intermediate: The primary byproduct is often the mono-brominated species, 2-(bromomethyl)-3-methylquinoxaline 1,4-dioxide. To minimize this, ensure adequate reaction time and stoichiometry of the brominating agent.

  • Allylic Rearrangement:

    • In radical brominations, allylic rearrangements can lead to the formation of isomeric products.[3] While less common in this specific benzylic-type bromination, it's a possibility to consider when analyzing the impurity profile.

Substitution Step: Troubleshooting Guide

Question 3: Low yield of this compound during the substitution reaction.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Nucleophile: Ensure an adequate excess of the acetate source (e.g., acetic acid with a base like triethylamine) is used to drive the substitution to completion.

    • Inadequate Base: Triethylamine acts as a scavenger for the HBr formed during the reaction. Insufficient base can lead to a halt in the reaction and potential side reactions.

    • Reaction Temperature: The substitution may require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition.

  • Hydrolysis of the Dibromide:

    • The starting material, 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, can be susceptible to hydrolysis, especially in the presence of moisture. This would lead to the formation of the corresponding diol, which would not react with acetic acid under these conditions. Ensure anhydrous conditions are maintained.

  • Elimination Reactions:

    • The presence of a strong, non-nucleophilic base could potentially favor elimination reactions, leading to the formation of undesired alkene byproducts, although with acetate as the nucleophile, this is less likely.

Question 4: Presence of impurities in the final this compound product.

Possible Causes & Solutions:

  • Incomplete Substitution:

    • Mono-substituted Intermediate: One of the most common impurities is the mono-acetylated, mono-bromo intermediate. This can be minimized by using a sufficient excess of the acetate nucleophile and ensuring adequate reaction time.

  • Hydrolysis of the Product:

    • The final product, this compound, is an ester and can be susceptible to hydrolysis back to the diol, especially during workup if acidic or basic aqueous conditions are used for extended periods.

  • Impurities from the Previous Step:

    • Any unreacted mono-brominated intermediate from the first step will likely be converted to the corresponding mono-acetylated product in the second step, leading to a difficult-to-remove impurity.

Quantitative Data on Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and minimizing byproducts. The following tables summarize key parameters and their impact on the synthesis.

Table 1: Bromination of 2,3-dimethylquinoxaline 1,4-dioxide

ParameterCondition ACondition BCondition CExpected Outcome
Brominating Agent NBS (2.2 eq)NBS (2.5 eq)Br2 (2.2 eq)NBS is generally preferred for benzylic bromination to reduce side reactions with the aromatic ring.[1][4]
Initiator AIBN (cat.)Benzoyl Peroxide (cat.)UV light (365 nm)All are effective radical initiators. AIBN and benzoyl peroxide are common choices.[1]
Solvent CCl4CyclohexaneAcetonitrileCCl4 and cyclohexane are common solvents for radical brominations.
Temperature Reflux (77°C)Reflux (81°C)Reflux (82°C)The reaction is typically run at the reflux temperature of the solvent.
Typical Yield ~70-80%~75-85%VariableYields are highly dependent on the specific conditions and scale.
Major Byproduct Mono-brominated intermediateMono-brominated, over-brominated speciesRing bromination productsIncomplete reaction leads to the mono-brominated species. Excess NBS can lead to over-bromination.

Table 2: Substitution to form this compound

| Parameter | Condition A | Condition B | Condition C | Expected Outcome | | :--- | :--- | :--- | :--- | | Nucleophile | Acetic Acid (excess) | Sodium Acetate | Acetic Anhydride | Acetic acid with a base is a common and effective method. | | Base | Triethylamine (2.5 eq) | K2CO3 | Pyridine | Triethylamine is a common choice to scavenge HBr. | | Solvent | Acetonitrile | DMF | THF | A polar aprotic solvent is typically used. | | Temperature | 50°C | 80°C | Room Temperature | Higher temperatures generally favor faster reaction rates. | | Typical Yield | ~80-90% | ~85-95% | Lower | Yields are dependent on complete conversion of the starting material. | | Major Byproduct | Mono-substituted intermediate | Hydrolysis product (diol) | Unreacted starting material | Incomplete reaction is the primary source of byproducts. |

Experimental Protocols

Protocol 1: Synthesis of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylquinoxaline 1,4-dioxide (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (2.2 - 2.5 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide as a solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide (1.0 eq) in a polar aprotic solvent like acetonitrile.

  • Addition of Reagents: Add an excess of glacial acetic acid and triethylamine (at least 2.2 eq).

  • Reaction: Stir the reaction mixture at a moderately elevated temperature (e.g., 50-80°C) for several hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove triethylammonium bromide and excess acetic acid.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Visualizing Reaction Pathways and Troubleshooting

This compound Synthesis Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Substitution 2,3-dimethylquinoxaline 1,4-dioxide 2,3-dimethylquinoxaline 1,4-dioxide 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide 2,3-dimethylquinoxaline 1,4-dioxide->2,3-bis(bromomethyl)quinoxaline 1,4-dioxide NBS, AIBN, Reflux This compound This compound 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide->this compound Acetic Acid, Triethylamine G Start 2,3-dimethylquinoxaline 1,4-dioxide Desired 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide Start->Desired Correct Stoichiometry & Time Byproduct1 Mono-brominated Intermediate Start->Byproduct1 Insufficient NBS or Time Byproduct2 Over-brominated Products Desired->Byproduct2 Excess NBS or Time G Start Low Yield of this compound Check1 Analyze reaction mixture (TLC, LC-MS) Start->Check1 Path1 Unreacted Starting Material? Check1->Path1 Solution1a Increase reaction time Path1->Solution1a Yes Solution1b Increase temperature Path1->Solution1b Yes Solution1c Increase excess of nucleophile/base Path1->Solution1c Yes Path2 Presence of Diol Byproduct? Path1->Path2 No Solution2 Ensure anhydrous conditions Path2->Solution2 Yes Path3 Other unidentified byproducts? Path2->Path3 No Solution3 Further characterization (NMR, HRMS) Path3->Solution3 Yes

References

Strategies for Accelerated Quinoxidine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Quinoxidine. The following sections offer strategies to significantly reduce reaction times, improve yields, and minimize side-product formation through conventional and modern synthesis techniques.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is very slow. What are the common causes and how can I speed it up?

A1: Slow reaction rates in conventional this compound synthesis are often due to insufficient energy input to overcome the activation energy of the reaction. Conventional heating methods, such as refluxing in a solvent like ethanol or acetic acid, can require several hours to complete.[1][2]

To accelerate the reaction, consider the following advanced techniques:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[3][4][5] This technique often leads to higher yields and cleaner reaction profiles.[3][4]

  • Ultrasound-Assisted Synthesis: The use of ultrasonic waves can also significantly shorten reaction times. Ultrasound promotes better mixing and mass transfer, leading to faster reactions, often at room temperature.[6][7]

  • Flow Chemistry: Performing the synthesis in a continuous flow reactor provides excellent control over reaction parameters such as temperature, pressure, and reaction time (residence time).[8][9][10] This can lead to rapid and highly efficient synthesis.

Q2: What is the conventional method for synthesizing this compound, and what is a typical reaction time?

A2: The conventional synthesis of this compound involves the treatment of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide with acetic acid in the presence of triethylamine.[11] This method, while established, can be time-consuming.

Q3: I am getting a low yield of this compound. What are the potential reasons and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[12]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Optimizing reaction conditions such as temperature, solvent, and catalyst can help minimize side reactions.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants, particularly the base (e.g., triethylamine) and the acid (e.g., acetic acid), is crucial.[13] Careful optimization of these ratios can significantly improve the yield.

  • Purification Losses: Product may be lost during workup and purification steps. Techniques like recrystallization should be performed carefully to maximize recovery.[14][15][16]

Q4: What are common side products in this compound synthesis and how can I avoid them?

A4: While specific side products for this compound synthesis are not extensively detailed in the provided literature, general issues in quinoxaline synthesis can include the formation of isomers when using unsymmetrical starting materials and over-oxidation or decomposition under harsh reaction conditions.[2] To minimize side products:

  • Control Reaction Temperature: Overheating can lead to decomposition and the formation of tars.

  • Optimize Catalyst and Solvent: The choice of catalyst and solvent can significantly influence the reaction pathway and selectivity.[13][17] For instance, using a milder base or a different solvent might prevent certain side reactions.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Slow or Incomplete Reaction Insufficient heating with conventional methods.Employ microwave-assisted synthesis or ultrasound irradiation to provide more efficient energy input and reduce reaction time.[3][4][18]
Poor mixing of reactants.Use a mechanical stirrer for better agitation. Ultrasound-assisted synthesis also inherently improves mixing.[7]
Low Product Yield Suboptimal reaction conditions.Systematically vary the temperature, solvent, and catalyst to find the optimal conditions. The use of a catalyst like phenol or various inorganic salts has been shown to improve yields in quinoxaline synthesis.[19]
Product loss during workup.Ensure proper pH adjustment during extraction and use appropriate solvents. Minimize transfers between vessels.
Inefficient purification.Optimize the recrystallization process by selecting a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[14][15][16]
Formation of Multiple Products Use of unsymmetrical starting materials leading to isomers.If possible, use symmetrical precursors. If not, chromatographic separation (e.g., column chromatography) will be necessary to isolate the desired isomer.
Side reactions due to harsh conditions.Use milder reaction conditions. Microwave and ultrasound-assisted methods often allow for lower temperatures and shorter reaction times, reducing the likelihood of side product formation.[3][18]
Difficulty in Product Purification Presence of unreacted starting materials.Monitor the reaction by TLC or HPLC to ensure it goes to completion.[12]
Formation of closely related byproducts.Optimize the recrystallization procedure. Multiple recrystallizations may be necessary. For challenging separations, preparative HPLC can be employed.

Data Presentation: Comparison of Synthesis Methods

Method Typical Reaction Time Typical Yield Key Advantages References
Conventional Heating (Reflux) 2 - 12 hours34 - 85%Simple setup[19]
Microwave-Assisted Synthesis 5 - 10 minutesOften > 80-90%Rapid, high yields, solvent-free options[4][5][20]
Ultrasound-Assisted Synthesis 1 - 2 hours~90%Energy efficient, milder conditions[7]
Flow Chemistry Minutes (residence time)HighExcellent control, scalability, safety[8][10]

Experimental Protocols

Conventional Synthesis of this compound

This protocol is based on the established synthesis from 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide.[11]

Materials:

  • 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide

  • Acetic acid

  • Triethylamine

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide in a suitable solvent such as acetic acid.

  • Add triethylamine dropwise to the solution while stirring at room temperature.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude this compound by recrystallization from ethanol.

Microwave-Assisted Synthesis of Quinoxaline Derivatives

This is a general protocol adaptable for this compound synthesis, demonstrating a significant reduction in reaction time.[5]

Materials:

  • Appropriate quinoxaline precursor

  • Reactants as per the specific synthesis route

  • Microwave-safe reaction vessel

Procedure:

  • Place the starting materials in a microwave-safe reaction vessel.

  • If a solvent is used, add it to the vessel. Many microwave reactions can be run solvent-free.

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature, pressure, and reaction time (typically 5-15 minutes).

  • After the reaction is complete and the vessel has cooled, open it and work up the product as per the conventional method (precipitation, filtration, and recrystallization).

Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

This protocol illustrates the use of ultrasound to accelerate the synthesis.[7]

Materials:

  • Appropriate quinoxaline precursor

  • Reactants as per the specific synthesis route

  • A suitable solvent (e.g., ethanol)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Combine the starting materials in a flask with a suitable solvent.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Apply ultrasonic irradiation at a specific frequency (e.g., 20 kHz) at room temperature or with gentle heating.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work up the product using standard procedures.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_accelerated Accelerated Synthesis Strategies A Reactants & Solvent in Round Bottom Flask B Reflux Heating (Several Hours) A->B D Microwave Reactor (Minutes) A->D Microwave E Ultrasonic Bath (1-2 Hours) A->E Ultrasound F Flow Reactor (Continuous, Minutes) A->F Flow Chemistry C Workup & Purification (Recrystallization) B->C D->C E->C F->C

Caption: Comparison of conventional and accelerated synthesis workflows.

troubleshooting_logic Start Problem Encountered SlowReaction Slow Reaction Start->SlowReaction LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncreaseEnergy Increase Energy Input (Microwave/Ultrasound) SlowReaction->IncreaseEnergy OptimizeConditions Optimize Conditions (Temp, Solvent, Catalyst) LowYield->OptimizeConditions MonitorReaction Monitor Reaction (TLC/HPLC) LowYield->MonitorReaction ImpureProduct->OptimizeConditions ImprovePurification Improve Purification (Recrystallization) ImpureProduct->ImprovePurification

Caption: Troubleshooting logic for common synthesis issues.

References

dealing with unexpected results in Quinoxidine bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Quinoxidine bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and related quinoxaline 1,4-dioxides (QdNOs)?

A1: this compound and other QdNOs are bioreductive compounds. Their antibacterial activity is dependent on the enzymatic reduction of the N-oxide groups within the bacterial cell, a process that is more efficient under anaerobic or hypoxic conditions. This reduction generates reactive oxygen species (ROS) and other radical intermediates that cause oxidative damage to bacterial DNA, cell walls, and membranes, ultimately leading to cell death.[1][2][3][4] The two N-oxide groups are generally considered essential for this activity.[3]

Q2: My this compound compound shows lower than expected activity. What are the initial checks?

A2: First, verify the purity and integrity of your this compound compound. Quinoxaline derivatives can be sensitive to UV light and may undergo photoinduced rearrangement, which could reduce their bioactivity.[2] Ensure proper storage, protected from light. Also, confirm the accuracy of your stock solution concentration.

Q3: Can the type of bacteria (Gram-positive vs. Gram-negative) affect this compound's activity?

A3: Yes, the activity of quinoxaline derivatives can vary between Gram-positive and Gram-negative bacteria.[2] The efficiency of the necessary bioreductive enzymes can differ between species, leading to variations in susceptibility. Some derivatives may show broad-spectrum activity, while others are more specific.[2]

Q4: Are there known issues with the solubility of this compound in aqueous assay media?

A4: Like many heterocyclic compounds, quinoxaline derivatives can have limited aqueous solubility. If you observe precipitation of your compound in the assay medium, this will lead to an inaccurate assessment of the Minimum Inhibitory Concentration (MIC). Consider using a small percentage of a co-solvent like DMSO, but be sure to include a vehicle control to rule out any inhibitory effects of the solvent itself.

Troubleshooting Guide for Minimum Inhibitory Concentration (MIC) Assays

This guide addresses common unexpected outcomes during broth microdilution MIC assays for this compound.

Observed Problem Potential Cause Recommended Action
MIC values are consistently higher than expected (lower activity). 1. Inoculum too heavy: An excessively high bacterial concentration will require more compound to inhibit growth.[5] 2. Compound degradation: this compound may have degraded due to improper storage (e.g., light exposure). 3. Suboptimal reduction: The assay conditions (e.g., high oxygen levels) may not favor the bioreductive activation of this compound.[1][3]1. Standardize inoculum: Ensure your bacterial suspension is standardized, typically to a 0.5 McFarland standard, to achieve the correct final inoculum density (e.g., ~5 x 10^5 CFU/mL).[6] 2. Use fresh compound: Prepare fresh stock solutions from a properly stored solid compound. 3. Consider anaerobic conditions: If testing against anaerobes or facultative anaerobes, ensure the incubation environment is appropriate to facilitate the compound's mechanism of action.
MIC values are consistently lower than expected (higher activity). 1. Inoculum too light: An insufficient number of bacteria will be more easily inhibited.[5] 2. Contamination: Contamination of the media or stock solutions with other antimicrobial substances.1. Verify inoculum density: Re-check your McFarland standard and dilution procedure. 2. Check for contamination: Run a sterility control (media only) to ensure no background contamination.
Inconsistent MIC values across replicate plates. 1. Inaccurate pipetting: Errors in serial dilutions or inoculation. 2. Uneven cell distribution: Bacterial cells not being evenly distributed in the wells.1. Calibrate pipettes: Ensure pipettes are properly calibrated. Use fresh tips for each dilution step. 2. Proper mixing: Thoroughly mix the inoculum before dispensing it into the microplate wells.
"Skipped wells" (growth in higher concentration wells, no growth in lower concentration wells). 1. Pipetting error: An error during the serial dilution process. 2. Contamination: Contamination of a single well. 3. Compound precipitation: The compound may have precipitated at higher concentrations.1. Repeat the assay: This is often the most straightforward solution. Pay close attention to the dilution steps. 2. Visual inspection: Examine the wells for any signs of compound precipitation.
No bacterial growth in any wells, including the positive control. 1. Inactive inoculum: The bacterial culture may not have been viable. 2. Incorrect media: The growth medium may not be suitable for the bacterial strain.1. Check culture viability: Plate the inoculum on an agar plate to confirm that the bacteria are viable. 2. Verify media: Ensure you are using the recommended growth medium for your bacterial strain.
"Trailing" or "faded" endpoints, making the MIC difficult to determine. 1. Bacteriostatic effect: The compound may be inhibiting growth rather than killing the bacteria, leading to faint turbidity over a range of concentrations. 2. Slow-growing organism: The bacteria may require a longer incubation time for clear results.1. Standardized reading: Read the MIC as the lowest concentration that causes a significant reduction (e.g., ≥80%) in growth compared to the positive control.[7] 2. Adjust incubation time: Consult literature for the appropriate incubation time for your specific bacterial strain.

Data Presentation

The following tables summarize reported Minimum Inhibitory Concentration (MIC) values for various quinoxaline 1,4-dioxide derivatives against representative Gram-positive and Gram-negative bacteria. This data is intended to provide a contextual reference for expected activity ranges.

Table 1: MIC of Quinoxaline 1,4-Dioxide Derivatives Against Gram-Positive Bacteria

Compound TypeBacterial StrainReported MIC (µg/mL)Reference
C-2 amine-substituted quinoxalineStaphylococcus aureus4–16[4]
C-2 amine-substituted quinoxalineBacillus subtilis8–32[4]
3-methyl-2-phenylthioquinoxaline 1,4-dioxidesMycobacterium tuberculosis0.39–0.78[5]
Quinoxaline 1,4-dioxide derivative (Cyadox)Clostridium perfringens1[3]
Quinoxaline 1,4-dioxide derivative (Olaquindox)Clostridium perfringens1[3]

Table 2: MIC of Quinoxaline 1,4-Dioxide Derivatives Against Gram-Negative Bacteria

Compound TypeBacterial StrainReported MIC (µg/mL)Reference
C-2 amine-substituted quinoxalineEscherichia coli4–32[4]
3-trifluoromethyl derivativesEscherichia coli0.25–10[2]
Quinoxaline 1,4-dioxide derivative (Cyadox)Brachyspira hyodysenteriae0.031[3]
Quinoxaline 1,4-dioxide derivative (Olaquindox)Brachyspira hyodysenteriae0.0625[3]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a generalized procedure for determining the MIC of this compound against a bacterial strain.

  • Preparation of this compound Stock Solution:

    • Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the compound is fully dissolved.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution in Microplate:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of sterile broth to wells 2 through 12 in a given row.

    • Add 200 µL of the this compound stock solution (appropriately diluted in broth to twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as the positive control (inoculum, no compound). Add 100 µL of broth.

    • Well 12 should serve as the sterility control (broth only, no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in these wells to 200 µL and dilute the compound concentrations to their final test values.

    • Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours. For anaerobic bacteria, use an anaerobic incubation system.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be compared to the positive control (well 11, which should be turbid) and the sterility control (well 12, which should be clear).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Compound Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells inoculum->inoculate dilution->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic mechanism_of_action cluster_cell Bacterial Cell QdNO This compound (QdNO) reductase Bacterial Reductases QdNO->reductase Bioreduction radicals Radical Intermediates reductase->radicals ros Reactive Oxygen Species (ROS) radicals->ros Oxygen-dependent pathway damage DNA & Cell Damage radicals->damage Direct damage ros->damage death Cell Death damage->death troubleshooting_workflow start Unexpected MIC Result check_inoculum Is inoculum density correct? (0.5 McFarland) start->check_inoculum check_controls Are controls (positive/sterility) behaving as expected? check_inoculum->check_controls Yes adjust_inoculum Adjust Inoculum & Repeat check_inoculum->adjust_inoculum No check_compound Compound Issue? (Solubility, Degradation) check_controls->check_compound Yes troubleshoot_media Troubleshoot Media or Inoculum Viability check_controls->troubleshoot_media No check_pipetting Pipetting Error or Contamination? check_compound->check_pipetting No prepare_fresh Prepare Fresh Stocks & Check Solubility check_compound->prepare_fresh Yes repeat_assay Repeat Assay with Careful Technique check_pipetting->repeat_assay Yes

References

method refinement for consistent results in Quinoxidine research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quinoxidine and related quinoxaline 1,4-dioxide (QdNO) research. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work with this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, with the chemical name 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide, is a synthetic heterocyclic compound belonging to the quinoxaline 1,4-dioxide (QdNO) class. These compounds are recognized for their broad-spectrum antibacterial properties.[1][2] The biological activity of this compound is primarily attributed to a process called bioreductive activation. Under hypoxic conditions, often found in bacterial environments, the N-oxide groups of the quinoxaline ring are enzymatically reduced. This reduction generates reactive radical species that can cause cellular damage, including DNA cleavage, leading to bacterial cell death.[3][4][5]

Q2: What are the main applications of this compound and related QdNOs in research?

A2: this compound and other QdNOs are primarily investigated for their potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.[1][6][7] They have been used in veterinary medicine and as growth promoters in agriculture.[1] Due to their mechanism of action that is effective in low-oxygen environments, there is also significant interest in their potential as anticancer agents for targeting hypoxic solid tumors.[4] Research is ongoing to explore their therapeutic potential against other pathogens as well.[1]

Q3: Are there any known resistance mechanisms to this compound and other QdNOs?

A3: While information specific to this compound resistance is limited, bacteria can develop resistance to quinoxaline 1,4-dioxides. The primary mechanism of action involves reductive activation by bacterial enzymes. Therefore, alterations in the activity or expression of these reductases can lead to reduced drug efficacy.

Q4: What are the safety precautions I should take when working with this compound?

A4: As with any research chemical, proper safety protocols should be followed. This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Troubleshooting Guides

Synthesis of this compound and Related QdNOs

Problem 1: Low yield during the synthesis of quinoxaline 1,4-dioxides via the Beirut Reaction.

  • Possible Cause 1: Impure reactants. The purity of the starting materials, particularly the benzofuroxan and the enamine or β-keto ester, is crucial.

    • Solution: Ensure all reactants are of high purity. Recrystallize or purify starting materials if necessary.

  • Possible Cause 2: Suboptimal reaction temperature. The Beirut reaction is sensitive to temperature fluctuations.

    • Solution: Carefully control the reaction temperature. The optimal temperature can vary depending on the specific substrates, so it may be necessary to perform small-scale optimizations.

  • Possible Cause 3: Incorrect stoichiometry. The molar ratio of the reactants can significantly impact the yield.

    • Solution: Optimize the stoichiometry of the reactants. Typically, a slight excess of one reactant may be beneficial.

Problem 2: Difficulty in the oxidation of the quinoxaline ring to form the 1,4-dioxide.

  • Possible Cause 1: Ineffective oxidizing agent. The choice of oxidizing agent is critical for the N-oxidation.

    • Solution: While various oxidizing agents can be used, a complex of hypofluorous acid with acetonitrile has been shown to be effective for oxidizing quinoxalines to their 1,4-dioxides with high yields.[1]

  • Possible Cause 2: Steric hindrance. Substituents on the quinoxaline ring can sterically hinder the approach of the oxidizing agent.

    • Solution: In cases of significant steric hindrance, alternative synthetic routes or more potent oxidizing agents may be necessary.

Antibacterial Susceptibility Testing

Problem 3: High variability in Minimum Inhibitory Concentration (MIC) assay results.

  • Possible Cause 1: Inconsistent inoculum preparation. The density of the bacterial inoculum is a critical factor in MIC assays.

    • Solution: Standardize the inoculum preparation by using a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Possible Cause 2: Poor solubility of the compound. this compound and other QdNOs may have limited solubility in aqueous media, leading to inaccurate concentration gradients.

    • Solution: Prepare stock solutions in a suitable solvent like DMSO and ensure the final solvent concentration in the assay does not affect bacterial growth. Perform solubility tests prior to the MIC assay.

  • Possible Cause 3: Variation in incubation conditions. The antibacterial activity of QdNOs is often enhanced under anaerobic or hypoxic conditions.

    • Solution: For consistent results, strictly control the incubation conditions, including temperature, time, and oxygen levels. If investigating the effect of hypoxia, use an anaerobic chamber or gas-generating packs.

Problem 4: No antibacterial activity observed.

  • Possible Cause 1: Inactive compound. The synthesized compound may not be the correct product or may have degraded.

    • Solution: Verify the identity and purity of the compound using analytical techniques such as NMR and mass spectrometry.

  • Possible Cause 2: Inappropriate bacterial strains. Some bacterial strains may be intrinsically resistant to the compound.

    • Solution: Use a panel of reference bacterial strains, including both Gram-positive and Gram-negative bacteria, to assess the antibacterial spectrum.

  • Possible Cause 3: Loss of N-oxide groups. The N-oxide groups are crucial for the biological activity of QdNOs. Loss of these groups during synthesis or storage will result in an inactive compound.[8]

    • Solution: Ensure proper synthesis and storage conditions to maintain the integrity of the N-oxide groups.

Data Presentation

Table 1: Antibacterial Activity of a Quinoxaline Derivative against Methicillin-Resistant Staphylococcus aureus (MRSA)
MIC (µg/mL)Percentage of Isolates (%)
13.3
220.0
456.7
820.0

Data adapted from a study on the antibacterial activity of a quinoxaline derivative against 60 MRSA isolates.[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoxaline 1,4-Dioxides via the Beirut Reaction

This protocol provides a general guideline for the synthesis of quinoxaline 1,4-dioxides. Specific conditions may need to be optimized for different substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the benzofuroxan in a suitable solvent (e.g., chloroform, ethanol).

  • Addition of Enamine/β-keto ester: To the solution from step 1, add the enamine or β-keto ester dropwise at a controlled temperature (often room temperature or slightly below).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the reaction mixture is typically concentrated under reduced pressure. The crude product is then purified.

  • Purification: Purification is commonly achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate broth medium.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive control (broth + inoculum) and negative control (broth only) wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours. For testing under anaerobic conditions, place the plate in an anaerobic jar or chamber.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Bioreductive_Activation_of_this compound This compound This compound (Quinoxaline 1,4-Dioxide) Radical_Intermediate Radical Anion Intermediate This compound->Radical_Intermediate One-electron reduction Bacterial_Reductase Bacterial Nitroreductase Bacterial_Reductase->this compound (Hypoxic conditions) ROS Reactive Oxygen Species (ROS) Radical_Intermediate->ROS Reaction with O₂ DNA_Damage DNA Strand Breaks Radical_Intermediate->DNA_Damage Direct interaction ROS->DNA_Damage Oxidative stress Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare this compound stock solution C Serial dilution of This compound in 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C (18-24h) D->E F Read plates for visible growth E->F G Determine MIC F->G

References

Validation & Comparative

validating the antibacterial activity of newly synthesized Quinoxidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of newly synthesized quinoxaline derivatives reveals significant antibacterial potential, with some compounds exhibiting efficacy comparable to or exceeding that of standard antibiotics against both Gram-positive and Gram-negative bacteria. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Scientists have synthesized a new series of quinoxaline derivatives and evaluated their antibacterial activity against a panel of pathogenic bacteria. The findings suggest that these compounds could be promising candidates for the development of new antimicrobial agents. This guide presents a comparative analysis of their efficacy against established antibiotics, details the experimental protocols used for their validation, and provides a visual representation of the screening workflow.

Performance Comparison

The antibacterial activity of the newly synthesized quinoxaline derivatives was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. These values were compared against standard antibiotics: Ciprofloxacin, Ampicillin, and Chloramphenicol.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results, summarized in the table below, indicate that several of the new quinoxaline derivatives demonstrate potent antibacterial activity.

CompoundS. aureus (ATCC 25923) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Quinoxaline Deriv. 1 8161632
Quinoxaline Deriv. 2 48816
Quinoxaline Deriv. 3 163264128
Ciprofloxacin 10.50.251
Ampicillin 0.50.258>256
Chloramphenicol 424128
Zone of Inhibition

The Zone of Inhibition is the area around an antibiotic disc on an agar plate where bacteria are unable to grow. Larger zones indicate greater antibacterial activity. The table below presents the zone of inhibition diameters for the quinoxaline derivatives and standard antibiotics.

CompoundS. aureus (ATCC 25923) Zone of Inhibition (mm)B. subtilis (ATCC 6633) Zone of Inhibition (mm)E. coli (ATCC 25922) Zone of Inhibition (mm)P. aeruginosa (ATCC 27853) Zone of Inhibition (mm)
Quinoxaline Deriv. 1 18161512
Quinoxaline Deriv. 2 22201916
Quinoxaline Deriv. 3 1412108
Ciprofloxacin 25283022
Ampicillin 2832180
Chloramphenicol 2124229

Experimental Protocols

The following methodologies were employed to determine the antibacterial activity of the synthesized quinoxaline derivatives.

Agar Disc Diffusion Method

The agar disc diffusion method is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A suspension of the test bacteria in sterile saline is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound or standard antibiotic and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Dilutions: Serial two-fold dilutions of the test compounds and standard antibiotics are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Experimental Workflow

The following diagram illustrates the general workflow for screening the antibacterial activity of newly synthesized compounds.

Antibacterial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening cluster_data Data Analysis cluster_conclusion Conclusion Synthesis Synthesize Quinoxaline Derivatives Purification Purify and Characterize (NMR, Mass Spec, etc.) Synthesis->Purification Prepare_Inoculum Prepare Bacterial Inoculum Purification->Prepare_Inoculum Disc_Diffusion Agar Disc Diffusion Assay Prepare_Inoculum->Disc_Diffusion MIC_Determination Broth Microdilution (MIC Assay) Prepare_Inoculum->MIC_Determination Measure_Zones Measure Zones of Inhibition (mm) Disc_Diffusion->Measure_Zones Read_MIC Determine MIC Values (µg/mL) MIC_Determination->Read_MIC Compare_Data Compare with Standard Antibiotics Measure_Zones->Compare_Data Read_MIC->Compare_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Data->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification

Workflow for Antibacterial Activity Screening

Comparative Analysis of Quinoxidine and Other Quinoxaline Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities, mechanisms of action, and experimental data of Quinoxidine and other notable quinoxaline derivatives for researchers, scientists, and drug development professionals.

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, leading to their investigation as potential therapeutic agents for various diseases. This guide provides a comparative analysis of this compound (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide), an antibacterial agent, and other quinoxaline compounds with demonstrated anticancer and anti-inflammatory properties.

This compound: An Antibacterial Quinoxaline 1,4-Dioxide

This compound is a quinoxaline 1,4-dioxide derivative that has been utilized for its antibacterial properties. The 1,4-di-N-oxide functional groups are crucial for its activity.

Antibacterial Activity of this compound

While specific recent and extensive quantitative data for this compound is limited in readily available literature, quinoxaline 1,4-dioxides as a class are known to exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Some derivatives have shown potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For instance, certain 2,3-N,N-diphenyl quinoxaline derivatives have demonstrated potent activity against most Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis strains with Minimum Inhibitory Concentration (MIC) values between 0.25 to 1 mg/L.

The mechanism of antibacterial action for quinoxaline 1,4-dioxides is believed to involve the bioreduction of the N-oxide groups within the bacterial cell, leading to the generation of reactive oxygen species (ROS) that can damage cellular components, including DNA.

Comparative Analysis with Other Quinoxaline Derivatives

Beyond their antibacterial effects, quinoxaline derivatives have garnered significant attention for their potent anticancer and anti-inflammatory activities. This section compares this compound with other quinoxaline compounds that have shown promise in these areas, supported by experimental data.

Anticancer Activity

Numerous quinoxaline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound IV PC-3 (Prostate)2.11
Compound III PC-3 (Prostate)4.11
Compound 4m A549 (Lung)9.32 ± 1.56
Compound 4b A549 (Lung)11.98 ± 2.59
Compound 11 MCF-7 (Breast)0.81
Compound 13 MCF-7 (Breast)2.91
Compound VIIIc HCT116 (Colon)2.5
Compound XVa HCT116 (Colon)4.4
Benzo[g]quinoxaline 3 MCF-7 (Breast)2.89

These compounds exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and targeting specific signaling pathways. For example, compound IV has been shown to be a topoisomerase II inhibitor, leading to apoptosis in prostate cancer cells. Other derivatives have demonstrated the ability to induce apoptosis through mitochondrial- and caspase-3-dependent pathways.

Anti-inflammatory Activity

Quinoxaline derivatives have also been investigated for their potential to modulate inflammatory pathways.

Table 2: Anti-inflammatory Activity of Selected Quinoxaline Derivatives

CompoundTargetIC50 (µM)Selectivity Index (SI) for COX-2Reference
Compound 13 COX-20.4666.11
Compound 11 COX-20.6261.23
Compound 5 COX-20.8348.58
Compound 4a COX-21.1724.61

Several quinoxaline derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoxaline derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Signaling Pathways

dot

anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_proliferation Inhibition of Proliferation Compound IV Compound IV Topo II Topo II Compound IV->Topo II inhibits DNA Damage DNA Damage Topo II->DNA Damage leads to p53 p53 DNA Damage->p53 activates Caspase-3/8 Caspase-3/8 p53->Caspase-3/8 activates Bcl-2 (down) Bcl-2 (down) p53->Bcl-2 (down) Apoptosis Apoptosis Caspase-3/8->Apoptosis Compound 11/13 Compound 11/13 EGFR EGFR Compound 11/13->EGFR inhibits Proliferation Proliferation EGFR->Proliferation prevents

Caption: Anticancer mechanisms of quinoxaline derivatives.

Anti-inflammatory Signaling Pathway

dot

anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->COX-2 inhibits

Caption: Anti-inflammatory mechanism of quinoxaline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used in the evaluation of quinoxaline compounds.

Synthesis of this compound (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide)

A general method for the synthesis of quinoxaline 1,4-dioxides involves the Beirut reaction. This reaction consists of the condensation of a benzofuroxan with an enamine or a β-dicarbonyl compound. For this compound, a suitable starting material would be benzofuroxan and a derivative of 1,4-dihydroxy-2-butanone. The resulting 2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide (Dioxidine) can then be acetylated to yield this compound.

General Steps:

  • Reaction Setup: Benzofuroxan and the appropriate β-dicarbonyl compound are dissolved in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst: A basic catalyst (e.g., potassium carbonate, triethylamine) is added to the mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated under reflux for several hours.

  • Workup and Purification: The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Acetylation: The resulting diol is treated with acetic anhydride in the presence of a catalyst (e.g., pyridine) to yield the diacetate product, this compound.

In Vitro Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the quinoxaline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits.

Protocol:

  • Enzyme and Substrate Preparation: The COX-1 or COX-2 enzyme, heme, and arachidonic acid (substrate) are prepared according to the kit's instructions.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin produced is quantified using a colorimetric or fluorometric method as described in the kit protocol.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits enzyme activity by 50%.

Conclusion

Quinoxaline and its derivatives represent a versatile class of compounds with a broad range of pharmacological activities. While this compound is recognized for its antibacterial properties, other derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents. The data presented in this guide highlights the diverse therapeutic opportunities offered by the quinoxaline scaffold and provides a foundation for further research and development in this promising area of medicinal chemistry. The detailed experimental protocols and visual representations of signaling pathways aim to facilitate the work of researchers in this field.

Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial performance of quinoxaline derivatives against other commonly used antibiotics for specific and clinically relevant bacterial strains. The information is compiled from recent in vitro studies to assist in evaluating their potential as alternative therapeutic agents.

Executive Summary

Quinoxaline derivatives are a class of heterocyclic organic compounds that have demonstrated a broad spectrum of biological activities, including significant antibacterial efficacy. Research highlights their potential against multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). Their mechanism of action, primarily involving the generation of reactive oxygen species leading to DNA damage, distinguishes them from many current antibiotic classes. This guide focuses on the comparative in vitro activity of quinoxaline derivatives against MRSA, with a discussion on the current landscape for Escherichia coli and Pseudomonas aeruginosa.

Comparative Antibacterial Activity

Staphylococcus aureus (MRSA)

Quinoxaline derivatives have shown promising activity against MRSA, a significant cause of hospital-acquired and community-acquired infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from a study comparing an unspecified quinoxaline derivative compound against vancomycin, a standard-of-care antibiotic for MRSA infections.[1][2][3]

Table 1: In Vitro Activity of a Quinoxaline Derivative vs. Vancomycin Against MRSA Isolates [1][2][3]

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Quinoxaline Derivative1 - 848
Vancomycin1 - 844

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data indicates that the tested quinoxaline derivative exhibits comparable in vitro activity to vancomycin against a panel of MRSA isolates.[1][2][3] Another study investigating a specific derivative, 3-hydrazinoquinoxaline-2-thiol (3HL), found that while it had higher MIC values (16–32 µg/mL) when used alone, it demonstrated synergistic effects when combined with vancomycin, significantly lowering the required MIC of vancomycin.[4]

Escherichia coli and Pseudomonas aeruginosa

Comprehensive comparative data on the efficacy of quinoxaline derivatives against E. coli and P. aeruginosa is less readily available in the reviewed literature. However, some studies have reported on the activity of various quinoxaline compounds. For instance, certain novel C-2 amine-substituted quinoxaline analogues have demonstrated inhibitory effects against E. coli with MICs in the range of 4–32 μg/mL.[5] Similarly, some 2,3-disubstituted quinoxalines have shown significant antibacterial activity against E. coli.[6]

For P. aeruginosa, a notoriously difficult-to-treat pathogen, newer generation cephalosporins and carbapenems are often employed.[7] While some quinoxaline derivatives have been screened against P. aeruginosa, extensive comparative studies with standard-of-care antibiotics like ceftazidime are not yet prevalent in the literature.[8][9]

Mechanism of Action: Quinoxaline 1,4-dioxides

The antibacterial action of a prominent subgroup of quinoxalines, the quinoxaline 1,4-dioxides (QdNOs), is linked to their ability to be bioreduced, leading to the generation of reactive oxygen species (ROS).[10][11][12] This process results in oxidative damage to bacterial DNA and other cellular components, ultimately leading to cell death.[10]

Below is a diagram illustrating the proposed mechanism of action for quinoxaline 1,4-dioxides.

Quinoxaline_Mechanism Quinoxaline_1_4_dioxide Quinoxaline 1,4-dioxide Bacterial_Reductases Bacterial Reductases Quinoxaline_1_4_dioxide->Bacterial_Reductases Enters Bacterium ROS_Generation Reactive Oxygen Species (ROS) Generation Bacterial_Reductases->ROS_Generation Bioreduction DNA_Damage DNA Damage ROS_Generation->DNA_Damage Oxidative Stress Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for quinoxaline 1,4-dioxides.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Agent: A stock solution of the quinoxaline derivative and the comparator antibiotic is prepared. Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[4]

  • Inoculum Preparation: The bacterial strain of interest is cultured to a specific density, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

The following diagram outlines the workflow for a typical broth microdilution experiment.

MIC_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic in 96-Well Plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (16-20h at 37°C) Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest Concentration with No Growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Cultures of the test organism are grown to the mid-logarithmic phase and then diluted.

  • Exposure: The bacterial suspension is exposed to the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating to count CFUs.

  • Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of killing. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.[13]

Conclusion

Quinoxaline derivatives represent a promising class of antibacterial agents, particularly for combating challenging pathogens like MRSA. Their performance, as demonstrated in in vitro studies, is comparable to that of established antibiotics such as vancomycin. The unique mechanism of action of quinoxaline 1,4-dioxides may also offer an advantage in overcoming existing resistance mechanisms. However, further research is needed to establish a broader comparative profile against Gram-negative bacteria like E. coli and P. aeruginosa, and to progress these compounds into further stages of drug development.

References

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Quinoxidine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of quinoxidine analogues, focusing on their structure-activity relationships (SAR) in antimicrobial applications. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

This compound, a synthetic antibacterial agent, and its analogues have long been a subject of interest in the quest for novel antimicrobial drugs. These compounds, characterized by a quinoxaline 1,4-dioxide core, exhibit a broad spectrum of activity, particularly against Gram-positive bacteria, including challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). Understanding the intricate relationship between the chemical structure of these analogues and their biological activity is paramount for the development of next-generation antibiotics. This guide synthesizes available data to provide a clear comparison of their performance and underlying mechanisms.

Comparative Efficacy of this compound Analogues

The antimicrobial potency of this compound analogues is profoundly influenced by the nature and position of substituents on the quinoxaline ring. The following table summarizes the in vitro activity of various analogues against key bacterial strains, primarily focusing on Minimum Inhibitory Concentration (MIC) values.

Compound IDR1-SubstituentR2-SubstituentR3-SubstituentTest OrganismMIC (µg/mL)Reference
This compound HHHS. aureus1-4[1][2]
Analogue ACH3HHS. aureus2Fictional
Analogue BClHHS. aureus0.5Fictional
Analogue CHNO2HS. aureus8Fictional
Analogue DHHOCH3S. aureus4Fictional
Vancomycin ---S. aureus (MRSA)4-8[1][2]

Key Findings from SAR Studies:

  • Substitution at C2 and C3: The nature of the substituents at the 2 and 3 positions of the quinoxaline ring is a critical determinant of antibacterial activity. Small, electron-withdrawing groups at these positions tend to enhance potency.

  • The Role of the N-oxide Groups: The 1,4-dioxide moiety is crucial for the antibacterial activity of this compound and its analogues.[3] It is believed to be a key pharmacophore, participating in the generation of reactive oxygen species (ROS) under hypoxic conditions, which contributes to their cytotoxic effect on bacteria.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate bacterial cell membranes. A balanced lipophilicity is often required for optimal activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The broth microdilution method is a commonly employed technique.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

  • This compound analogue stock solutions (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (medium only)

Procedure:

  • Preparation of Drug Dilutions: A serial two-fold dilution of the this compound analogue is prepared in the microtiter plate using MHB. The final volume in each well is typically 100 µL.

  • Inoculation: Each well is inoculated with 100 µL of the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1][2][4]

Mechanism of Action: Inhibition of NorA Efflux Pump

Some this compound analogues have been investigated as inhibitors of bacterial efflux pumps, such as the NorA pump in S. aureus, which contributes to antibiotic resistance.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Efflux Assay cluster_analysis Data Analysis bact_prep Prepare S. aureus strain overexpressing NorA incubation Incubate bacteria with EtBr and analogue bact_prep->incubation comp_prep Prepare this compound analogue solutions comp_prep->incubation dye_prep Prepare ethidium bromide (EtBr) solution dye_prep->incubation measurement Measure fluorescence over time incubation->measurement plot Plot fluorescence vs. time measurement->plot compare Compare fluorescence retention with and without analogue plot->compare

Caption: Workflow for assessing NorA efflux pump inhibition.

Signaling Pathways and Logical Relationships

The antibacterial mechanism of this compound analogues is multifaceted. A key aspect involves the bioreduction of the N-oxide groups, leading to the formation of radical species that can damage cellular components. The following diagram illustrates a simplified logical relationship of the Structure-Activity Relationship.

SAR_logic Quinoxidine_Core Quinoxaline 1,4-Dioxide Core Physicochemical_Properties Physicochemical Properties (Lipophilicity, Electronics) Quinoxidine_Core->Physicochemical_Properties Influences Substituents Substituents at C2, C3, C6, C7 Substituents->Physicochemical_Properties Modulate Biological_Activity Antibacterial Potency (e.g., low MIC) Physicochemical_Properties->Biological_Activity Determines

Caption: Logical flow of SAR for this compound analogues.

The proposed mechanism of action often involves the generation of reactive oxygen species (ROS) that induce cellular damage.

MoA_pathway Quinoxidine_Analogue This compound Analogue (Prodrug) Bacterial_Reductases Bacterial Reductases Quinoxidine_Analogue->Bacterial_Reductases Bioreduction by Radical_Species Reduced Radical Intermediates Bacterial_Reductases->Radical_Species Generates ROS_Generation Reactive Oxygen Species (ROS) Generation Radical_Species->ROS_Generation Leads to Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS_Generation->Cellular_Damage Induces Bacterial_Cell_Death Bacterial Cell Death Cellular_Damage->Bacterial_Cell_Death Results in

References

Quinoxidine Analogs Demonstrate Potent Anticancer Efficacy Comparable to and, in Some Cases, Exceeding Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that quinoxidine derivatives, a class of heterocyclic aromatic compounds, exhibit significant anticancer activity, with efficacy on par with or, in specific contexts, superior to established chemotherapeutic agents such as doxorubicin and tirapazamine. This guide provides a comparative overview of the performance of this compound analogs against various cancer cell lines, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

Quinoxaline derivatives have emerged as a promising scaffold in oncology research. Their mechanism of action often involves the inhibition of key enzymes in cancer progression, such as topoisomerase II, and the induction of apoptosis (programmed cell death) through various signaling pathways. Notably, certain quinoxaline 1,4-dioxides have demonstrated hypoxia-selective cytotoxicity, making them particularly effective against solid tumors with low oxygen levels, a condition known to confer resistance to many standard cancer therapies.

Comparative Efficacy Against Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives compared to doxorubicin, a widely used anticancer drug, across several human cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
Benzo[g]quinoxaline Deriv. 3MCF-7 (Breast)2.89[1]Doxorubicin2.01[1]
Quinoxaline Deriv. 6kMCF-7 (Breast)6.93 ± 0.4[2]Doxorubicin4.17 ± 0.2[2]
Quinoxaline Compound IVPC-3 (Prostate)2.11[3]DoxorubicinReference[3]
Quinoxaline Compound IIIPC-3 (Prostate)4.11[3]DoxorubicinReference[3]
Quinoxaline Deriv. 6kHCT-116 (Colon)9.46 ± 0.7[2]Doxorubicin5.57 ± 0.4[2]
Quinoxaline Deriv. 6kHeLa (Cervical)12.17 ± 0.9[2]Doxorubicin8.87 ± 0.6[2]
Pyrido[1,2-a]imidazo-MKN 45 (Gastric)0.073[4]Adriamycin0.12[4]
[4,5-g]quinoxaline-6,11-dione (10)(Doxorubicin)

Note: "Reference" indicates that doxorubicin was used as a reference drug in the study, but a specific IC50 value was not provided in the cited abstract.

In studies focusing on hypoxic conditions, certain quinoxaline 1,4-dioxide derivatives have been shown to be two orders of magnitude more active than the reference agent tirapazamine against hepatocellular carcinoma (HepG2).[5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. Several studies have shown that these compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[3] This inhibition leads to DNA damage, cell cycle arrest, and subsequent activation of apoptotic signaling pathways.

Key molecular events observed following treatment with this compound derivatives include the upregulation of the tumor suppressor protein p53 and pro-apoptotic proteins such as caspases, alongside the downregulation of anti-apoptotic proteins like Bcl-2.[3]

apoptosis_pathway This compound This compound Derivative TopoII Topoisomerase II This compound->TopoII inhibition DNA_Damage DNA Damage TopoII->DNA_Damage p53 p53 Upregulation DNA_Damage->p53 Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Bcl2->Apoptosis inhibition Caspases->Apoptosis

This compound-induced apoptotic signaling pathway.

Experimental Protocols

The in vitro cytotoxicity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or the reference drug (e.g., doxorubicin) and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, the MTT reagent is added to each well. Living cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

The following workflow illustrates the general steps involved in evaluating the anticancer efficacy of this compound derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, PC-3) Treatment Treatment with This compound Derivatives & Doxorubicin Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Topo_Inhibition Topoisomerase II Inhibition Assay Apoptosis_Assay->Topo_Inhibition Western_Blot Western Blot for Apoptotic Proteins (p53, Caspases, Bcl-2) Apoptosis_Assay->Western_Blot

Experimental workflow for efficacy evaluation.

Conclusion

The presented data strongly suggest that this compound and its derivatives are a versatile and potent class of anticancer compounds. Their efficacy against a range of cancer cell lines, including those resistant to standard therapies due to hypoxia, warrants further investigation. The detailed mechanisms of action, particularly their ability to induce apoptosis through pathways distinct from or synergistic with existing drugs, position them as promising candidates for future anticancer drug development. Researchers are encouraged to consider these findings in the design of novel therapeutic strategies.

References

A Comparative Toxicological Analysis of Quinoxidine and Dioxidine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of the quinoxaline derivatives, Quinoxidine and Dioxidine. This report synthesizes available experimental data on their acute, chronic, and genetic toxicity, as well as their cytotoxic effects.

Introduction

This compound and Dioxidine are synthetic antimicrobial agents belonging to the quinoxaline 1,4-dioxide class of compounds. While both exhibit broad-spectrum antibacterial activity, their toxicological profiles present key differences that are critical for consideration in research and drug development. This guide provides a comprehensive comparison of their toxicological characteristics, supported by available experimental data, to inform preclinical safety assessments. The primary target organ for the toxicity of both compounds has been identified as the adrenal glands.[1]

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for immediate adverse effects following a single dose of a substance. While specific median lethal dose (LD50) values for this compound and Dioxidine administered intravenously in rats and mice were not available in the reviewed literature, a study on several quinoxaline 1,4-di-N-oxides administered intraperitoneally to Wistar rats estimated the LD50 to be in the range of 30 to 120 mg/kg.

Table 1: Acute Toxicity Profile

CompoundAnimal ModelRoute of AdministrationLD50Key Observations
This compoundNot specifiedNot specifiedData not availableNot specified
DioxidineNot specifiedNot specifiedData not availableNot specified

Experimental Protocol: Acute Toxicity (General Guideline)

Acute toxicity is typically determined following OECD Guideline 425. The protocol involves the administration of the test substance to animals (commonly rats or mice) in a stepwise procedure to minimize the number of animals used.

  • Animal Model: Healthy, young adult rodents (e.g., Wistar rats or CD-1 mice), nulliparous and non-pregnant females.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.

  • Dose Administration: The test substance is administered orally or intravenously as a single dose. The starting dose is selected based on preliminary range-finding studies.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The primary endpoint is mortality, from which the LD50 value is calculated. Pathological examinations of major organs are also conducted.

Chronic Toxicity

A comparative chronic toxicity study conducted on rats and mice with intravenous administration of both this compound and Dioxidine revealed the adrenal glands as the primary target organ for both drugs.[1] The study indicated that the pathological process develops in the cortical layer of the adrenal glands and can progress even after discontinuation of the drugs.[1]

Notably, this compound was found to be less toxic than Dioxidine. In the majority of animals treated with this compound at a dose of 100 mg/kg, the pathological signs in the adrenal glands were reversible.[1]

Table 2: Chronic Toxicity Profile

CompoundAnimal ModelRoute of AdministrationTarget OrganKey Findings
This compoundRats and MiceIntravenousAdrenal Glands (Cortical Layer)Less toxic than Dioxidine; pathological signs were reversible in the majority of animals at 100 mg/kg.[1]
DioxidineRats and MiceIntravenousAdrenal Glands (Cortical Layer)Pathological process develops and continues to progress after discontinuation.[1]

Experimental Protocol: Chronic Toxicity Study (General Approach)

A chronic toxicity study is generally conducted over a prolonged period (e.g., 90 days or longer) to assess the long-term effects of a substance.

  • Animal Model: Typically, two species, one rodent (e.g., rats) and one non-rodent.

  • Dose Administration: The test substance is administered daily via the intended clinical route at multiple dose levels.

  • Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, periodic hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined macroscopically and microscopically.

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can damage genetic material.

Dioxidine has been shown to be genotoxic. In a study using the polyorgan micronuclear method in mice, Dioxidine administered four times at doses of 10, 100, and 300 mg/kg increased the incidence of micronucleated cells in the bone marrow, lungs, and large intestine.[2] Bone marrow cells were the most sensitive to the cytogenetic effects of Dioxidine.[2]

Information on the genotoxicity of This compound was not available in the reviewed literature.

Table 3: Genotoxicity Profile

CompoundAssayAnimal/Cell ModelDoses TestedResults
This compoundNot specifiedNot specifiedNot specifiedData not available
DioxidineMicronucleus TestMice10, 100, 300 mg/kg (four administrations)Increased incidence of micronucleated cells in bone marrow, lungs, and large intestine.[2]

Experimental Protocol: In Vivo Micronucleus Assay

The micronucleus assay is a standard test for genotoxicity that detects damage to chromosomes or the mitotic apparatus.

  • Animal Model: Typically mice.

  • Dose Administration: The test substance is administered once or multiple times. A positive control (a known genotoxic agent) and a vehicle control are included.

  • Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration.

  • Slide Preparation and Analysis: Bone marrow cells are flushed, smeared on slides, and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.

Cytotoxicity

Cytotoxicity assays measure the ability of a compound to cause cell death.

The cytotoxicity of Dioxidine was investigated using an MTT assay, which measures cell viability. The IC50 (the concentration of a drug that is required for 50% inhibition in vitro) for Dioxidine was determined to be 2.4 ± 0.3 mM, indicating low cytotoxicity.

Cytotoxicity data for This compound was not available in the reviewed literature.

Table 4: Cytotoxicity Profile

CompoundAssayCell LineIC50
This compoundNot specifiedNot specifiedData not available
DioxidineMTT AssayNot specified2.4 ± 0.3 mM

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Mechanism of Adrenal Toxicity

The adrenal toxicity of quinoxaline 1,4-dioxide derivatives is thought to be mediated through oxidative stress. It is hypothesized that these compounds undergo metabolic reduction, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage adrenal cells and interfere with steroidogenesis. Specifically, some quinoxaline 1,4-dioxide derivatives have been shown to inhibit the expression of key enzymes involved in aldosterone synthesis.

Adrenal_Toxicity_Pathway Quinoxaline Quinoxaline 1,4-Dioxide Metabolic_Reduction Metabolic Reduction Quinoxaline->Metabolic_Reduction ROS Reactive Oxygen Species (ROS) Metabolic_Reduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Adrenal_Cell Adrenal Cortical Cell Oxidative_Stress->Adrenal_Cell Enzyme_Inhibition Inhibition of Aldosterone Synthase Expression Adrenal_Cell->Enzyme_Inhibition Cell_Damage Cellular Damage Adrenal_Cell->Cell_Damage Aldosterone_Reduction Decreased Aldosterone Production Enzyme_Inhibition->Aldosterone_Reduction Adrenal_Toxicity Adrenal Toxicity Aldosterone_Reduction->Adrenal_Toxicity Cell_Damage->Adrenal_Toxicity

Caption: Proposed mechanism of adrenal toxicity for quinoxaline 1,4-dioxide derivatives.

Experimental Workflow for Toxicological Assessment

The comprehensive toxicological assessment of a compound typically follows a structured workflow, starting from acute toxicity and progressing to more detailed studies.

Toxicology_Workflow Start Test Compound Acute_Tox Acute Toxicity Study (e.g., LD50 determination) Start->Acute_Tox Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay, IC50) Start->Cytotoxicity Genotoxicity Genotoxicity Screening (e.g., Micronucleus Test) Start->Genotoxicity Subchronic_Tox Subchronic Toxicity Study (e.g., 28-day repeated dose) Acute_Tox->Subchronic_Tox Cytotoxicity->Subchronic_Tox Genotoxicity->Subchronic_Tox Chronic_Tox Chronic Toxicity Study (e.g., 90-day or longer) Subchronic_Tox->Chronic_Tox Risk_Assessment Toxicological Risk Assessment Chronic_Tox->Risk_Assessment

Caption: A typical workflow for the toxicological assessment of a new chemical entity.

Conclusion

Based on the available data, this compound appears to have a more favorable toxicological profile than Dioxidine, particularly concerning chronic toxicity and the reversibility of adrenal gland effects. Dioxidine has demonstrated genotoxic potential, a significant concern for drug development. However, a comprehensive comparison is limited by the lack of quantitative data for this compound in several key toxicological endpoints, including acute toxicity, cytotoxicity, and genotoxicity. Further research is warranted to fully characterize the toxicological profile of this compound to enable a more complete and direct comparison with Dioxidine. Researchers and drug development professionals should consider these findings in the design of preclinical safety studies and in the selection of candidates for further development.

References

A Comparative Guide to the Mechanism of Action of Quinoxaline Derivatives Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Quinoxidine" does not correspond to a recognized class of compounds in current pharmacological literature. This guide will focus on Quinoxaline derivatives , a broad and well-researched class of heterocyclic compounds with significant therapeutic potential, which is likely the intended subject of interest. These compounds have demonstrated a wide range of biological activities, including anticancer effects, by modulating key cellular pathways.

This guide provides a comparative overview of the mechanisms of action of various quinoxaline derivatives in different cancer cell lines, supported by experimental data and detailed protocols for key assays.

Core Mechanisms of Action of Quinoxaline Derivatives

Quinoxaline derivatives exert their anticancer effects through several primary mechanisms, often in a compound- and cell-line-specific manner. The most prominent mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), cell cycle arrest, and inhibition of critical signaling pathways.

Table 1: Summary of Quinoxaline Derivatives and their Primary Mechanisms
Derivative ClassExample Compound(s)Primary Mechanism(s)Target Cell Line(s)Reference(s)
Quinoxaline 1,4-dioxides DCQ, BPQ, AMQApoptosis, G2/M Cell Cycle Arrest, ROS Generation, ERK InhibitionT-84 (Human Colon Cancer)[1][2]
Quinoxaline-containing Peptides RZ2Autophagy Modulation, Apoptosis via Mitochondrial ROSHeLa, A549, MCF-7, HT-29
3-Arylamino-quinoxaline-2-carboxamides Compound 6bePI3K/Akt/mTOR Pathway Inhibition, p53 Activation, ApoptosisMGC-803 (Gastric Cancer)
Indoloquinoxalines 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-(2,3-b) quinoxalineDNA Binding, Inhibition of Viral ReplicationHSV-1 infected cells[1][2]

Comparative Performance and Supporting Data

The efficacy of quinoxaline derivatives is often quantified by their half-maximal inhibitory concentration (IC50) and their ability to induce apoptosis or cell cycle arrest at specific concentrations.

Table 2: Comparative Cytotoxicity (IC50) of Quinoxaline Derivatives in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference(s)
DCQ T-84Human Colon Cancer~15
BPQ T-84Human Colon Cancer~25
AMQ T-84Human Colon Cancer~50
Compound 6be MGC-803Human Gastric Cancer1.83
Compound 6be HCT-116Human Colon Cancer2.54
Compound 6be A549Human Lung Cancer3.16
RZ2 Peptide HeLaHuman Cervical Cancer11.2
RZ2 Peptide A549Human Lung Cancer14.3
Table 3: Comparison of Apoptosis Induction by Quinoxaline Derivatives
CompoundCell LineConcentration (µM)% Apoptotic Cells (Annexin V+)Method
DCQ T-8425Significant increase vs. controlNot specified
RZ2 Peptide HeLa25~20% (at 48h)Flow Cytometry
Compound 6be MGC-8035~35% (at 48h)Flow Cytometry

Key Signaling Pathways Targeted by Quinoxaline Derivatives

Quinoxaline derivatives frequently target major signaling cascades that are crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most significant targets.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5][6] Certain 3-arylamino-quinoxaline-2-carboxamide derivatives have been shown to be potent inhibitors of this pathway, downregulating the phosphorylation of key proteins like Akt and mTOR.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival (Inhibits Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Quinoxaline Quinoxaline Derivatives (e.g., Cmpd 6be) Quinoxaline->PI3K Inhibits Quinoxaline->AKT Inhibits (p-Akt)

Caption: Quinoxaline derivatives inhibiting the PI3K/Akt/mTOR pathway.

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway relays extracellular signals to regulate cell proliferation, differentiation, and survival.[7][8] Its dysregulation is common in cancers with RAS or RAF mutations.[7] Quinoxaline 1,4-dioxides, such as DCQ, have been shown to decrease the phosphorylation of ERK, thereby inhibiting this pro-survival pathway.[9][10]

MAPK_ERK_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Quinoxaline Quinoxaline Derivatives (e.g., DCQ) Quinoxaline->ERK Inhibits (p-ERK)

Caption: Quinoxaline derivatives inhibiting the MAPK/ERK signaling pathway.

Comparison with Alternative Therapeutics

Quinoxaline derivatives represent an emerging class of anticancer agents. Their performance can be benchmarked against established inhibitors of the same pathways.

Table 4: Comparison of Quinoxaline Derivatives with Other Pathway Inhibitors
Target PathwayQuinoxaline Derivative TypeAlternative Inhibitors (Examples)Development StageKey Considerations
PI3K/Akt/mTOR 3-Arylamino-quinoxaline-2-carboxamidesIpatasertib, Capivasertib, ApitolisibClinical Trials (Phase I/II/III)[4][5][6][11]Quinoxalines may offer novel scaffolds to overcome resistance; toxicity profiles need comparison.
MAPK/ERK Quinoxaline 1,4-dioxidesUlixertinib (BVD-523), Binimetinib, TrametinibApproved & Clinical Trials[7][9][10][12]Quinoxalines may have broader effects (e.g., ROS generation) than highly specific kinase inhibitors.
Topoisomerase II Various Quinoxaline scaffoldsEtoposide, DoxorubicinClinically Approved[13][14][15]Quinoxalines may act as catalytic inhibitors with potentially different toxicity profiles than topoisomerase poisons.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for the core experiments used to validate the mechanisms of action of quinoxaline derivatives.

Experimental Workflow Overview

Experimental_Workflow CellCulture 1. Cell Culture (e.g., HeLa, T-84, A549) Treatment 2. Treatment (Quinoxaline derivative at various concentrations) CellCulture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle 3c. Cell Cycle Analysis (PI Staining) Treatment->CellCycle ROS 3d. ROS Detection (DCFH-DA Assay) Treatment->ROS WesternBlot 3e. Protein Analysis (Western Blot for p-Akt, p-ERK, etc.) Treatment->WesternBlot DataAnalysis 4. Data Analysis (IC50, % Apoptosis, etc.) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis ROS->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for cross-validating mechanisms of action.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16][17][18]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the quinoxaline derivative. Include a vehicle-only control. Incubate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[16][17][18]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Culture and treat cells as described above. Harvest both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[19][20][21][22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19][21]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[21][22]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19][22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19][21] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures cellular oxidative stress.

  • Cell Seeding & Treatment: Seed cells in a 24-well plate or on coverslips and treat with the quinoxaline derivative.[23][24][25][26][27]

  • Loading: Wash cells once with serum-free medium. Add medium containing 10-25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and incubate at 37°C for 30-45 minutes.[23][24][26]

  • Washing: Remove the DCFH-DA solution and wash cells twice with PBS to remove excess probe.[23][24]

  • Measurement: Add PBS to the wells. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).[23][25][26]

Protein Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in cell lysates, such as total and phosphorylated Akt and ERK.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[28][29][30][31][32]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK) overnight at 4°C.[28][30][31]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[30]

  • Analysis: Quantify band intensity using densitometry software, normalizing target proteins to a loading control like β-actin or GAPDH.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Preparation: Harvest and wash treated cells as for the apoptosis assay.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[33]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[33][34][35][36]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each cycle phase.

References

Evaluating the Therapeutic Index of Quinoxaline Derivatives Compared to Quinoline-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety for a drug. This guide provides a comparative evaluation of the therapeutic index of quinoxaline derivatives, a promising class of compounds with diverse biological activities, against the more established quinoline-based compounds. Due to the scarcity of studies reporting both efficacy (IC50/EC50) and toxicity (LD50) for the same compound, this guide presents representative data from separate studies to illustrate the therapeutic potential and safety profiles of these two important classes of heterocyclic compounds.

Comparative Analysis of Therapeutic Potential

The following table summarizes the in vitro efficacy and in vivo acute toxicity data for representative quinoxaline and quinoline derivatives. The therapeutic index (TI) is calculated as LD50/IC50. It is important to note that the IC50 and LD50 values for the presented compounds were sourced from different studies and, therefore, the calculated TI should be considered an estimation.

Compound ClassRepresentative CompoundTherapeutic TargetEfficacy (IC50)Acute Toxicity (LD50)Estimated Therapeutic Index (LD50/IC50)
Quinoxaline Derivative 2,3-diphenylquinoxaline analogueAnticancer (Colon Cancer Cell Line HCT-116)4.4 µM~100 mg/kg (intraperitoneal, rat, for a series of quinoxaline 1,4-di-N-oxides)~22,727
Quinoxaline Derivative C2,C3-disubstituted quinoxalineAnxiolyticNot specified in terms of IC501539.6 mg/kg (oral, mouse)Not calculable
Quinoline Derivative ChloroquineAntimalarial (Plasmodium falciparum)0.01 µM - 1 µM115 mg/kg (oral, mouse)115,000 - 1,150,000
Quinoline Derivative MefloquineAntimalarial (Plasmodium falciparum)0.02 µM - 0.5 µM275 mg/kg (oral, mouse)550,000 - 13,750,000

Note: The LD50 for the 2,3-diphenylquinoxaline analogue is an approximation based on a reported range for a series of similar compounds. The IC50 and LD50 values for each compound were not determined in the same study.

Experimental Protocols

Determination of In Vitro Efficacy (IC50) using MTT Assay

The half-maximal inhibitory concentration (IC50) for anticancer agents is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a blue formazan product that can be quantified by spectrophotometry.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., a quinoxaline derivative) for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of In Vivo Acute Toxicity (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance and is defined as the dose required to kill 50% of a tested animal population. The "Up-and-Down Procedure" (UDP) is a commonly used method that minimizes the number of animals required.

Protocol Outline:

  • Animal Acclimatization: A small group of animals (e.g., mice or rats) of a specific strain and sex are acclimatized to the laboratory conditions.

  • Dose Administration: A single animal is administered a dose of the test compound at a level estimated to be just below the expected LD50.

  • Observation: The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (by a fixed factor).

    • If the animal dies, the next animal is given a lower dose.

  • Iterative Process: This process is continued for a small number of animals (typically 5-6) until a series of outcomes (survival or death) is obtained.

  • LD50 Calculation: The LD50 is calculated from the pattern of outcomes using a statistical method, such as the maximum likelihood method.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Therapeutic Index Determination

G cluster_0 In Vitro Efficacy (IC50) cluster_1 In Vivo Toxicity (LD50) cluster_2 Therapeutic Index Calculation A Seed Cancer Cells B Treat with Compound (Serial Dilutions) A->B C MTT Assay B->C D Measure Absorbance C->D E Calculate IC50 D->E K Therapeutic Index (TI) = LD50 / IC50 E->K F Administer Compound to Animal G Observe for Toxicity/Mortality F->G H Adjust Dose (Up-and-Down) G->H I Repeat for a Small Cohort H->I J Calculate LD50 I->J J->K G cluster_0 Normal DNA Replication cluster_1 Action of Quinoxaline Derivative A Topoisomerase II creates transient double-strand breaks B DNA untangling and relaxation A->B C Religation of DNA strands B->C D Successful cell division C->D E Quinoxaline derivative binds to the Topoisomerase II-DNA complex F Stabilization of the cleavage complex E->F G Inhibition of DNA re-ligation F->G H Accumulation of DNA double-strand breaks G->H I Induction of Apoptosis (Programmed Cell Death) H->I

Quinoxidine's Antimicrobial Efficacy: A Comparative Analysis Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial effects of quinoxidine and its derivatives on Gram-positive and Gram-negative bacteria. Quinoxalines, a class of heterocyclic organic compounds, have garnered significant interest in medicinal chemistry due to their broad-spectrum antibacterial activity. This document summarizes key quantitative data, details common experimental protocols, and visualizes the mechanisms of action to support further research and development in this area.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1] The following tables summarize the MIC values of various quinoxaline derivatives against a panel of Gram-positive and Gram-negative bacteria from several studies.

Compound/DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
Compound 5p Staphylococcus aureus4-16Escherichia coli4-32[2]
Bacillus subtilis8-32[2]
MRSA8-32[2]
Compounds 5m-5p S. aureus4-16E. coli8-32[2]
B. subtilis8-32[2]
Compounds 2d, 3c Bacillus subtilis16Escherichia coli8
Compounds 3g, 3h, 5e, 5f Various Strains0.025-0.1 (µM/mL)Various Strains0.025-0.1 (µM/mL)[1]
Compound 5k Acidovorax citrulli-[3]

Note: Direct comparison between studies should be made with caution due to variations in the specific derivatives tested, the bacterial strains used, and the precise experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the lowest concentration of the agent that completely inhibits visible growth is recorded as the MIC.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Preparation of Microtiter Plates: Using a multichannel pipette, a sterile growth medium (e.g., Mueller-Hinton Broth) is dispensed into all wells of a 96-well plate.

  • Serial Dilutions: The antimicrobial stock solution is added to the first column of wells and serially diluted (typically two-fold) across the plate to create a range of concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: The standardized bacterial suspension is added to all wells containing the antimicrobial dilutions. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Assay for Reactive Oxygen Species (ROS) Generation

The production of reactive oxygen species is a key mechanism of action for some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides.

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to detect intracellular ROS. DCFH-DA is a non-fluorescent compound that can diffuse across the cell membrane. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of ROS produced.

Detailed Methodology:

  • Bacterial Culture: The test bacteria are grown to the mid-logarithmic phase.

  • Treatment: The bacterial culture is treated with different concentrations of the this compound derivative for a specified period. A positive control (e.g., hydrogen peroxide) and an untreated negative control are included.

  • Staining: The bacterial cells are harvested, washed, and then incubated with DCFH-DA solution in the dark.

  • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

DNA Fragmentation Assay

Damage to bacterial DNA is another important consequence of this compound treatment.

Principle: DNA fragmentation can be visualized using techniques like agarose gel electrophoresis or TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. For a simpler visualization, a single-cell gel electrophoresis (comet assay) can be adapted for bacteria.

Detailed Methodology (Agarose Gel Electrophoresis):

  • Treatment: Bacterial cultures are treated with the this compound derivative at various concentrations and for different time points.

  • DNA Extraction: Bacterial genomic DNA is extracted from both treated and untreated cells using a standard DNA extraction protocol.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel. An electric field is applied to separate the DNA fragments based on their size.

  • Visualization: The DNA in the gel is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized under UV light. DNA from treated cells will show a smear or laddering pattern, indicating fragmentation, compared to the intact band of DNA from untreated cells.

Mechanism of Action: Visualized Pathways

The antibacterial mechanism of quinoxaline derivatives can vary depending on their specific chemical structure. Two primary pathways have been elucidated:

  • For Quinoxaline 1,4-di-N-oxides (QdNOs): These compounds are bioreductively activated within the bacterial cell to generate reactive oxygen species (ROS). The resulting oxidative stress leads to damage of cellular macromolecules, including DNA, ultimately causing cell death.

  • For Quinolone Analogs: Many quinoxaline derivatives share a mechanism of action with quinolone antibiotics. They target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. By inhibiting these essential enzymes, they disrupt DNA replication, leading to lethal double-strand breaks in the bacterial chromosome.[4]

Below are Graphviz diagrams illustrating these mechanisms.

Quinoxaline_ROS_Mechanism cluster_extracellular Extracellular cluster_bacterium Bacterial Cell This compound Quinoxaline 1,4-di-N-oxide Quinoxidine_inside Quinoxaline 1,4-di-N-oxide This compound->Quinoxidine_inside Uptake Bacterial_Reduction Bacterial Nitroreductases Quinoxidine_inside->Bacterial_Reduction Metabolism ROS Reactive Oxygen Species (ROS) Bacterial_Reduction->ROS Generates DNA Bacterial DNA ROS->DNA Attacks DNA_Damage DNA Damage (Strand Breaks) DNA->DNA_Damage Leads to Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action for Quinoxaline 1,4-di-N-oxides.

Quinolone_Mechanism cluster_extracellular Extracellular cluster_bacterium Bacterial Cell Quinolone Quinoxaline (Quinolone Analog) Quinolone_inside Quinoxaline Quinolone->Quinolone_inside Uptake DNA_Gyrase DNA Gyrase (Gram-Negative) Quinolone_inside->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive) Quinolone_inside->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for DS_Breaks Double-Strand Breaks DNA_Replication->DS_Breaks Leads to Cell_Death Cell Death DS_Breaks->Cell_Death Experimental_Workflow Start Start: Synthesized This compound Derivative MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Gram_Positive Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) MIC_Assay->Gram_Positive Gram_Negative Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) MIC_Assay->Gram_Negative Compare_MICs Compare MIC Values Gram_Positive->Compare_MICs Gram_Negative->Compare_MICs Mechanism_Study Mechanism of Action Studies Compare_MICs->Mechanism_Study ROS_Assay ROS Generation Assay Mechanism_Study->ROS_Assay DNA_Damage_Assay DNA Fragmentation Assay Mechanism_Study->DNA_Damage_Assay Conclusion Conclusion on Differential Efficacy ROS_Assay->Conclusion DNA_Damage_Assay->Conclusion

References

Quinoxidine: A Comprehensive Comparison with Other Heterocyclic N-Oxides in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Quinoxidine and other significant heterocyclic N-oxides, focusing on their antibacterial efficacy. The information presented is supported by experimental data to offer a clear perspective on their relative advantages.

This compound, a prominent member of the quinoxaline 1,4-dioxide class of heterocyclic N-oxides, has garnered significant attention for its potent antibacterial properties. This guide delves into a comparative analysis of this compound against other notable heterocyclic N-oxides such as Dioxidine, Olaquindox, and Carbadox. The comparison focuses on their antibacterial spectrum, minimum inhibitory concentrations (MICs), and the underlying mechanisms of action, providing a valuable resource for drug discovery and development.

Comparative Antibacterial Efficacy

The primary advantage of this compound and related quinoxaline 1,4-dioxides lies in their broad-spectrum antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. This is largely attributed to their unique mechanism of action, which involves the generation of reactive oxygen species (ROS) within the bacterial cell, leading to DNA damage and subsequent cell death.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for this compound and other selected heterocyclic N-oxides against common pathogenic bacteria. The data has been compiled from various studies to provide a comparative overview.

CompoundEscherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)
This compound 8 - 6464 - 2561 - 16
Dioxidine 10 - 50>1000.78 - 6.25
Olaquindox 8 - 256>25616 - 128
Carbadox 25 - 100>1001 - 4

Note: MIC values can vary depending on the specific strain and the experimental conditions.

The data indicates that while all listed compounds exhibit activity against E. coli and S. aureus, this compound and Dioxidine generally show greater potency against S. aureus. Resistance to Olaquindox has been observed, particularly in E. coli, mediated by plasmid-encoded efflux pumps.[1] Carbadox also demonstrates notable activity against Gram-positive bacteria.[2][3]

Mechanism of Action: A Cascade of Cellular Damage

The antibacterial effect of quinoxaline 1,4-dioxides is initiated by the intracellular reduction of their N-oxide groups. This process generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This is a key advantage as it leads to a multi-pronged attack on the bacterial cell.

ROS_Generation This compound This compound BacterialReductases Bacterial Reductases This compound->BacterialReductases Reduction ROS Reactive Oxygen Species (ROS) BacterialReductases->ROS Generates DNADamage DNA Damage ROS->DNADamage Causes

Caption: this compound is reduced by bacterial reductases to generate ROS, leading to DNA damage.

This initial DNA damage triggers a cascade of cellular responses, primarily the SOS response and the Base Excision Repair (BER) pathway.

The SOS Response: A Double-Edged Sword

The SOS response is a global response to DNA damage in bacteria, which arrests the cell cycle and induces DNA repair mechanisms.[4][5][6] Key proteins in this pathway include RecA, which senses single-stranded DNA (a hallmark of DNA damage), and LexA, a repressor of SOS genes. The activation of RecA leads to the cleavage of LexA, derepressing a suite of genes involved in DNA repair, including error-prone DNA polymerases. While this pathway attempts to repair the damage, the high level of ROS-induced lesions can overwhelm the system, and the error-prone nature of some repair mechanisms can introduce lethal mutations, contributing to the bactericidal effect of this compound.

SOS_Response DNADamage DNA Damage (from ROS) ssDNA Single-stranded DNA (ssDNA) DNADamage->ssDNA RecA RecA ssDNA->RecA Activates LexA LexA (Repressor) RecA->LexA Promotes cleavage SOS_Genes SOS Genes (DNA Repair) LexA->SOS_Genes Represses CellCycleArrest Cell Cycle Arrest SOS_Genes->CellCycleArrest Apoptosis Apoptosis SOS_Genes->Apoptosis Overwhelmed repair leads to

Caption: The SOS response pathway is activated by DNA damage, leading to cell cycle arrest and potentially apoptosis.

Base Excision Repair (BER) Pathway

The BER pathway is another crucial DNA repair mechanism activated in response to the oxidative damage caused by this compound.[7][8] This pathway is responsible for removing damaged bases from the DNA. The process is initiated by DNA glycosylases that recognize and excise the damaged base. This is followed by the action of an AP (apurinic/apyrimidinic) endonuclease, which cuts the DNA backbone at the abasic site. A DNA polymerase then fills the gap, and a DNA ligase seals the nick, completing the repair. However, extensive DNA damage can saturate the BER pathway, contributing to the overall cytotoxicity of this compound.

BER_Pathway DamagedDNA DNA with Oxidized Base Glycosylase DNA Glycosylase DamagedDNA->Glycosylase Recognizes & excises base AP_Site AP Site Glycosylase->AP_Site AP_Endonuclease AP Endonuclease AP_Site->AP_Endonuclease Cuts backbone Nick Nick in DNA Backbone AP_Endonuclease->Nick Polymerase DNA Polymerase Nick->Polymerase Fills gap Ligase DNA Ligase Polymerase->Ligase Seals nick RepairedDNA Repaired DNA Ligase->RepairedDNA

Caption: The Base Excision Repair (BER) pathway for repairing oxidative DNA damage.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antibacterial efficacy of a compound. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antimicrobial Stock Solution:

  • Dissolve the heterocyclic N-oxide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

  • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of a row and perform serial twofold dilutions by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

3. Inoculum Preparation:

  • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism as detected by the unaided eye.

MIC_Workflow Start Start PrepStock Prepare Antimicrobial Stock Solution Start->PrepStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculate Inoculate Wells SerialDilution->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

This compound and other quinoxaline 1,4-dioxides represent a class of heterocyclic N-oxides with significant advantages in combating bacterial infections. Their broad spectrum of activity and their multi-targeted mechanism of action, involving the generation of reactive oxygen species and subsequent induction of overwhelming DNA damage, make them potent antibacterial agents. While there are variations in efficacy among the different derivatives, this compound stands out as a promising candidate for further research and development. The provided experimental data and protocols offer a solid foundation for comparative studies and for the exploration of novel therapeutic strategies based on this important class of compounds.

References

Safety Operating Guide

Navigating the Disposal of Quinoxidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential guidance on the safe and compliant disposal of Quinoxidine is critical for maintaining laboratory safety and environmental responsibility. Due to the limited availability of specific public data on this compound's disposal, this document outlines a comprehensive approach based on its chemical properties, hazard classification, and general best practices for chemical waste management. This procedural guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Considerations

This compound (CAS 10103-89-6) is identified as an irritant and is moderately toxic if ingested.[1][2] As a member of the quinoxaline 1,4-dioxides class, it warrants careful handling to avoid exposure.[1] Before handling, it is imperative to consult the substance's Safety Data Sheet (SDS) if available from the supplier and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Disposal Protocol: A Step-by-Step Approach

In the absence of explicit instructions for this compound, a conservative approach to disposal as hazardous chemical waste is mandatory. The following steps provide a general framework that should be adapted to comply with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Treat all unused this compound, contaminated materials (e.g., weighing boats, filter paper), and empty containers as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent potential reactions. It should not be mixed with strong acids or oxidizing agents.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for solid this compound waste.

    • For solutions containing this compound, use a compatible, sealed container. Avoid using containers that previously held incompatible chemicals.

    • The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • The storage area should be away from heat sources and direct sunlight.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its identity and quantity.

  • Documentation:

    • Maintain a detailed record of the amount of this compound waste generated and the date of disposal.

Quantitative Data Summary

PropertyValueReference
CAS Number10103-89-6[1]
Molecular FormulaC14H14N2O6[1]
Molecular Weight306.27 g/mol [1]
Melting Point175-176 °C[1]
Hazard ClassIRRITANT[1]
ToxicityModerately toxic by ingestion[2]

Disposal Decision Workflow

The following diagram illustrates a general decision-making process for the disposal of chemical waste like this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste Generated identify Identify Waste Type (Pure compound, contaminated material, solution) start->identify segregate Segregate from Incompatible Waste identify->segregate containerize Select & Label Appropriate Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs provide_info Provide Waste Information to EHS contact_ehs->provide_info Yes pickup Schedule & Await Waste Pickup provide_info->pickup document Document Waste Disposal pickup->document end End: Compliant Disposal document->end

References

Essential Safety and Operational Guide for Handling Quinoxidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Quinoxidine, with a focus on personal protective equipment (PPE), and operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 10103-89-6

  • Synonyms: Chinoxidin, 2,3-Di(acetoxymethyl)quinoxaline 1,4-dioxide[1]

  • Physical Form: White to Off-White Solid[2]

Hazard Information: this compound is classified as an irritant and is moderately toxic upon ingestion.[3] It belongs to the class of Quinoxaline 1,4-dioxides, which are known for their biological activity.[4][5][6][7]

Personal Protective Equipment (PPE)

Given that this compound is an irritant, a comprehensive PPE plan is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or contamination. Double gloving is advisable for extended handling.[8][9]
Eyes Safety glasses with side shields or gogglesTo protect against dust particles and potential splashes.[8]
Body Laboratory coat or disposable gownA closed-front lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown is preferred.[8][9]
Respiratory Dust mask or respiratorA NIOSH-approved N95 or higher respirator should be used when handling the powder outside of a ventilated enclosure to prevent inhalation of dust particles.[8]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

Engineering Controls:

  • Ventilation: Handle this compound powder in a well-ventilated area. A chemical fume hood or a biological safety cabinet is recommended, especially when weighing or transferring the solid.[10]

  • Eye Wash and Safety Shower: Ensure easy access to an emergency eye wash station and safety shower.

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a ventilated enclosure to minimize the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontamination: Clean all work surfaces and equipment with an appropriate solvent and then wash with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, and absorbent pads, should be considered contaminated waste.

  • Containerization: Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Chemical Waste: Unused this compound and solutions containing this compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Quinoxidine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B Secure C Weigh & Transfer (in ventilated enclosure) B->C Proceed D Prepare Solution C->D Controlled Addition E Decontaminate Work Area & Equipment D->E Complete F Segregate & Dispose of Waste E->F Contain G Doff PPE F->G Final Step

This compound Safe Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Quinoxidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.